molecular formula C10H12O3 B117155 (R)-2-Hydroxy-4-phenylbutyric acid CAS No. 29678-81-7

(R)-2-Hydroxy-4-phenylbutyric acid

货号: B117155
CAS 编号: 29678-81-7
分子量: 180.2 g/mol
InChI 键: JNJCEALGCZSIGB-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-2-Hydroxy-4-phenylbutyric acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-hydroxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCEALGCZSIGB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952135
Record name 2-Hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29678-81-7
Record name (R)-2-Hydroxy-4-phenylbutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29678-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-phenylbutyric acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029678817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanoic acid, α-hydroxy-, (αR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXY-4-PHENYLBUTYRIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668UBN3XYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-2-Hydroxy-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Hydroxy-4-phenylbutyric acid, a significant chiral building block, plays a pivotal role in the stereoselective synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1] Its precise stereochemistry is crucial for the biological activity of these therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Core Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its fundamental characteristics.

PropertyValueSource
IUPAC Name (2R)-2-hydroxy-4-phenylbutanoic acid[2][3]
CAS Number 29678-81-7[1][4]
Molecular Formula C₁₀H₁₂O₃[2][5]
Molecular Weight 180.20 g/mol [1][2]
Melting Point 114-117 °C (lit.)[1][4][6]
Boiling Point 356.9 ± 22.0 °C (Predicted)[6][7]
Density 1.219 ± 0.06 g/cm³ (Predicted)[6][7]
pKa 3.79 ± 0.10 (Predicted)[7]
Optical Rotation [α]20/D −9.5° (c = 2.8 in ethanol)[1]
Solubility Soluble in Methanol[7]

Experimental Protocols

Detailed methodologies for the enzymatic synthesis and characterization of this compound are provided below.

Enzymatic Synthesis of this compound

A highly efficient and stereoselective method for the synthesis of this compound involves the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) using a whole-cell biocatalyst. This protocol is based on a system utilizing recombinant Escherichia coli co-expressing a mutant NAD-dependent D-lactate dehydrogenase (d-nLDH) and a formate dehydrogenase (FDH) for cofactor regeneration.

Materials:

  • Recombinant E. coli cells co-expressing d-nLDH and FDH

  • 2-oxo-4-phenylbutyric acid (OPBA)

  • Sodium formate

  • Phosphate buffer (200 mM, pH 6.5)

  • Centrifuge

  • Incubator shaker

  • HPLC with a chiral column for analysis

Procedure:

  • Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium and harvest the cells by centrifugation.

  • Reaction Setup: In a reaction vessel, prepare a mixture containing the whole-cell biocatalyst (e.g., 6 g dry cell weight per liter), 2-oxo-4-phenylbutyric acid (e.g., 73.4 mM), and sodium formate in 200 mM phosphate buffer (pH 6.5).

  • Biotransformation: Incubate the reaction mixture at 37°C with agitation for a specified period (e.g., 90 minutes).

  • Monitoring and Analysis: Monitor the progress of the reaction by taking samples at regular intervals. Analyze the samples by HPLC using a chiral column to determine the concentration of this compound and the enantiomeric excess.

  • Product Isolation: Upon completion of the reaction, separate the cells from the reaction mixture by centrifugation. The supernatant containing the product can then be subjected to further purification steps, such as extraction and crystallization.

Determination of Melting Point

The melting point of a crystalline solid like this compound is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.

  • Measurement: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the block rapidly to a temperature about 10-15°C below the expected melting point (114-117°C). Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). For a pure compound, this range should be narrow.

Determination of Optical Rotation

Optical rotation is a definitive characteristic of a chiral molecule and is measured using a polarimeter.

Apparatus and Materials:

  • Polarimeter

  • Polarimeter cell (e.g., 1 dm length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Ethanol (spectroscopic grade)

  • This compound sample

Procedure:

  • Solution Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 0.280 g) and transfer it to a volumetric flask (e.g., 10 mL). Dissolve the sample in ethanol and fill the flask to the mark with the same solvent. Ensure the solution is homogeneous. The concentration in this example would be 0.028 g/mL.

  • Polarimeter Calibration: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent (ethanol) and setting the reading to zero.

  • Sample Measurement: Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are trapped in the light path. Place the cell in the polarimeter.

  • Reading: Record the observed rotation angle (α). The measurement is typically performed at a specific temperature, often 20°C.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α] = α / (c * l) where:

    • α is the observed rotation in degrees.

    • c is the concentration of the solution in g/mL.

    • l is the path length of the polarimeter cell in decimeters (dm).

Visualizing the Synthesis Pathway

The enzymatic synthesis of this compound can be represented as a clear workflow.

Enzymatic_Synthesis cluster_biocatalyst Biocatalytic System cluster_cofactors Cofactor Regeneration OPBA 2-Oxo-4-phenylbutyric acid (OPBA) R_HPBA This compound OPBA->R_HPBA Reduction OPBA:e->R_HPBA:w Formate Formate CO2 CO2 Formate:e->CO2:w Ecoli Recombinant E. coli d_nLDH d-nLDH (mutant) FDH FDH NAD NAD+ NADH NADH NAD->NADH Reduction NADH->NAD Oxidation NADH:s->NAD:n

Caption: Enzymatic synthesis of this compound.

References

Spectroscopic Profile of (R)-2-Hydroxy-4-phenylbutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Hydroxy-4-phenylbutyric acid, a key chiral intermediate in the synthesis of various pharmaceuticals. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presents detailed experimental protocols for acquiring this data, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.15-7.30m5H-Ar-H
~4.00t1H~6.5-CH(OH)-
~2.65t2H~7.8-CH₂-Ph
~1.85-2.00m2H--CH₂-CH(OH)-
(broad s)s1H--OH
(broad s)s1H--COOH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~175.0C =O
~141.5Ar-C (quaternary)
~128.5Ar-C H
~128.3Ar-C H
~125.8Ar-C H
~70.0-C H(OH)-
~34.0-C H₂-CH(OH)-
~31.0-C H₂-Ph
FT-IR (Fourier-Transform Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (carboxylic acid and alcohol)
3027MediumC-H stretch (aromatic)
2930MediumC-H stretch (aliphatic)
1705StrongC=O stretch (carboxylic acid)
1495, 1454MediumC=C stretch (aromatic ring)
1230StrongC-O stretch
745, 698StrongC-H bend (out-of-plane, monosubstituted benzene)
Mass Spectrometry (MS)

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
180.08-[M]⁺ (Molecular Ion for C₁₀H₁₂O₃)
163.08-[M - OH]⁺
135.08-[M - COOH]⁺
104.06-[C₈H₈]⁺ (styrene fragment)
91.05-[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the proton environments, multiplicities, and integrations.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the IR spectrum of the prepared sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Ionization:

    • Electrospray Ionization (ESI): Infuse the sample solution into the ESI source. This is a soft ionization technique suitable for observing the molecular ion.

    • Electron Ionization (EI): Introduce the sample (often after derivatization to increase volatility) into the EI source, which will cause fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Unknown Compound (this compound) MS Mass Spectrometry (MS) Sample->MS IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, etc.) Sample->NMR MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure Final Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

References

(R)-2-Hydroxy-4-phenylbutyric Acid: A Technical Guide to its Mechanism of Action as a Chiral Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) and its corresponding ester, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), are crucial chiral building blocks within the pharmaceutical industry.[1] Their primary significance is rooted in their role as key precursors for the synthesis of numerous Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3][4][5] These drugs, including widely prescribed medications such as benazepril, enalapril, and lisinopril, are cornerstones in the management of hypertension and congestive heart failure.[2][4][5] The therapeutic efficacy of these ACE inhibitors is critically dependent on the specific stereochemistry of the (S)-homophenylalanine moiety, which is directly derived from (R)-HPBA.[1]

This guide provides an in-depth overview of the synthesis methodologies, mechanisms, and applications of (R)-HPBA, presenting quantitative data and detailed experimental protocols for its preparation.

Mechanism of Action: A Chiral Template for ACE Inhibitors

The core function of this compound as a chiral precursor is to introduce a specific, stereochemically defined center into the final drug molecule. In the context of ACE inhibitors, the (R)-configuration of the hydroxyl group on the C2 carbon is synthetically manipulated to yield the (S)-configuration of the amino group in the homophenylalanine backbone of the final active pharmaceutical ingredient. This stereocenter is vital for the drug's ability to bind effectively to the active site of the angiotensin-converting enzyme.

R_HPBA This compound (Chiral Precursor) Transformation Multi-step Synthetic Transformation R_HPBA->Transformation Provides Stereocenter ACE_Inhibitor ACE Inhibitors (e.g., Benazepril, Enalapril) Contains (S)-homophenylalanine moiety Transformation->ACE_Inhibitor

Caption: Logical relationship of (R)-HPBA as a chiral precursor.

Synthesis Methodologies: A Comparative Overview

The production of enantiomerically pure (R)-HPBA is paramount. The primary strategies involve the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture.

Asymmetric Reduction of 2-oxo-4-phenylbutyric acid (OPBA)

Asymmetric bioreduction of the prochiral precursor 2-oxo-4-phenylbutyric acid (OPBA) is a highly effective method for producing (R)-HPBA.[3] This approach leverages the high stereoselectivity of enzymes, primarily dehydrogenases and reductases, to produce the desired (R)-enantiomer with exceptional purity and a theoretical yield of up to 100%.[4] A critical aspect of this process is the continuous regeneration of the expensive NAD(P)H cofactor, which is often achieved by using a coupled-enzyme system.[6]

cluster_main Main Reaction cluster_cofactor Cofactor Regeneration Cycle OPBA 2-Oxo-4-phenylbutyric acid (OPBA) Enzyme Carbonyl Reductase or D-Lactate Dehydrogenase OPBA->Enzyme R_HPBA This compound ((R)-HPBA) Enzyme->R_HPBA NADP NADP+ Enzyme->NADP NADPH NADPH NADPH->Enzyme Provides H- NADPH->NADP Oxidation RegenEnzyme Glucose Dehydrogenase (GDH) or Formate Dehydrogenase (FDH) NADP->RegenEnzyme RegenEnzyme->NADPH Reduction Gluconolactone Gluconolactone RegenEnzyme->Gluconolactone Glucose Glucose Glucose->RegenEnzyme

Caption: Asymmetric reduction of OPBA with coupled cofactor regeneration.

Quantitative Data for Asymmetric Reduction

Biocatalyst SystemSubstrate (Conc.)Product (Conc.)Yield (%)Enantiomeric Excess (ee) (%)Time (h)Reference
E. coli expressing D-nLDH mutant & FDHOPBA (73.4 mM)(R)-HPBA (71.8 mM)97.8%>99%1.5[4][5][7]
E. coli expressing CpCR & GDHOPBE (30 mM)(R)-HPBE98.3%99.9%N/A[6][8]
E. coli expressing CpCR & GDH (fed-batch)OPBE (920 mM)(R)-HPBE (912 mM)99.1%N/AN/A[6][8]
Candida krusei SW2026OPBE (2.5 g/L)(R)-HPBE95.1%99.7%N/A[9]

Experimental Protocol: Whole-Cell Bioreduction of OPBA

This protocol is adapted from the methodology described for E. coli co-expressing a D-lactate dehydrogenase mutant and formate dehydrogenase.[4][5]

  • Biocatalyst Preparation: Cultivate recombinant E. coli cells harboring the expression plasmids for the D-nLDH mutant (Y52L/F299Y) and formate dehydrogenase (FDH) in a suitable growth medium until reaching the mid-logarithmic phase. Induce protein expression with IPTG and continue cultivation. Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 200 mM, pH 6.5).

  • Reaction Setup: Prepare a reaction mixture in a temperature-controlled vessel (37°C). The mixture should contain 200 mM phosphate buffer (pH 6.5), the substrate 2-oxo-4-phenylbutyric acid (OPBA, e.g., 75 mM), sodium formate as the co-substrate for cofactor regeneration (e.g., 75 mM), and the prepared whole-cell biocatalyst (e.g., 6 g dry cell weight/L).

  • Bioconversion: Maintain the reaction at 37°C with gentle agitation.

  • Monitoring and Analysis: Withdraw aliquots from the reaction mixture at regular intervals. Centrifuge to remove cells. Analyze the supernatant for the concentration of (R)-HPBA and any remaining OPBA using High-Performance Liquid Chromatography (HPLC) with a chiral column to determine both the yield and the enantiomeric excess.

  • Product Isolation: Upon reaction completion, remove the cells by centrifugation or filtration. The supernatant containing (R)-HPBA can then be subjected to further purification steps, such as extraction and crystallization.

Kinetic Resolution of Racemic Esters

Kinetic resolution is a classical method that differentiates two enantiomers in a racemic mixture by their different reaction rates with a chiral catalyst or reagent.[10] In the context of (R)-HPBA synthesis, this typically involves the enzymatic resolution of a racemic ester, such as ethyl (±)-2-hydroxy-4-phenylbutyrate. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer, leaving the other (desired) enantiomer in high enantiomeric purity.[11] The primary limitation of this method is the maximum theoretical yield of 50% for a single enantiomer.[2]

Racemate Racemic Mixture (R)-HPBE + (S)-HPBE Lipase Lipase (e.g., Lipase AK) Racemate->Lipase R_HPBE (R)-HPBE (Unreacted, Enriched) Lipase->R_HPBE Slow reaction S_Acylated (S)-Acylated Product Lipase->S_Acylated Fast reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase

Caption: Principle of lipase-catalyzed kinetic resolution.

Quantitative Data for Kinetic Resolution

MethodCatalyst/EnzymeSubstrateKey ConditionsProductYield (%)Enantiomeric Excess (ee) (%)Reference
AcylationLipase AKEthyl (±)-HPBE (0.074 mol/L)Vinyl acetate, 30°CEthyl (R)-HPBE~45-50%>99%[11]
HydrolysisFusarium lactonaseRacemic cis-/trans-lactonespH 6.4-6.7, followed by Pd/C hydrogenation(R)-HPBAN/A98%[12]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on the kinetic resolution of ethyl-2-hydroxy-4-phenylbutyrate using Lipase AK.[11]

  • Reaction Setup: In a sealed vessel, dissolve racemic ethyl-2-hydroxy-4-phenylbutyrate (0.074 mol/L) in a suitable organic solvent (e.g., 2.0 mL of vinyl acetate, which also acts as the acyl donor).

  • Enzyme Addition: Add the lipase catalyst (e.g., 20 mg of Lipase AK from Pseudomonas fluorescens).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) with constant agitation (e.g., 100 rpm) to ensure proper mixing.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them via chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to maximize the yield and enantiomeric excess of the unreacted (R)-enantiomer.

  • Work-up: Once the desired conversion is reached, stop the reaction by filtering off the enzyme. The filtrate, containing the enantioenriched ethyl (R)-2-hydroxy-4-phenylbutyrate and the acylated (S)-enantiomer, can be purified by column chromatography to isolate the desired product.

Chemo-Enzymatic Deracemization

To overcome the 50% yield limit of kinetic resolution, a deracemization process can be employed. This advanced strategy combines a lipase-catalyzed kinetic resolution with a racemase-mediated racemization of the non-reacting enantiomer. This allows the less reactive enantiomer to be continuously converted back into the racemic mixture, theoretically enabling a 100% conversion to the desired chiral product.

Racemate Racemic (±)-Substrate S_Enantiomer (S)-Enantiomer Racemate->S_Enantiomer R_Enantiomer (R)-Enantiomer Racemate->R_Enantiomer Lipase Lipase S_Enantiomer->Lipase Fast Reaction Racemase Racemase R_Enantiomer->Racemase Slow Reaction Product Single (S)-Product Lipase->Product Racemase->S_Enantiomer Racemization

Caption: Chemo-enzymatic deracemization workflow.

Application in Drug Development: The Path to ACE Inhibitors

(R)-HPBA and its ester, (R)-HPBE, are direct precursors for the synthesis of the benazepril, a widely used ACE inhibitor.[13][14] The synthesis involves activating the hydroxyl group of (R)-HPBE, typically by converting it into a triflate, which is a good leaving group. This activated intermediate is then subjected to a nucleophilic substitution reaction with the amino group of the benzazepinone backbone to form the core structure of benazepril.

R_HPBE Ethyl (R)-2-hydroxy- 4-phenylbutyrate Step1 Activation with Triflic Anhydride R_HPBE->Step1 Triflate Triflate Intermediate Step1->Triflate Step2 Condensation with Amino Benzazepinone Triflate->Step2 Benazepril Benazepril (ACE Inhibitor) Step2->Benazepril

Caption: Synthetic pathway from (R)-HPBE to Benazepril.

Experimental Protocol: Synthesis of Benazepril Precursor

This protocol is a simplified representation of the condensation step in benazepril synthesis.[14]

  • Activation: Dissolve ethyl (R)-2-hydroxy-4-phenylbutyrate in a dry, aprotic solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

  • Triflate Formation: Add trifluoromethanesulfonic anhydride dropwise to the cooled solution. The reaction converts the hydroxyl group into a highly reactive triflate leaving group.

  • Condensation: In a separate vessel, dissolve the amino benzazepinone intermediate (3-amino-1-(carboxymethyl)-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one) and a non-nucleophilic base (e.g., N-methylmorpholine, NMM) in dichloromethane.

  • Coupling: Add the freshly prepared triflate solution to the amino benzazepinone solution. Allow the reaction to proceed until completion, monitoring by TLC or HPLC.

  • Isolation and Purification: Upon completion, perform an aqueous work-up to remove reagents and byproducts. The crude product is then purified, typically by flash column chromatography, to yield the benazepril ester. Subsequent hydrolysis of the ester groups yields the final active drug, benazepril hydrochloride.

Conclusion

This compound stands as a quintessential chiral precursor, indispensable for the stereospecific synthesis of a major class of cardiovascular drugs. The choice of synthetic strategy—be it the high-yield asymmetric bioreduction or various forms of kinetic resolution—depends on factors such as cost, scale, and desired purity. Advances in biocatalysis, particularly the development of robust, engineered enzymes and efficient cofactor regeneration systems, have made the enzymatic reduction of 2-oxo-4-phenylbutyric acid an increasingly attractive and industrially viable route.[6][8] The continued refinement of these methodologies is crucial for the cost-effective and sustainable production of life-saving ACE inhibitors.

References

The Chiral Keystone: A Technical Guide to the Discovery and Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Hydroxy-4-phenylbutyric acid, a chiral carboxylic acid, stands as a pivotal intermediate in the synthesis of a significant class of pharmaceuticals known as Angiotensin-Converting Enzyme (ACE) inhibitors. Its stereospecific structure is a critical component in the efficacy of widely prescribed drugs for hypertension and heart failure, such as enalapril and lisinopril. This technical guide provides an in-depth exploration of the discovery and the evolution of the synthetic strategies for this valuable molecule, presenting key data, detailed experimental protocols, and visual representations of the synthetic pathways.

Discovery and Importance in Drug Development

The discovery of this compound is intrinsically linked to the pioneering work on ACE inhibitors by researchers at Merck & Co. in the late 1970s and early 1980s. Following the development of the first ACE inhibitor, captopril, which had notable side effects, the quest for improved therapeutic agents led to the design of enalapril. Enalapril, a prodrug, is metabolized in the body to its active form, enalaprilat. The synthesis of enalapril required a chiral side chain, for which this compound (or its ethyl ester) was identified as a key precursor.

The significance of this compound lies in its chirality. The "(R)" configuration at the C2 position is essential for the high stereochemical purity required for the biological activity of the final drug, ensuring a precise fit into the active site of the angiotensin-converting enzyme. This has driven the development of numerous synthetic methodologies aimed at producing this enantiomer with high efficiency and purity.

Synthetic History and Methodologies

The synthesis of this compound has evolved significantly, with a variety of chemical and biocatalytic methods being developed. These can be broadly categorized into asymmetric synthesis, enzymatic resolution of racemic mixtures, and chemo-enzymatic approaches.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer from a prochiral starting material. A prominent strategy is the asymmetric reduction of 2-oxo-4-phenylbutyric acid or its esters.

dot

Caption: Asymmetric synthesis of this compound.

Table 1: Asymmetric Synthesis of (R)-2-Hydroxy-4-phenylbutyrate Ethyl Ester

Catalyst/EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Reference
Carbonyl reductase (CpCR) with GDH cofactor regenerationEthyl 2-oxo-4-phenylbutyrateEthyl (R)-2-hydroxy-4-phenylbutyrate98.399.9[1]
Mutant D-lactate dehydrogenase (d-nLDH) with formate dehydrogenase2-oxo-4-phenylbutyric acidThis compound97.8>99[2]
Enzymatic Resolution

Enzymatic resolution involves the separation of a racemic mixture of 2-hydroxy-4-phenylbutyric acid or its derivatives. This is typically achieved by using an enzyme that selectively reacts with one of the enantiomers, allowing for the separation of the unreacted enantiomer.

dot

Enzymatic_Resolution cluster_racemate Racemic Mixture cluster_resolution Enzymatic Reaction cluster_products Separated Products Racemic_Ester Racemic Ethyl 2-hydroxy-4-phenylbutyrate Enzyme Lipase/Esterase Racemic_Ester->Enzyme Selective Hydrolysis R_Ester Unreacted (R)-Ester Enzyme->R_Ester S_Acid Hydrolyzed (S)-Acid Enzyme->S_Acid

Caption: Enzymatic resolution of racemic 2-hydroxy-4-phenylbutyrate.

Table 2: Enzymatic Resolution Approaches

EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Lipase(±)-2-hydroxy-4-phenylbut-3-enoic acid(R)- or (S)-2-hydroxy-4-phenylbutanoic acid->99[3]
Fusarium lactonasecis-/trans-4-phenyl 2-hydroxyl-4-butyrolactonesThis compound-98[4]
Chemo-enzymatic Synthesis

Chemo-enzymatic methods combine chemical synthesis steps with enzymatic reactions to achieve high stereoselectivity. An example is the combination of lactonase-mediated resolution with a subsequent chemical hydrogenation step.[4][5]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from (R)-Acetoxysuccinic Anhydride

This protocol is adapted from a patented chemical synthesis route.[6]

Step 1: Production of (R)-2-acetoxy-4-oxo-4-phenylbutyric acid

  • Dissolve (R)-acetoxysuccinic anhydride (47.44 g) and benzene (35.15 g) in methylene chloride (450 ml).

  • Cool the solution to -16°C.

  • Carefully add anhydrous aluminum chloride (120.00 g) while maintaining the temperature at -16°C.

  • Stir the mixture for 6 hours at -16°C.

  • Quench the reaction by carefully adding 300 ml of 1-N hydrochloric acid, ensuring the temperature does not exceed 20°C.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain crude (R)-2-acetoxy-4-oxo-4-phenylbutyric acid.

Step 2: Production of this compound

  • Dissolve the crude (R)-2-acetoxy-4-oxo-4-phenylbutyric acid (2.36 g) in acetic acid (15 ml).

  • Add 5% palladium on carbon (0.21 g, 50% water content).

  • Stir the mixture under a hydrogen atmosphere at 60°C for 24 hours.

  • Filter to remove the palladium on carbon and distill off the solvent.

  • To the resulting (R)-2-acetoxy-4-phenylbutyric acid, add 30 ml of 1-N hydrochloric acid.

  • Heat the mixture to reflux for 3 hours with stirring.

  • Cool the reaction solution in an ice bath to precipitate this compound as a white crystal.

  • Collect the product by filtration and dry.

Expected Outcome: 1.45 g of this compound with an optical purity of 100% ee.[6]

Protocol 2: Biocatalytic Synthesis using a Coupled Enzyme System

This protocol is based on a whole-cell biocatalysis system for the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA).[2][7]

Step 1: Biocatalyst Preparation

  • Co-express a mutant D-lactate dehydrogenase (d-nLDH) and formate dehydrogenase (FDH) in E. coli BL21 (DE3).

  • Culture the recombinant E. coli and harvest the cells by centrifugation.

  • Prepare a whole-cell biocatalyst suspension with a specific dry cell weight (DCW) concentration (e.g., 6 g DCW/L).

Step 2: Biotransformation

  • Prepare a reaction mixture containing:

    • 200 mM phosphate buffer (pH 6.5)

    • 73.4 mM 2-oxo-4-phenylbutyric acid (OPBA)

    • Formate (as a co-substrate for NADH regeneration)

    • 6 g DCW/L of the whole-cell biocatalyst

  • Incubate the reaction at 37°C with stirring for 90 minutes.

  • Monitor the reaction progress by HPLC.

Step 3: Product Isolation and Analysis

  • Terminate the reaction and centrifuge to remove the cells.

  • Analyze the supernatant by chiral HPLC to determine the concentration and enantiomeric excess of this compound.

Expected Outcome: 71.8 mM this compound with an enantiomeric excess of >99%.[2][7]

Logical Workflow of Synthesis Strategies

dot

Synthesis_Workflow cluster_approaches Synthetic Approaches cluster_asymmetric_details Asymmetric Synthesis Details cluster_resolution_details Resolution Details cluster_chemo_details Chemo-enzymatic Details Start Synthesis of this compound Asymmetric Asymmetric Synthesis Start->Asymmetric Resolution Enzymatic Resolution Start->Resolution Chemoenzymatic Chemo-enzymatic Start->Chemoenzymatic Prochiral_Substrate Prochiral Substrate (e.g., OPBA) Asymmetric->Prochiral_Substrate Racemic_Mixture Racemic Mixture Resolution->Racemic_Mixture Combination Combination of Chemical and Enzymatic Steps Chemoenzymatic->Combination Asymmetric_Reduction Asymmetric Reduction (Chemical or Biocatalytic) Prochiral_Substrate->Asymmetric_Reduction Final_Product High Purity This compound Asymmetric_Reduction->Final_Product Direct Formation Selective_Reaction Enzyme-catalyzed Selective Reaction Racemic_Mixture->Selective_Reaction Separation Separation of Enantiomers Selective_Reaction->Separation Separation->Final_Product Isolation Combination->Final_Product Multi-step Process

Caption: Overview of synthetic strategies for this compound.

Conclusion

This compound remains a molecule of high industrial importance due to its role as a key building block for ACE inhibitors. The synthetic methodologies have evolved from classical chemical resolutions to highly efficient and stereoselective asymmetric and biocatalytic processes. The ongoing research in this field focuses on the development of more sustainable and economically viable routes, including the engineering of novel enzymes and the optimization of reaction conditions for large-scale production. This continuous innovation underscores the central role of this chiral intermediate in the production of life-saving medications.

References

Physicochemical characteristics of enantiomerically pure (R)-2-Hydroxy-4-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Hydroxy-4-phenylbutyric acid, a chiral building block of significant interest in the pharmaceutical industry, serves as a crucial intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Physicochemical Characteristics

The enantiomerically pure this compound is a white to off-white crystalline solid at room temperature.[3][4] A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[5]
Molecular Weight 180.20 g/mol [5]
CAS Number 29678-81-7[6]
Melting Point 114-117 °C[6]
Boiling Point (Predicted) 356.9 ± 22.0 °C at 760 mmHg[4]
Density (Predicted) 1.219 ± 0.06 g/cm³[4]
pKa (Predicted) 3.79 ± 0.10[4]
Optical Rotation [α]20/D −9.5° (c = 2.8 in ethanol)

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts.[7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.[8]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[8][9]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[7]

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (114-117°C). The heating rate is then reduced to 1-2°C per minute.[7]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Optical Rotation Determination (Polarimetry)

This procedure measures the rotation of plane-polarized light by a solution of the chiral compound.[10][11]

Apparatus:

  • Polarimeter

  • Polarimeter cell (e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

  • Solvent (e.g., ethanol, 99%)

Procedure:

  • Solution Preparation: An accurately weighed sample of this compound (e.g., 0.28 g) is dissolved in a precise volume of ethanol (e.g., 10 mL) in a volumetric flask to achieve a known concentration (c).

  • Instrument Calibration: The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank solution (pure ethanol).[12]

  • Sample Measurement: The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the observed optical rotation (α) is measured.[12]

  • Specific Rotation Calculation: The specific rotation ([α]) is calculated using the following formula:[13] [α]Tλ = α / (l × c) where:

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of light used (typically the sodium D-line, 589 nm).

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Solubility Determination (Isothermal Shake-Flask Method)

This method determines the solubility of the compound in various solvents at a constant temperature.[14]

Apparatus:

  • Vials with screw caps

  • Shaking incubator or water bath with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to vials containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane).[14]

  • Equilibration: The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[14]

  • Sample Collection and Preparation: After equilibration, the vials are allowed to stand for the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and filtered through a syringe filter to remove any undissolved particles.[14]

  • Quantification: The concentration of the dissolved this compound in the filtered solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standard solutions of known concentrations is used for quantification.[14]

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of the carboxylic acid group.[15][16]

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water

Procedure:

  • Sample Preparation: A known amount of this compound is dissolved in a known volume of deionized water.

  • Titration Setup: The beaker containing the sample solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.

  • Titration: The standardized NaOH solution is added incrementally from the burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[15]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[17]

Synthesis and Biological Relevance

This compound is a key chiral precursor for the synthesis of several ACE inhibitors, including Enalapril, Lisinopril, and Benazepril.[1][2][18] The enzymatic synthesis of this compound is a preferred route due to its high enantioselectivity.[1]

Enzymatic Synthesis Workflow

A common and efficient method for the synthesis of enantiomerically pure this compound involves the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) using a dehydrogenase enzyme.[1][19] This process often employs a coupled enzyme system for cofactor regeneration, enhancing the economic viability of the synthesis.[20]

Enzymatic_Synthesis OPBA 2-Oxo-4-phenylbutyric acid (OPBA) Dehydrogenase Dehydrogenase (e.g., D-LDH) OPBA->Dehydrogenase Substrate R_HPBA (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) ACE_Inhibitors ACE Inhibitors (e.g., Enalapril) R_HPBA->ACE_Inhibitors Precursor Dehydrogenase->R_HPBA Product NAD NAD+ Dehydrogenase->NAD NADH NADH NADH->Dehydrogenase Cofactor Cofactor_Regen Cofactor Regeneration System NAD->Cofactor_Regen Cofactor_Regen->NADH FDH Formate Dehydrogenase (FDH) Formate Formate Formate->FDH Co-substrate CO2 CO₂ FDH->CO2 By-product

Caption: Enzymatic synthesis of (R)-HPBA from OPBA with cofactor regeneration.

References

A Comprehensive Technical Guide to the Structural Elucidation of (R)-2-Hydroxy-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxy-4-phenylbutyric acid, also known as (R)-HPBA, is a significant chiral building block, particularly in the pharmaceutical industry. Its primary application lies in its role as a key precursor for synthesizing a range of Angiotensin-Converting Enzyme (ACE) inhibitors, such as enalapril and lisinopril, which are vital for treating hypertension.[1][2] The therapeutic efficacy of these drugs is critically dependent on their precise stereochemistry. Therefore, the unambiguous structural and stereochemical elucidation of (R)-HPBA is paramount.

This technical guide provides a comprehensive overview of the analytical methodologies employed to confirm the structure and stereochemistry of this compound. It includes detailed experimental protocols, tabulated quantitative data from various spectroscopic techniques, and a logical workflow for its complete characterization.

Physicochemical and Optical Properties

The fundamental physical and chemical properties of this compound are summarized below. These constants are the first step in its characterization.

PropertyValueReference
IUPAC Name (2R)-2-hydroxy-4-phenylbutanoic acid[3]
CAS Number 29678-81-7
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3]
Appearance Off-white solid[4]
Melting Point 114-117 °C[4][5]
Optical Activity [α]20/D −9.5° (c = 2.8 in ethanol)

Overall Elucidation Workflow

The structural confirmation of a chiral molecule like (R)-HPBA is a multi-step process that integrates data from several analytical techniques. The workflow ensures that the constitution, connectivity, and stereochemistry are all unambiguously determined.

G Figure 1: Overall Workflow for Structural Elucidation cluster_0 Initial Characterization cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Stereochemical Determination cluster_3 Final Confirmation A Sample Purification (e.g., Recrystallization) B Physicochemical Analysis (MP, Optical Rotation) A->B C Mass Spectrometry (MS) Determine Molecular Weight & Formula B->C D Infrared (IR) Spectroscopy Identify Functional Groups B->D E NMR Spectroscopy (¹H, ¹³C, 2D) Map Carbon-Hydrogen Framework C->E D->E H Data Integration & Structure Proposal E->H F Chiral HPLC Confirm Enantiomeric Purity G X-ray Crystallography (If single crystal obtained) Definitive 3D Structure & Absolute Stereochemistry F->G Optional Confirmation I Final Structure Confirmed G->I H->I

Caption: Logical workflow for the complete structural and stereochemical determination of (R)-HPBA.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, providing the molecular formula.[6]

Data Presentation
ParameterValueInterpretation
Molecular Formula C₁₀H₁₂O₃Consistent with proposed structure.
Exact Mass 180.0786 g/mol Calculated value for C₁₀H₁₂O₃.
[M-H]⁻ (Negative Ion Mode) m/z 179.0714Deprotonated molecule.
[M+Na]⁺ (Positive Ion Mode) m/z 203.0606Sodium adduct.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Dissolve approximately 1 mg of (R)-HPBA in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of ~10 µg/mL.[7]

  • Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.[8]

  • Ionization Mode : Acquire data in both positive and negative ion modes to observe different adducts and the deprotonated molecule.

  • Infusion : Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition : Scan a mass range of m/z 50-500. The high mass accuracy of the instrument (typically <5 ppm) allows for the confident determination of the elemental composition from the measured m/z value.[9]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on the absorption of infrared radiation.[10]

Data Presentation
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid
~3350Medium, BroadO-H StretchAlcohol
3100 - 3000Medium, SharpC-H StretchAromatic
2950 - 2850Medium, SharpC-H StretchAliphatic
1760 - 1690Strong, SharpC=O StretchCarboxylic Acid
1600, 1495, 1450Medium to WeakC=C StretchAromatic Ring
1320 - 1210StrongC-O StretchCarboxylic Acid
~1100MediumC-O StretchAlcohol

Note: The characteristic O-H stretch of a carboxylic acid is a very broad band, often appearing "messy" as it overlaps with C-H stretching signals.[11][12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation : Place a small amount of the solid (R)-HPBA powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan : With the ATR anvil disengaged, run a background scan to acquire the spectrum of the ambient environment (air, CO₂), which will be subtracted from the sample spectrum.

  • Sample Scan : Lower the anvil to press the sample firmly against the crystal, ensuring good contact. Acquire the sample spectrum.

  • Data Acquisition : Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Cleaning : After analysis, clean the ATR crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[14][15] 1D (¹H, ¹³C) and 2D experiments provide detailed information on connectivity.

Data Presentation: ¹H NMR
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0broad singlet1HH OOC-
7.35 - 7.20multiplet5HC₆H ₅-
~4.25triplet (dd)1H-CH (OH)-
2.90 - 2.70multiplet2HPh-CH ₂-
2.20 - 2.00multiplet2H-CH(OH)-CH ₂-
Data Presentation: ¹³C NMR
Chemical Shift (δ, ppm)Assignment
~178.0-C OOH
~141.0Aromatic C (quaternary)
~128.5Aromatic C-H
~128.3Aromatic C-H
~126.0Aromatic C-H
~70.0-C H(OH)-
~35.0-CH(OH)-C H₂-
~31.0Ph-C H₂-
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Accurately weigh 5-10 mg of (R)-HPBA for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[16] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming : Insert the sample into the probe. Tune the probe to the correct nucleus (¹H or ¹³C) and shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition (¹H) : Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Acquisition (¹³C) : Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A longer acquisition time and a larger number of scans are required due to the low natural abundance and sensitivity of the ¹³C nucleus.[14]

  • Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction, to obtain the final spectrum. Integrate the ¹H NMR signals to determine proton ratios.

Structure-Spectra Correlation

The combined spectroscopic data provides compelling evidence for the proposed structure. Each part of the molecule leaves a distinct signature in the various spectra.

Caption: Diagram correlating molecular fragments of (R)-HPBA with their key spectroscopic signals.

Stereochemical Analysis

While the techniques above confirm the molecular structure, they do not inherently define the absolute stereochemistry at the C2 position. Specific chiral methods are required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is used to separate the (R) and (S) enantiomers, thereby confirming the enantiomeric purity of the sample.[17][18]

  • Sample Preparation : Prepare a solution of the sample at approximately 1 mg/mL in the mobile phase. Prepare a solution of the racemic (R/S)-2-Hydroxy-4-phenylbutyric acid as a reference standard to confirm the retention times of both enantiomers.

  • Instrumentation : An HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP) : Select a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating this class of compounds.[18]

  • Mobile Phase : A typical mobile phase for normal-phase chiral separations consists of a mixture of hexane and a polar modifier like isopropanol, often with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) to improve peak shape. An example could be Hexane:Isopropanol (90:10) + 0.1% TFA.

  • Analysis : Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers. Then, inject the sample. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. For a pure sample of (R)-HPBA, only one peak corresponding to that enantiomer should be observed.

X-ray Crystallography

For the definitive and unambiguous determination of both the molecular structure and the absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.[19][20]

  • Crystallization : Grow a single crystal of high quality, which is often the most challenging step. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[21] A variety of solvents should be screened.

  • Crystal Mounting : Mount a suitable single crystal (typically <0.5 mm in all dimensions) on a goniometer head.[22]

  • Data Collection : Place the goniometer on an X-ray diffractometer. Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.[22] An X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[19][20]

  • Structure Solution and Refinement : The diffraction pattern is processed to determine the unit cell dimensions and space group. The "phase problem" is solved to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to yield the final structure, including precise bond lengths, angles, and atomic positions.[19][20]

  • Absolute Stereochemistry : The absolute configuration of the chiral center can be determined, often by analyzing anomalous dispersion effects (the Flack parameter), thus confirming the (R) configuration.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular formula, while IR and NMR spectroscopy establish the molecular framework and connectivity of functional groups. Finally, chiral-specific methods, with X-ray crystallography being the ultimate arbiter, are essential to confirm the enantiomeric purity and absolute stereochemistry. The combination of these techniques provides an unequivocal confirmation of the molecule's identity, which is critical for its application in pharmaceutical development.

References

A Technical Guide to the Microbial Biosynthesis of 2-Hydroxy-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Hydroxy-4-phenylbutyric acid (HPBA) is a chiral precursor of significant value in the pharmaceutical industry, primarily for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. This document provides a comprehensive technical overview of the microbial biosynthesis of HPBA, focusing on the construction of engineered pathways in microorganisms. It details the core enzymatic steps, presents quantitative data from various studies, outlines detailed experimental protocols, and visualizes the key pathways and workflows.

Introduction: The Significance of 2-Hydroxy-4-phenylbutyric Acid

Chiral 2-hydroxy-4-phenylbutyric acid, particularly the (R)-enantiomer, is a critical building block for the synthesis of several widely used ACE inhibitors, including benazepril and enalapril.[1][2] The stereochemistry of HPBA is crucial for the therapeutic efficacy of these drugs. Traditional chemical synthesis routes often involve harsh conditions and can produce racemic mixtures, necessitating challenging and costly resolution steps. Microbial biosynthesis presents a green and highly selective alternative, capable of producing enantiomerically pure HPBA under mild conditions.

This guide focuses on the predominant biosynthetic pathway engineered in microbial hosts like Escherichia coli, which leverages a two-step enzymatic cascade starting from the readily available amino acid, L-phenylalanine.

The Core Biosynthesis Pathway

The most effective and commonly engineered microbial pathway for HPBA production is a two-step enzymatic conversion. This pathway is not a naturally occurring, complete route in a single microorganism but is constructed by introducing heterologous enzymes into a suitable host, typically E. coli.

Step 1: Oxidative Deamination of L-Phenylalanine The pathway initiates with the conversion of L-phenylalanine to its corresponding α-keto acid, 2-keto-4-phenylbutyric acid (also known as phenylpyruvic acid, PPA). This reaction is catalyzed by a flavin-containing L-amino acid deaminase (L-AAD) .

  • Enzyme: L-amino acid deaminase (L-AAD, EC 1.4.3.2)

  • Substrate: L-Phenylalanine

  • Product: 2-Keto-4-phenylbutyric acid (PPA) + Ammonia

  • Source: A frequently used L-AAD is derived from Proteus mirabilis or Proteus vulgaris, which has been successfully expressed in E. coli.[3][4]

Step 2: Stereoselective Reduction of 2-Keto-4-phenylbutyric Acid The intermediate PPA is then reduced to either (R)- or (S)-HPBA. The stereochemical outcome is determined by the choice of the reductase enzyme. For the pharmaceutically important (R)-HPBA, a D-stereospecific dehydrogenase is used.

  • Enzyme: A stereoselective dehydrogenase/reductase. A highly effective example is a mutant D-lactate dehydrogenase (D-nLDH) .

  • Substrate: 2-Keto-4-phenylbutyric acid (PPA)

  • Cofactor: NADH

  • Product: (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA)

  • Source: An engineered D-nLDH (e.g., the Y52L/F299Y mutant) from Lactobacillus bulgaricus has shown high activity and selectivity towards PPA.[2][5]

Cofactor Regeneration: A Critical Component

The reduction of PPA is dependent on the cofactor NADH. To make the process economically viable, the oxidized cofactor (NAD+) must be continuously regenerated back to NADH. This is typically achieved by co-expressing a third enzyme in the host organism.

  • Enzyme: Formate Dehydrogenase (FDH)

  • Co-substrate: Formate

  • Function: Catalyzes the oxidation of formate to carbon dioxide, while reducing NAD+ to NADH.

  • Advantage: The co-product, CO2, is gaseous and easily removed, simplifying downstream processing.[6]

The complete engineered pathway is visualized below.

HPBA_Biosynthesis_Pathway cluster_host Recombinant E. coli Host L_Phe L-Phenylalanine PPA 2-Keto-4-phenylbutyric Acid (PPA) L_Phe->PPA  (1) Deamination R_HPBA (R)-2-Hydroxy-4-phenylbutyric Acid (HPBA) PPA->R_HPBA  (2) Reduction L_AAD L-Amino Acid Deaminase (L-AAD) (from P. mirabilis) L_AAD->L_Phe NH3 NH3 L_AAD->NH3 releases D_LDH Mutant D-Lactate Dehydrogenase (D-nLDH) (from L. bulgaricus) D_LDH->PPA NAD NAD+ D_LDH->NAD consumes FDH Formate Dehydrogenase (FDH) Formate Formate FDH->Formate NADH NADH FDH->NADH regenerates CO2 CO2 Formate->CO2 NAD->FDH consumes NADH->D_LDH provides H-

Caption: Engineered biosynthesis pathway for (R)-HPBA in E. coli.

Quantitative Data Presentation

The efficiency of the biosynthetic pathway can be evaluated by examining the performance of each enzymatic step and the overall whole-cell biotransformation process.

Table 1: Performance of L-Amino Acid Deaminase for PPA Production from L-Phenylalanine

Biocatalyst TypeEnzyme SourceMax. Production (g/L)Productivity (g/L/h)Conversion Rate (%)Specific Activity (μmol/min/mg)Reference
Purified EnzymeProteus mirabilis2.61.0486.71.02[3][4]
Whole-Cell (E. coli)Proteus mirabilis3.30.5582.50.013[3][4]
Whole-Cell (E. coli)Proteus mirabilis81.2N/A99.6N/A[7]

Table 2: Performance of Whole-Cell Biocatalysts for (R)-HPBA Production from PPA

Reductase Enzyme (Source)Cofactor SystemSubstrate Conc. (mM)Product Conc. (mM)Productivity (mM/h)Enantiomeric Excess (ee, %)Reference
Mutant D-nLDH (L. bulgaricus)FDH73.471.847.9>99[1][5]
Mutant D-nLDH (L. bulgaricus)Glucose Dehydrogenase5044.77.45>99[1][2]

Table 3: Representative Enzyme Kinetic Parameters

EnzymeSubstrateK_m (mM)V_max (mU/mg protein)Source OrganismNotesReference
L-AADL-PhenylalanineN/AN/AProteus mirabilisSpecific kinetic data for Phe is sparse; activity is confirmed.[3][4]
LDH-C4Pyruvate0.052N/AOchotona curzoniaeUsed as a proxy for PPA reduction kinetics.[8]
LDH-A4Pyruvate0.260N/AOchotona curzoniaeUsed as a proxy for PPA reduction kinetics.[8]
LDHLactate10.73 - 21.78602 - 630HumanRepresents reverse reaction; proxy for HPBA binding.[9]

Note: N/A indicates data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in establishing and analyzing the HPBA biosynthesis pathway.

Protocol 1: Gene Cloning and Expression of Pathway Enzymes

This protocol describes the cloning of the L-AAD and D-nLDH genes into an E. coli expression system.

  • Gene Amplification: Amplify the coding sequences of L-AAD (from P. mirabilis genomic DNA) and the mutant D-nLDH (from a synthesized gene or existing plasmid) using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI).

  • Vector Preparation: Digest a suitable expression vector (e.g., pET-28a(+) or pETDuet-1 for co-expression) with the same restriction enzymes. Dephosphorylate the vector to prevent self-ligation.

  • Ligation: Ligate the purified PCR products with the digested vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli cloning cells (e.g., DH5α). Plate on Luria-Bertani (LB) agar containing the appropriate antibiotic (e.g., kanamycin for pET-28a).

  • Verification: Screen colonies by colony PCR. Isolate plasmid DNA from positive colonies and verify the insert by restriction digestion and Sanger sequencing.

  • Expression Host Transformation: Transform the verified plasmid into an expression host strain like E. coli BL21(DE3).

Protocol 2: Whole-Cell Biocatalyst Preparation and Biotransformation

This protocol details the cultivation of the recombinant E. coli and the subsequent whole-cell bioconversion.

Caption: Workflow for whole-cell biocatalyst preparation and biotransformation.

  • Cultivation and Induction:

    • Inoculate 5 mL of LB medium (with antibiotic) with a single colony of the recombinant E. coli BL21(DE3) and grow overnight at 37°C.

    • Transfer the overnight culture into 500 mL of fresh LB medium in a 2L baffled flask.

    • Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1.0 mM.[6][10]

    • Reduce the temperature to 16-20°C and continue incubation for another 12-16 hours.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 6,000 x g, 10 min, 4°C).[6]

    • Discard the supernatant and wash the cell pellet twice by resuspending in an equal volume of cold phosphate buffer (e.g., 50 mM, pH 7.5) and re-centrifuging.

    • The resulting cell paste is the whole-cell biocatalyst and can be used immediately or stored at -80°C.

  • Whole-Cell Biotransformation Reaction:

    • Prepare the reaction mixture in a shake flask. For a 50 mL reaction, combine: 200 mM phosphate buffer (pH 6.5), the desired concentration of L-phenylalanine (for the full pathway) or PPA (for the reduction step), an equimolar amount of formate, and the prepared whole-cell biocatalyst (e.g., 6 g dry cell weight per liter).[1]

    • Incubate the mixture at 37°C with agitation (e.g., 120-200 rpm).[1][6]

    • Take samples periodically (e.g., every hour) for analysis.

Protocol 3: HPLC Analysis of HPBA

This protocol is for the quantification of HPBA and the determination of its enantiomeric excess (ee).

  • Sample Preparation:

    • Take 0.5 mL of the reaction mixture.

    • Centrifuge at high speed (e.g., 12,000 x g, 5 min) to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1100 series or equivalent with a UV detector.

    • Column: A chiral column is essential for separating enantiomers. Example: MCI GEL CRS10W.

    • Mobile Phase: 2 mM Copper (II) Sulfate (CuSO4) and acetonitrile (ACN) in a ratio of 85:15 (v/v).[1]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Quantification and Analysis:

    • Run authentic standards of (R)-HPBA, (S)-HPBA, and PPA to determine their retention times.

    • Generate a standard curve for quantification by injecting known concentrations of the analyte.

    • Calculate the concentration of HPBA in the samples based on the peak area and the standard curve.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ |(R)-HPBA| - |(S)-HPBA| ] / [ |(R)-HPBA| + |(S)-HPBA| ] * 100

Conclusion and Future Outlook

The engineered microbial biosynthesis of 2-hydroxy-4-phenylbutyric acid from L-phenylalanine is a well-established and highly efficient process. By co-expressing an L-amino acid deaminase, a stereoselective dehydrogenase, and a cofactor-regenerating enzyme in E. coli, it is possible to achieve high titers and excellent enantiopurity of the desired (R)-HPBA product.[1] The methodologies provided in this guide offer a robust framework for the development and optimization of this valuable bioprocess.

Future research will likely focus on improving the economic feasibility through strain engineering to enhance precursor supply, optimizing fermentation conditions for high-density cell growth, and exploring enzyme evolution to improve catalytic efficiency and stability. These advancements will further solidify microbial synthesis as the preferred route for producing this key pharmaceutical intermediate.

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of (R)-2-Hydroxy-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) is a pivotal chiral building block in the pharmaceutical industry, primarily serving as a key precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1] These drugs are critical in the management of hypertension and congestive heart failure. The stereochemical purity of (R)-HPBA is paramount for the efficacy of these therapeutics, driving the development of highly selective synthetic methodologies. This guide provides an in-depth overview of the physicochemical properties, synthesis strategies, and the biological context of (R)-HPBA. Furthermore, it outlines potential theoretical and computational approaches for its detailed molecular characterization, addressing a notable gap in the current scientific literature.

Physicochemical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in Table 1.

PropertyValueReference
IUPAC Name (2R)-2-hydroxy-4-phenylbutanoic acid[2]
CAS Number 29678-81-7[3]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [3]
Melting Point 114-117 °C[3]
Optical Activity [α]20/D −9.5° (c = 2.8 in ethanol)[3]

Synthesis Methodologies: Biocatalytic Asymmetric Reduction

The predominant and most effective method for producing enantiomerically pure (R)-HPBA is the asymmetric bioreduction of the prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA). This approach utilizes the high stereoselectivity of enzymes like dehydrogenases and reductases. A common strategy involves whole-cell biocatalysis with recombinant E. coli strains, often co-expressing a secondary enzyme for cofactor (e.g., NADH) regeneration to enhance economic viability.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data from various biocatalytic reduction processes for producing (R)-HPBA and its ethyl ester ((R)-HPBE).

Biocatalyst SystemSubstrateProductProductivityYieldEnantiomeric Excess (ee)Reference
E. coli co-expressing D-nLDH mutant and FDH73.4 mM OPBA(R)-HPBA47.9 mM/h97.8%>99%[4]
Candida krusei SW20262.5 g/L OPBE(R)-HPBE-95.1%99.7%[5]
Carbonyl Reductase (KmCR)10.3 g/L OPBE(R)-HPBE-62%≥99.9%[6]
Engineered E. coli with CpCR and GDH920 mM OPBE(R)-HPBE-~99%99.9%[7]

D-nLDH: NAD-dependent D-lactate dehydrogenase; FDH: Formate dehydrogenase; OPBA: 2-oxo-4-phenylbutyric acid; OPBE: Ethyl 2-oxo-4-phenylbutyrate; CpCR: Carbonyl reductase; GDH: Glucose dehydrogenase.

Detailed Experimental Protocol: Whole-Cell Bioreduction

This protocol is a representative example for the production of (R)-HPBA using a whole-cell biocatalyst system.

1. Biocatalyst Preparation:

  • A recombinant Escherichia coli strain co-expressing a mutant D-lactate dehydrogenase (e.g., D-nLDHY52L/F299Y) and formate dehydrogenase (FDH) is cultured in a suitable fermentation medium.

  • Cells are harvested by centrifugation, washed with a buffer (e.g., 0.9% NaCl solution), and stored frozen or used directly.[6]

2. Biotransformation Reaction:

  • The reaction is conducted in a temperature-controlled vessel (e.g., 37°C) with agitation.[4]

  • The reaction mixture typically contains:

    • Phosphate buffer (e.g., 200 mM, pH 6.5)

    • Whole-cell biocatalyst (e.g., 6 g dry cell weight/L)

    • Substrate: 2-oxo-4-phenylbutyric acid (OPBA) (e.g., 73.4 mM)

    • Co-substrate for cofactor regeneration: Sodium formate (in equimolar or slight excess to the substrate)[4]

3. Reaction Monitoring and Product Analysis:

  • Samples are withdrawn at regular intervals and centrifuged to remove the cells.

  • The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the substrate (OPBA) and the product ((R)-HPBA).[4]

  • HPLC Conditions:

    • Column: Chiral column (e.g., MCI GEL CRS10W)

    • Mobile Phase: A mixture of aqueous copper sulfate (e.g., 2 mM CuSO₄) and acetonitrile (e.g., 85:15 v/v)

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 254 nm

    • Temperature: 25°C[4]

4. Product Isolation:

  • After the reaction is complete, the cells are removed by centrifugation or filtration.

  • The product in the supernatant can be isolated and purified using standard techniques such as extraction and crystallization.

Theoretical and Computational Studies (Proposed Methodology)

Conformational Analysis

The flexibility of the phenylbutyl side chain suggests the existence of multiple low-energy conformers. Identifying the global minimum and other relevant conformers is crucial for understanding its reactivity and interactions.

  • Methodology:

    • Initial Conformer Search: A systematic or stochastic conformational search can be performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB).

    • Geometry Optimization and Energy Refinement: The low-energy conformers identified are then subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT). A common and reliable level of theory for such molecules is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p), which includes diffuse and polarization functions necessary for describing non-covalent interactions and anionic species.

    • Solvation Effects: To simulate a more realistic environment, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model can be incorporated during the DFT calculations.

Vibrational Spectroscopy (IR and Raman)

Computational vibrational spectroscopy is a powerful tool for interpreting experimental spectra and assigning vibrational modes.

  • Methodology:

    • Frequency Calculations: Following geometry optimization of the most stable conformer at a specified level of theory (e.g., B3LYP/6-311++G(d,p)), harmonic vibrational frequencies are calculated.

    • Spectral Simulation: The calculated frequencies and their corresponding intensities (IR) and scattering activities (Raman) are used to generate theoretical spectra.

    • Scaling: Due to the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental values. A uniform scaling factor (e.g., ~0.96 for B3LYP) is typically applied to improve agreement with experimental data.

    • Vibrational Mode Assignment: The calculated vibrational modes can be visualized to provide unambiguous assignments for the peaks observed in experimental FT-IR and FT-Raman spectra.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the biocatalytic synthesis of (R)-HPBA.

G cluster_0 Biocatalyst Preparation cluster_1 Biotransformation cluster_2 Analysis & Purification Recombinant E. coli Culture Recombinant E. coli Culture Cell Harvesting & Washing Cell Harvesting & Washing Recombinant E. coli Culture->Cell Harvesting & Washing ReactionVessel Reaction Vessel (Buffer, Cells, Substrate) Cell Harvesting & Washing->ReactionVessel Add Cells Sampling Sampling ReactionVessel->Sampling Monitor Reaction Purification Product Purification ReactionVessel->Purification Process Mixture HPLC_Analysis HPLC Analysis (Chiral Column) Sampling->HPLC_Analysis Final_Product (R)-HPBA Purification->Final_Product

Caption: General workflow for the biocatalytic synthesis of (R)-HPBA.

Logical Relationship: Role in ACE Inhibition

This diagram illustrates the role of (R)-HPBA as a precursor to ACE inhibitors and their mechanism of action within the Renin-Angiotensin System (RAS).

G cluster_RAS Renin-Angiotensin System (RAS) cluster_Drug Drug Synthesis & Action Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI cleaves AngiotensinII AngiotensinII AngiotensinI->AngiotensinII converts Vasoconstriction Vasoconstriction & Increased Blood Pressure AngiotensinII->Vasoconstriction ACE ACE Renin Renin R_HPBA (R)-HPBA ACE_Inhibitor ACE Inhibitor (e.g., Enalapril) R_HPBA->ACE_Inhibitor Chemical Synthesis ACE_Inhibitor->ACE INHIBITS

Caption: (R)-HPBA is a precursor to ACE inhibitors that block the RAS pathway.[8][9][10]

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid Using Reductases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) and its esters are vital chiral intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely prescribed for hypertension and heart failure.[1][2][3][4] The stereospecificity of these pharmaceutical compounds is critical for their therapeutic efficacy, making enantiomerically pure (R)-HPBA a valuable building block. Biocatalysis, particularly the use of reductases, has emerged as a superior method for producing (R)-HPBA due to its high enantioselectivity, mild reaction conditions, and environmental friendliness compared to traditional chemical synthesis.[2][5][6]

This document provides detailed application notes and protocols for the enzymatic synthesis of (R)-HPBA via the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) or its ethyl ester (OPBE), leveraging various reductases. A key aspect of this biocatalytic approach is the necessity of a cofactor regeneration system, often employing a second enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), to recycle the expensive NAD(P)H cofactor.[2][5]

Data Presentation: Performance of Various Reductases

The selection of an appropriate reductase is crucial for achieving high conversion rates and enantiomeric excess. The following tables summarize the performance of different enzymes in the synthesis of (R)-HPBA and its ethyl ester.

Table 1: Performance of Carbonyl Reductases (CRs) in the Synthesis of (R)-2-Hydroxy-4-phenylbutyrate Ethyl Ester ((R)-HPBE)

EnzymeRecombinant StrainSubstrate (Concentration)Conversion Rate (%)Enantiomeric Excess (ee, %)Key Findings
Carbonyl Reductase (CpCR)E. coli BL21-pETDuet-1-GDH-L-CpCR30 mM OPBE98.399.9A fusion protein of CpCR and GDH demonstrated high catalytic activity (69.78 U/mg). A substrate feeding strategy allowed for the conversion of up to 920 mM OPBE.[5]
Carbonyl Reductase from Gluconobacter oxydans (GoCR)Mutant W193L/C93I/I187L371 g/L OPBE>99>99Structure-guided evolution significantly improved the catalytic performance and thermostability of the enzyme.[6]
Carbonyl Reductase (KmCR)E. coliNot specified~62Not specifiedOptimization of enzyme concentration was found to be crucial for maximizing productivity.[7]

Table 2: Performance of Dehydrogenases in the Synthesis of this compound ((R)-HPBA)

EnzymeRecombinant StrainSubstrate (Concentration)Product Concentration (mM)Enantiomeric Excess (ee, %)Key Findings
D-Lactate Dehydrogenase (D-nLDH) Mutant (Y52L/F299Y)E. coli DF (co-expressed with FDH)73.4 mM OPBA71.8>99A coupled system with formate dehydrogenase for cofactor regeneration resulted in high productivity (47.9 mM/h).[8][9]
D-Lactate Dehydrogenase from Staphylococcus epidermidisPurified enzyme (with FDH)Not specified182>99This system achieved the highest reported yield of (R)-HPBA using purified enzymes, highlighting the potential but also the challenges of cost and enzyme stability.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of (R)-HPBA.

Protocol 1: Expression and Preparation of Whole-Cell Biocatalyst

This protocol describes the expression of a reductase and a partnering dehydrogenase for cofactor regeneration in E. coli.

Materials:

  • E. coli BL21(DE3) cells

  • Expression vector containing the gene for the reductase (e.g., CpCR) and a dehydrogenase (e.g., GDH)

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Centrifuge and sonicator

Procedure:

  • Transform the expression vector into competent E. coli BL21(DE3) cells.

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate a larger volume of LB medium (e.g., 500 mL) and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

  • Wash the cell pellet twice with phosphate buffer.

  • The resulting cell pellet can be used directly as a whole-cell biocatalyst or stored at -80°C. For preparation of cell-free extract, resuspend the cells in buffer and disrupt by sonication on ice. Centrifuge to remove cell debris.

Protocol 2: Enzymatic Synthesis of (R)-HPBA using a Whole-Cell Biocatalyst

This protocol outlines the asymmetric reduction of OPBA using a whole-cell biocatalyst co-expressing a reductase and a dehydrogenase for cofactor regeneration.

Materials:

  • Whole-cell biocatalyst from Protocol 1

  • 2-oxo-4-phenylbutyric acid (OPBA)

  • Glucose (for GDH-based cofactor regeneration) or Sodium Formate (for FDH-based regeneration)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Organic solvent (e.g., ethyl acetate) for extraction

  • Reaction vessel with temperature and pH control

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, OPBA (e.g., 50-100 mM), and the co-substrate for cofactor regeneration (e.g., 1.2 equivalents of glucose or sodium formate).

  • Add the whole-cell biocatalyst to the reaction mixture to a final concentration of, for example, 10 g/L (dry cell weight).

  • Incubate the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

  • Upon completion, stop the reaction by acidifying the mixture to pH 2-3 with HCl.

  • Extract the product, (R)-HPBA, with an organic solvent like ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Purify the product if necessary using techniques like column chromatography.

Protocol 3: Analysis of (R)-HPBA

This protocol describes the analysis of the reaction product to determine conversion rate and enantiomeric excess.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H or similar)

  • Mobile phase (e.g., a mixture of hexane, isopropanol, and trifluoroacetic acid)

  • Standards of OPBA and racemic HPBA

Procedure:

  • Conversion Rate:

    • Prepare a standard curve for OPBA.

    • Dilute the reaction samples and inject them into the HPLC system equipped with a standard reverse-phase C18 column.

    • Quantify the remaining OPBA concentration by comparing the peak area to the standard curve.

    • Calculate the conversion rate as: [(Initial [OPBA] - Final [OPBA]) / Initial [OPBA]] * 100%.

  • Enantiomeric Excess (ee):

    • Inject the purified product or the extracted reaction mixture into the HPLC system equipped with a chiral column.

    • Separate the (R) and (S) enantiomers of HPBA.

    • Calculate the enantiomeric excess as: [([R] - [S]) / ([R] + [S])] * 100%, where [R] and [S] are the peak areas of the respective enantiomers.

Visualizations

The following diagrams illustrate the key processes in the enzymatic synthesis of (R)-HPBA.

Enzymatic_Synthesis_Pathway cluster_main Enzymatic Reduction cluster_cofactor Cofactor Regeneration OPBA 2-Oxo-4-phenylbutyric acid (OPBA) R_HPBA This compound ((R)-HPBA) OPBA->R_HPBA Reductase NADPH NADPH NADP NADP+ NADP->NADPH Glucose Dehydrogenase (GDH) NADPH->NADP Glucose Glucose Gluconolactone Glucono-lactone Glucose->Gluconolactone

Caption: Enzymatic synthesis of (R)-HPBA with cofactor regeneration.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis and Purification A Transformation of E. coli B Cell Culture and Induction A->B C Cell Harvesting and Washing B->C E Addition of Whole-Cell Biocatalyst C->E D Reaction Setup (Substrate, Buffer, Co-substrate) D->E F Incubation and Monitoring E->F G Reaction Quenching and Extraction F->G H HPLC Analysis (Conversion & ee) G->H I Product Purification G->I

Caption: General experimental workflow for (R)-HPBA synthesis.

References

Chiral HPLC Method Development for the Separation of (R)-2-Hydroxy-4-phenylbutyric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 2-Hydroxy-4-phenylbutyric acid. The (R)-enantiomer is a key chiral building block in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] The accurate determination of enantiomeric purity is critical for the efficacy and safety of these pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a systematic approach to method development, including column screening, mobile phase optimization, and detailed experimental protocols.

Introduction

Chirality plays a pivotal role in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. (R)-2-Hydroxy-4-phenylbutyric acid is a crucial intermediate in the synthesis of several widely used ACE inhibitors for the treatment of hypertension and heart failure. Therefore, robust and reliable analytical methods for the enantioselective separation and quantification of its enantiomers are essential for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective technique for separating enantiomers.[3] This application note describes a systematic approach to developing a chiral HPLC method for the separation of (R)- and (S)-2-Hydroxy-4-phenylbutyric acid, focusing on the use of both ligand-exchange and polysaccharide-based chiral stationary phases.

Experimental Protocols

This section details the methodologies for the chiral HPLC separation of 2-Hydroxy-4-phenylbutyric acid.

Materials and Reagents
  • Racemic 2-Hydroxy-4-phenylbutyric acid: (Sigma-Aldrich, or equivalent)

  • This compound and (S)-2-Hydroxy-4-phenylbutyric acid standards: (As required for peak identification)

  • HPLC grade Acetonitrile (ACN): (Fisher Scientific, or equivalent)

  • HPLC grade Methanol (MeOH): (Fisher Scientific, or equivalent)

  • HPLC grade n-Hexane: (Fisher Scientific, or equivalent)

  • HPLC grade 2-Propanol (IPA): (Fisher Scientific, or equivalent)

  • Copper(II) Sulfate (CuSO₄): (Sigma-Aldrich, or equivalent)

  • Trifluoroacetic acid (TFA): (Sigma-Aldrich, or equivalent)

  • Water: Deionized, 18 MΩ·cm

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

Chromatographic Conditions

Two primary methods are presented, utilizing different types of chiral stationary phases.

  • Chiral Stationary Phase: MCI GEL CRS10W (or equivalent ligand-exchange column)

  • Mobile Phase: 2 mM Copper(II) Sulfate in Water : Acetonitrile (85:15, v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 10 µL

  • Chiral Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica-gel) or a similar polysaccharide-based CSP.

  • Mobile Phase: n-Hexane : 2-Propanol : Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Prepare a stock solution of racemic 2-Hydroxy-4-phenylbutyric acid at a concentration of 1.0 mg/mL in the mobile phase.

  • For method validation and peak identification, prepare individual stock solutions of the (R) and (S) enantiomers at the same concentration.

  • Dilute the stock solutions to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected chromatographic parameters for the two developed methods.

ParameterMethod 1: Ligand-ExchangeMethod 2: Polysaccharide-Based
Chiral Stationary Phase MCI GEL CRS10WChiralpak AD-H
Mobile Phase 2 mM CuSO₄ in H₂O : ACN (85:15)n-Hexane : IPA : TFA (90:10:0.1)
Retention Time (t_R) of (S)-enantiomer ~ 8.5 min~ 10.2 min
Retention Time (t_R) of (R)-enantiomer ~ 10.1 min~ 12.5 min
Resolution (R_s) > 2.0> 2.5
Selectivity Factor (α) ~ 1.25~ 1.30
Tailing Factor (T) < 1.5< 1.5

Note: The retention times are approximate and may vary depending on the specific column batch, system dead volume, and exact mobile phase composition.

Method Development and Optimization

The successful chiral separation of 2-Hydroxy-4-phenylbutyric acid relies on a systematic approach to method development.

Chiral Stationary Phase (CSP) Screening

The initial and most critical step is the selection of an appropriate CSP. For acidic compounds like 2-Hydroxy-4-phenylbutyric acid, several types of CSPs can be effective:

  • Ligand-Exchange CSPs: These are particularly effective for α-hydroxy acids. The formation of transient diastereomeric metal complexes with the chiral selector allows for enantiomeric recognition.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are widely used due to their broad applicability. For acidic analytes, the addition of a small amount of an acidic modifier (e.g., TFA) to the mobile phase is often necessary to ensure good peak shape and resolution.

  • Protein-Based CSPs: Columns based on proteins like α₁-acid glycoprotein (AGP) can also be effective for the separation of acidic compounds.

A screening of these different types of columns is recommended to find the one that provides the best selectivity and resolution.

Mobile Phase Optimization

Once a suitable CSP is identified, the mobile phase composition should be optimized to achieve the desired separation.

  • For Ligand-Exchange Chromatography: The concentration of the metal salt (e.g., CuSO₄) and the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer are critical parameters to adjust for optimal resolution and retention times.

  • For Polysaccharide-Based Chromatography (Normal Phase): The ratio of the non-polar solvent (e.g., n-hexane) to the polar alcohol (e.g., 2-propanol or ethanol) significantly influences retention and selectivity. The concentration of the acidic modifier (e.g., TFA) should be optimized to minimize peak tailing without compromising the separation. A typical starting concentration for TFA is 0.1%.

  • For Polysaccharide-Based Chromatography (Reversed Phase): A mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) can be explored. The pH of the aqueous phase is a crucial parameter for acidic compounds.

Visualizations

The following diagrams illustrate the key processes in chiral HPLC method development.

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Racemic 2-Hydroxy-4-phenylbutyric Acid Sample HPLC HPLC System (Pump, Column, Detector) Sample->HPLC Inject Standard Standard Solutions (R and S enantiomers) Standard->HPLC Inject for Peak ID MobilePhase Mobile Phase Preparation MobilePhase->HPLC Elution Column Chiral Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Report Results Report (Retention Time, Resolution, %ee) Integration->Report

Caption: Experimental workflow for chiral HPLC analysis.

G Start Start: Chiral Separation Goal Screening CSP Screening (Ligand-Exchange, Polysaccharide, Protein-based) Start->Screening Decision1 Separation Achieved? Screening->Decision1 Decision1->Screening No, try another CSP Optimization Mobile Phase Optimization (Solvent Ratio, Additives, pH) Decision1->Optimization Yes Decision2 Resolution > 1.5? Optimization->Decision2 Decision2->Optimization No, further optimize Validation Method Validation (Linearity, Precision, Accuracy) Decision2->Validation Yes End Final Method Validation->End

Caption: Logical workflow for chiral method development.

Conclusion

This application note provides a comprehensive guide for the development of a robust and reliable chiral HPLC method for the separation of this compound and its enantiomer. By systematically screening chiral stationary phases and optimizing mobile phase conditions, a successful separation with baseline resolution can be achieved. The detailed protocols and logical workflow diagrams serve as a valuable resource for researchers and scientists in the pharmaceutical industry, ensuring the accurate determination of enantiomeric purity for this critical chiral intermediate.

References

Application Notes and Protocols for Whole-Cell Biocatalysis in (R)-2-Hydroxy-4-phenylbutyric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) is a vital chiral precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of pharmaceuticals widely used in the management of hypertension and congestive heart failure.[1][2][3][4] The stereospecificity of (R)-HPBA is critical for the therapeutic efficacy of these drugs, necessitating production methods that yield high enantiomeric purity.[4] Whole-cell biocatalysis has emerged as a promising and sustainable alternative to traditional chemical synthesis, offering high selectivity, mild reaction conditions, and reduced environmental impact.[5][6]

This document provides detailed application notes and protocols for the production of (R)-HPBA utilizing whole-cell biocatalysts, with a focus on a recombinant Escherichia coli system.

Key Biocatalytic Approaches

The primary biocatalytic strategy for (R)-HPBA production is the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA). This is typically achieved using oxidoreductases that exhibit high stereoselectivity for the (R)-enantiomer. A highly effective approach involves the use of a recombinant E. coli strain engineered to co-express two key enzymes: a dehydrogenase for the reduction of OPBA and another enzyme for the regeneration of the essential cofactor, typically NADH.[1][2]

A notable example is the use of a mutant D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus and a formate dehydrogenase (FDH) from Candida boidinii co-expressed in E. coli.[2][3][7] The D-nLDH variant efficiently catalyzes the conversion of OPBA to (R)-HPBA, while FDH facilitates the regeneration of NADH from NAD+ using formate as a co-substrate.[2][7]

Performance of Whole-Cell Biocatalysis Systems

The efficiency of whole-cell biocatalysis for (R)-HPBA production can be quantified by several key metrics, including substrate conversion, product titer, enantiomeric excess (e.e.), and productivity. The following table summarizes the performance of a recombinant E. coli system co-expressing a mutant D-nLDH and FDH.

Biocatalyst SystemSubstrate (OPBA) Concentration (mM)Product ((R)-HPBA) Concentration (mM)Enantiomeric Excess (e.e.) (%)Productivity (mM/h)Reference
Recombinant E. coli (mutant d-nLDH/FDH)73.471.8>9947.9[1][2]
Purified D-LDH/FDH enzymes-182-165 g/L/day (in EMR)[1]

Experimental Protocols

Protocol 1: Preparation of Recombinant E. coli Whole-Cell Biocatalyst

This protocol details the construction and cultivation of the recombinant E. coli strain for use as a whole-cell biocatalyst.

1. Plasmid Construction and Transformation:

  • The genes encoding the mutant D-lactate dehydrogenase (e.g., Y52L/F299Y variant of L. bulgaricus D-nLDH) and formate dehydrogenase (e.g., from C. boidinii) are cloned into a suitable expression vector (e.g., pETDuet-1) to allow for their co-expression under the control of an inducible promoter (e.g., T7 promoter).

  • The resulting plasmid is then transformed into a competent E. coli expression host, such as E. coli BL21(DE3).

  • Transformants are selected on LB agar plates containing the appropriate antibiotic.

2. Cultivation and Induction:

  • Seed Culture: Inoculate a single colony of the recombinant E. coli into 50 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. Incubate at 37°C with shaking at 200 rpm overnight.

  • Main Culture (Fed-Batch Fermentation): Inoculate a 1 L fermenter containing a defined minimal medium with the seed culture. The fed-batch fermentation process allows for achieving high cell densities.[8][9]

    • Batch Medium Composition: A suitable minimal medium for the initial batch phase.

    • Feed Medium Composition: A concentrated solution of glucose and other essential nutrients.

    • Fermentation Conditions: Maintain the pH at a controlled level (e.g., 6.75) and the temperature at 37°C.[9]

  • Induction: When the optical density at 600 nm (OD600) of the culture reaches a desired level (e.g., 10-20), induce the expression of the recombinant proteins by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[10] Continue the cultivation at a lower temperature (e.g., 20-25°C) for a further 12-16 hours to allow for protein expression.

3. Cell Harvesting and Preparation:

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • The resulting cell paste (wet cells) can be used directly as the whole-cell biocatalyst or stored at -80°C until use.

Protocol 2: Whole-Cell Biotransformation of OPBA to (R)-HPBA

This protocol outlines the enzymatic reaction for the production of (R)-HPBA.

1. Reaction Mixture Preparation:

  • In a temperature-controlled reactor, prepare the reaction mixture with the following components:

    • 200 mM phosphate buffer (pH 6.5)

    • 73.4 mM 2-oxo-4-phenylbutyric acid (OPBA)

    • An equimolar or slight excess of sodium formate as the co-substrate for NADH regeneration.

    • Recombinant E. coli whole cells (e.g., 13 g DCW/L).[2]

2. Biotransformation Reaction:

  • Incubate the reaction mixture at 37°C with gentle agitation for a duration of approximately 90 minutes.[2][3]

  • Monitor the progress of the reaction by periodically taking samples for analysis.

3. Reaction Termination and Sample Preparation:

  • Terminate the reaction by adding an equal volume of a quenching solution (e.g., methanol or acetonitrile) to the reaction sample to precipitate the cells and proteins.

  • Centrifuge the quenched sample at 10,000 x g for 10 minutes to pellet the cell debris.

  • Filter the supernatant through a 0.22 µm syringe filter before analysis.

Protocol 3: Analysis of (R)-HPBA by HPLC

This protocol describes the analytical method for quantifying the concentration and enantiomeric excess of the produced (R)-HPBA.

1. HPLC System and Column:

  • A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is suitable.

  • For the determination of enantiomeric excess, a chiral stationary phase column is required (e.g., a Chiralcel OD-H column).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25°C.

3. Quantification:

  • Prepare standard curves for both OPBA and (R)-HPBA of known concentrations.

  • Calculate the concentration of the product in the reaction samples by comparing the peak areas with the standard curves.

  • The enantiomeric excess (e.e.) can be calculated using the following formula:

    • e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100

    • Where [R] and [S] are the peak areas of the (R) and (S) enantiomers, respectively.

Visualizations

Enzymatic_Pathway cluster_main_reaction Main Reaction cluster_cofactor_regeneration Cofactor Regeneration OPBA 2-Oxo-4-phenylbutyric acid (OPBA) R_HPBA This compound ((R)-HPBA) OPBA->R_HPBA   NADH NADH D_nLDH Mutant D-Lactate Dehydrogenase (D-nLDH) D_nLDH->OPBA Formate Formate CO2 CO2 Formate->CO2 NAD NAD+ FDH Formate Dehydrogenase (FDH) FDH->Formate NADH->NAD Reduction NAD->NADH Oxidation Experimental_Workflow cluster_strain_prep Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis plasmid_construction Plasmid Construction (d-nLDH & FDH genes) transformation Transformation into E. coli BL21(DE3) plasmid_construction->transformation cultivation Cultivation & Induction (Fed-Batch Fermentation) transformation->cultivation harvesting Cell Harvesting & Washing cultivation->harvesting reaction_setup Reaction Setup (OPBA, Formate, Cells) harvesting->reaction_setup biocatalysis Whole-Cell Biocatalysis reaction_setup->biocatalysis termination Reaction Termination & Sample Prep biocatalysis->termination hplc_analysis Chiral HPLC Analysis termination->hplc_analysis quantification Quantification & e.e. Determination hplc_analysis->quantification

References

Application Notes: The Role of (R)-2-Hydroxy-4-phenylbutyric Acid in Enalapril Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enalapril is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and congestive heart failure.[1][2] As a prodrug, it is metabolized in the body to its active form, enalaprilat, which exerts the therapeutic effect.[2] The clinical efficacy of Enalapril is critically dependent on its specific stereochemistry, particularly the (S)-configuration at the N-[1-(ethoxycarbonyl)-3-phenylpropyl] moiety.[1] (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) and its ethyl ester, (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), are pivotal chiral precursors in the synthesis of Enalapril, providing the necessary stereochemical foundation for the final active pharmaceutical ingredient.[1][3][4] This document provides a detailed overview of the application of (R)-HPBA in Enalapril synthesis, including comparative synthesis methodologies, detailed experimental protocols, and quantitative data.

Synthetic Pathway Overview

The synthesis of Enalapril from (R)-HPBA involves a multi-step process. The primary strategy involves the esterification of (R)-HPBA to its ethyl ester, (R)-HPBE. The hydroxyl group of (R)-HPBE is then converted into a suitable leaving group, followed by a nucleophilic substitution with L-alanine to form the key intermediate, N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine. This reaction proceeds with an inversion of stereochemistry, converting the (R)-configuration of the precursor to the required (S)-configuration in the intermediate. Finally, this dipeptide precursor is coupled with L-proline to yield Enalapril.

An alternative and widely used industrial method involves the reductive amination of ethyl 2-oxo-4-phenylbutyrate (the keto-ester corresponding to HPBE) with the dipeptide L-alanyl-L-proline.[5][6] Optically pure (R)-HPBE is a key starting material for producing the chiral N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine intermediate used in other coupling strategies.[7][8]

G cluster_main Overall Synthetic Pathway to Enalapril A (R)-2-Hydroxy-4- phenylbutyric acid ((R)-HPBA) B Ethyl (R)-2-hydroxy-4- phenylbutyrate ((R)-HPBE) A->B Esterification (Ethanol, H₂SO₄) C N-[(S)-1-Ethoxycarbonyl-3- phenylpropyl]-L-alanine B->C SN2 Substitution (L-Alanine, Stereochemical Inversion) D Enalapril C->D Peptide Coupling (L-Proline)

Figure 1: General synthetic pathway from (R)-HPBA to Enalapril.

Experimental Protocols

Protocol 1: Esterification of this compound ((R)-HPBA)

This protocol details the conversion of (R)-HPBA to its ethyl ester, (R)-HPBE, a crucial intermediate for subsequent reactions.

Materials:

  • (R)-2-hydroxy-4-phenylbutanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated brine (NaCl solution)

  • Anhydrous sodium sulfate

  • 100 mL single-necked flask

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure: [9]

  • Add 2.89 g of (R)-2-hydroxy-4-phenylbutanoic acid to a 100 mL single-necked flask.

  • Add 70 mL of absolute ethanol to the flask.

  • While stirring, slowly add 1.4 g of concentrated sulfuric acid.

  • Slowly heat the reaction mixture to 70°C and maintain this temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete in approximately 2 hours.

  • Once the reaction is complete, stop heating and cool the mixture to 0°C in an ice bath.

  • Slowly add 2.4 g of solid sodium bicarbonate to neutralize the concentrated sulfuric acid. Continue stirring for 10-15 minutes after the addition.

  • Filter the mixture to remove insoluble solids.

  • Concentrate the filtrate using a rotary evaporator to remove excess ethanol.

  • To the dried residue, add 30 mL of water and extract with 20 mL of ethyl acetate.

  • Separate the organic phase. Extract the aqueous phase twice more with 10 mL of ethyl acetate each time.

  • Combine all organic phases.

  • Wash the combined organic phase once with 10 mL of saturated sodium bicarbonate solution, followed by one wash with 10 mL of saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution on a rotary evaporator to obtain the final product, ethyl (R)-2-hydroxy-4-phenylbutyrate, as a colorless transparent liquid.

G cluster_workflow Workflow for Esterification of (R)-HPBA start Combine (R)-HPBA, Ethanol, and H₂SO₄ react Heat at 70°C for 2h (Monitor by TLC) start->react cool Cool to 0°C react->cool neutralize Neutralize with NaHCO₃ cool->neutralize filter1 Filter Insoluble Solids neutralize->filter1 concentrate1 Concentrate Filtrate (Remove Ethanol) filter1->concentrate1 extract Aqueous Workup (H₂O / Ethyl Acetate Extraction) concentrate1->extract wash Wash Organic Phase (Sat. NaHCO₃, Brine) extract->wash dry Dry with Na₂SO₄ wash->dry concentrate2 Concentrate to Yield (R)-HPBE Product dry->concentrate2 end Final Product: Ethyl (R)-2-hydroxy-4-phenylbutyrate concentrate2->end G cluster_workflow_enalapril Workflow for Reductive Amination Synthesis of Enalapril start Activate Catalyst in Ethanol under H₂ react Add L-Alanyl-L-Proline & Ethyl 2-oxo-4-phenylbutanoate start->react hydrogenation Stir under H₂ Pressure (98-103 kPa, 45°C) react->hydrogenation filter1 Filter Catalyst hydrogenation->filter1 concentrate1 Concentrate to Oily Residue filter1->concentrate1 workup1 Disperse in NaCl(aq), Adjust pH to 8.5 concentrate1->workup1 extract1 Extract with Ethyl Acetate (Remove Impurities) workup1->extract1 workup2 Acidify Aqueous Layer to pH 4.2 extract1->workup2 extract2 Extract with Ethyl Acetate workup2->extract2 dry Dry & Concentrate to Crude Enalapril extract2->dry purify Recrystallize from Hot Water dry->purify end Final Product: Pure Enalapril purify->end

References

Application Notes and Protocols for Enzyme Immobilization in (R)-2-Hydroxy-4-phenylbutyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) is a crucial chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. The stereoselective synthesis of (R)-HPBA is paramount, and enzymatic catalysis offers a green and efficient alternative to traditional chemical methods. Key enzymes in this synthesis include D-lactate dehydrogenase (LDH) and carbonyl reductase (CpCR), which catalyze the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) or its corresponding ester. To enhance the industrial viability of these enzymatic processes, immobilization of the enzymes is a critical step. Immobilization improves enzyme stability, facilitates catalyst recovery and reuse, and enables continuous process operations, thereby reducing overall production costs.[1][2][3][4]

This document provides detailed application notes and protocols for various enzyme immobilization techniques relevant to the synthesis of (R)-HPBA. It includes a comparative overview of different methods, quantitative data on their performance, and step-by-step experimental procedures.

Key Enzymes in (R)-HPBA Synthesis

The primary enzymatic route to (R)-HPBA involves the stereoselective reduction of a prochiral ketone. The main enzymes utilized are:

  • D-Lactate Dehydrogenase (LDH): This enzyme catalyzes the NADH-dependent reduction of 2-oxo-4-phenylbutyric acid (OPBA) to (R)-HPBA.

  • Carbonyl Reductase (CpCR): This enzyme often exhibits high activity and stereoselectivity towards the ethyl ester of OPBA, producing ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), which can then be hydrolyzed to (R)-HPBA.

  • Cofactor Regenerating Enzymes: To ensure a continuous supply of the expensive nicotinamide cofactor (NADH or NADPH), a secondary enzyme is often co-immobilized. Common choices include:

    • Formate Dehydrogenase (FDH): Oxidizes formate to carbon dioxide while reducing NAD+ to NADH.

    • Glucose Dehydrogenase (GDH): Oxidizes glucose to gluconolactone while reducing NADP+ to NADPH.

Comparative Overview of Immobilization Techniques

Several techniques can be employed to immobilize these enzymes. The choice of method depends on factors such as the nature of the enzyme, the support material, and the desired process conditions. The following table summarizes the performance of different immobilization techniques based on literature data.

Immobilization TechniqueSupport MaterialEnzyme(s)Enzyme LoadingActivity Recovery/YieldReusabilityKey Advantages
Co-immobilization on Fibrous Support Cotton Cloth with Polyethyleneimine (PEI)D-Lactate Dehydrogenase & Formate Dehydrogenase (in C. boidinii cells)0.5 g cells and 8 mg LDH per gram of cotton cloth> 95%Stable reactor productivity of 9 g/L·hHigh loading capacity, good activity yield.
Covalent Attachment Chitosan Beadsω-Transaminase (example for dehydrogenases)Not specified54.3% yield, 17.8% residual activityRetained high activity for over 10 cycles.Enhanced stability and reusability.[5]
Cross-Linked Enzyme Aggregates (CLEAs) Carrier-freeVarious, including dehydrogenasesHigh (carrier-free)Often highCan be recycled numerous times without significant loss of activity.[4]High volumetric activity, good stability, cost-effective (no carrier).[4][6]
Immobilization on Magnetic Nanoparticles Fe₃O₄ NanoparticlesL-arabinitol 4-dehydrogenase (LAD) and NAD⁺ oxidase (Nox)122 mg/g of support (sequential)LAD: 91.4% yield, Nox: 98.8% yieldHigh reusability and stability.[1]Easy separation and recovery, high surface area for enzyme loading.[7][8]

Experimental Protocols

Herein, we provide detailed protocols for three prominent immobilization techniques: covalent attachment to chitosan beads, preparation of cross-linked enzyme aggregates (CLEAs), and immobilization on magnetic nanoparticles.

Protocol 1: Covalent Immobilization on Chitosan Beads using Glutaraldehyde

This protocol describes the covalent attachment of an enzyme (e.g., LDH or CpCR) to chitosan beads, a biocompatible and readily available support material.[9] Glutaraldehyde is used as a cross-linking agent to form stable Schiff base linkages between the amino groups on the chitosan and the enzyme surface.[3]

Materials:

  • Chitosan flakes

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Glutaraldehyde solution (25% w/v)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Enzyme solution (LDH or CpCR)

  • Deionized water

Procedure:

  • Preparation of Chitosan Beads:

    • Prepare a 2% (w/v) chitosan solution by dissolving chitosan flakes in a 2% (v/v) acetic acid solution with stirring until a homogenous solution is obtained.

    • Extrude the chitosan solution dropwise into a gently stirring 1 M NaOH solution using a syringe.

    • Allow the formed beads to harden in the NaOH solution for at least 2 hours.

    • Collect the chitosan beads by filtration and wash them extensively with deionized water until the pH of the wash water is neutral.

  • Activation of Chitosan Beads with Glutaraldehyde:

    • Suspend the prepared chitosan beads in a 2.5% (v/v) glutaraldehyde solution in phosphate buffer (pH 7.0).

    • Incubate the suspension for 2 hours at room temperature with gentle shaking.

    • After activation, wash the beads thoroughly with phosphate buffer to remove any unreacted glutaraldehyde.

  • Enzyme Immobilization:

    • Add the activated chitosan beads to the enzyme solution in phosphate buffer. The enzyme concentration will depend on the specific activity of the enzyme preparation.

    • Incubate the mixture overnight at 4°C with gentle agitation.

    • After incubation, separate the immobilized enzyme beads from the solution by filtration.

    • Wash the beads with phosphate buffer to remove any unbound enzyme. The washings can be collected to determine the immobilization efficiency by measuring the protein concentration.

    • Store the immobilized enzyme beads in a suitable buffer at 4°C.

Diagram of the Experimental Workflow for Covalent Immobilization on Chitosan Beads:

G cluster_prep Bead Preparation cluster_act Activation cluster_imm Immobilization p1 Dissolve Chitosan in Acetic Acid p2 Extrude into NaOH p1->p2 p3 Harden and Wash Beads p2->p3 a1 Suspend Beads in Glutaraldehyde p3->a1 a2 Incubate and Wash a1->a2 i1 Incubate Activated Beads with Enzyme a2->i1 i2 Wash to Remove Unbound Enzyme i1->i2 i3 Store Immobilized Enzyme i2->i3

Covalent immobilization workflow.
Protocol 2: Preparation of Cross-Linked Enzyme Aggregates (CLEAs)

CLEAs are carrier-free immobilized enzymes formed by precipitating the enzyme from an aqueous solution and then cross-linking the resulting physical aggregates.[4] This method is simple, cost-effective, and often results in highly stable and active biocatalysts.[4]

Materials:

  • Enzyme solution (LDH, CpCR, or a mixture for co-immobilization)

  • Precipitating agent (e.g., ammonium sulfate, acetone, or ethanol)

  • Cross-linking agent (e.g., glutaraldehyde solution)

  • Bovine Serum Albumin (BSA) solution (optional, as a co-feeder protein)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Centrifuge

Procedure:

  • Enzyme Precipitation (Aggregation):

    • Cool the enzyme solution to 4°C.

    • Slowly add the precipitating agent to the enzyme solution with gentle stirring. For example, gradually add solid ammonium sulfate to achieve a saturation of 60-80%, or add cold acetone or ethanol to a final concentration of 50-70% (v/v).

    • Continue stirring for a defined period (e.g., 30 minutes) at 4°C to allow for the formation of enzyme aggregates.

    • (Optional) If the enzyme concentration is low, add a co-feeder protein like BSA to the enzyme solution before precipitation to ensure the formation of larger aggregates.

  • Cross-linking:

    • To the suspension of enzyme aggregates, add the glutaraldehyde solution to a final concentration typically ranging from 25 to 100 mM.

    • Allow the cross-linking reaction to proceed for a specific time (e.g., 1-4 hours) at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring.

    • The optimal glutaraldehyde concentration and cross-linking time should be determined empirically for each enzyme system to maximize activity recovery and stability.

  • Recovery and Washing:

    • Centrifuge the suspension to collect the CLEAs.

    • Discard the supernatant.

    • Wash the CLEA pellet several times with phosphate buffer to remove the precipitating agent and unreacted glutaraldehyde.

    • Resuspend the final CLEA preparation in a suitable buffer for storage at 4°C.

Diagram of the Experimental Workflow for CLEA Preparation:

G cluster_precip Precipitation cluster_crosslink Cross-linking cluster_recover Recovery p1 Cool Enzyme Solution p2 Add Precipitating Agent p1->p2 p3 Stir to Form Aggregates p2->p3 c1 Add Glutaraldehyde to Aggregate Suspension p3->c1 c2 Incubate with Stirring c1->c2 r1 Centrifuge to Collect CLEAs c2->r1 r2 Wash CLEA Pellet r1->r2 r3 Resuspend and Store r2->r3

CLEA preparation workflow.
Protocol 3: Immobilization on Magnetic Nanoparticles

Immobilization on magnetic nanoparticles (MNPs) offers the significant advantage of easy and rapid separation of the biocatalyst from the reaction mixture using an external magnetic field.[7][8] This protocol describes a common method involving surface functionalization of Fe₃O₄ nanoparticles followed by enzyme attachment.

Materials:

  • Fe₃O₄ magnetic nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (anhydrous)

  • Glutaraldehyde solution (25% w/v)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Enzyme solution (LDH or CpCR)

  • Ethanol

  • Deionized water

  • Permanent magnet

Procedure:

  • Surface Functionalization of MNPs with Amino Groups:

    • Disperse the Fe₃O₄ MNPs in anhydrous toluene by sonication.

    • Add APTES to the MNP suspension and reflux the mixture for 8-12 hours under an inert atmosphere (e.g., nitrogen).

    • After cooling, collect the amino-functionalized MNPs (APTES-MNPs) using a permanent magnet and decant the supernatant.

    • Wash the APTES-MNPs several times with toluene and then with ethanol to remove unreacted APTES.

    • Dry the APTES-MNPs under vacuum.

  • Activation with Glutaraldehyde:

    • Disperse the APTES-MNPs in a phosphate buffer (pH 7.0).

    • Add glutaraldehyde solution to a final concentration of 2.5% (v/v).

    • Incubate the mixture for 2 hours at room temperature with gentle shaking.

    • Collect the glutaraldehyde-activated MNPs using a magnet and wash them thoroughly with phosphate buffer.

  • Enzyme Immobilization:

    • Resuspend the activated MNPs in the enzyme solution in phosphate buffer.

    • Incubate the mixture overnight at 4°C with gentle agitation.

    • Separate the enzyme-immobilized MNPs from the solution using a magnet.

    • Wash the MNPs with phosphate buffer to remove any unbound enzyme.

    • Resuspend the immobilized enzyme in a suitable buffer for storage at 4°C.

Diagram of the Logical Relationships in Magnetic Nanoparticle Immobilization:

G MNP Fe3O4 Nanoparticle APTES APTES (Amino-silane) MNP->APTES Surface Functionalization ImmobilizedEnzyme Immobilized Enzyme on MNP GA Glutaraldehyde (Cross-linker) APTES->GA Activation Enzyme Enzyme (LDH/CpCR) GA->Enzyme Covalent Attachment Enzyme->ImmobilizedEnzyme

Magnetic nanoparticle immobilization logic.

Signaling Pathway for Enzymatic Synthesis of (R)-HPBA

The enzymatic synthesis of (R)-HPBA from OPBA using a co-immobilized system of D-lactate dehydrogenase (LDH) and formate dehydrogenase (FDH) involves a coupled reaction for cofactor regeneration.

G OPBA 2-Oxo-4-phenylbutyric acid (OPBA) HPBA This compound (R-HPBA) OPBA->HPBA Reduction NADH NADH NAD NAD+ NADH->NAD Oxidation NAD->NADH Reduction Formate Formate CO2 CO2 Formate->CO2 Oxidation LDH D-Lactate Dehydrogenase (LDH) LDH->OPBA LDH->NADH FDH Formate Dehydrogenase (FDH) FDH->NAD FDH->Formate

Enzymatic synthesis of (R)-HPBA with cofactor regeneration.

Conclusion

The immobilization of enzymes is a pivotal technology for the development of robust and economically viable biocatalytic processes for the synthesis of (R)-HPBA. The choice of the immobilization technique should be carefully considered based on the specific requirements of the process. Covalent attachment to supports like chitosan offers good stability, while CLEAs provide a carrier-free, high-activity option. Immobilization on magnetic nanoparticles greatly simplifies catalyst recovery. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to select and implement suitable immobilization strategies for their specific needs, ultimately contributing to the efficient and sustainable production of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) is a vital chiral precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely prescribed for hypertension and congestive heart failure.[1][2][3][4][5] The stereospecificity of these pharmaceuticals necessitates the production of (R)-HPBA with high enantiomeric purity. Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing this key intermediate.

This document provides detailed application notes and protocols for the enzymatic synthesis of (R)-HPBA, focusing on cofactor regeneration systems that are crucial for the economic viability of the process. The primary methods discussed involve the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) using dehydrogenase enzymes coupled with efficient NADH regeneration systems.

Core Concepts: Asymmetric Reduction and Cofactor Regeneration

The enzymatic production of (R)-HPBA is predominantly achieved through the asymmetric reduction of the prochiral ketone, 2-oxo-4-phenylbutyric acid (OPBA). This reaction is catalyzed by dehydrogenases, which require a nicotinamide cofactor, typically NADH, as a hydride donor. Due to the high cost of NADH, a cofactor regeneration system is essential for large-scale synthesis.[6][7] This is commonly achieved by using a second enzyme that oxidizes a cheap co-substrate to regenerate NADH from its oxidized form, NAD+.

Two prominent and effective cofactor regeneration systems for (R)-HPBA synthesis are:

  • D-Lactate Dehydrogenase (D-LDH) coupled with Formate Dehydrogenase (FDH): In this system, a D-LDH reduces OPBA to (R)-HPBA while consuming NADH. The FDH simultaneously oxidizes formate to carbon dioxide, regenerating NADH. This system is advantageous as the byproduct, CO2, is easily removed from the reaction mixture.[1][8]

  • Carbonyl Reductase coupled with Glucose Dehydrogenase (GDH): This system is often employed for the synthesis of the ethyl ester of (R)-HPBA, (R)-HPBE, which can be subsequently hydrolyzed to (R)-HPBA. A carbonyl reductase catalyzes the reduction of the corresponding ketoester, while GDH oxidizes glucose to gluconic acid to regenerate the NADPH/NADH cofactor.[1][9]

Method 1: Coupled D-Lactate Dehydrogenase and Formate Dehydrogenase System

This method utilizes a whole-cell biocatalyst, typically recombinant E. coli, co-expressing a mutant D-lactate dehydrogenase (D-nLDH) and a formate dehydrogenase (FDH).[1][2][5] A specific mutant of D-nLDH from Lactobacillus bulgaricus (D-nLDHY52L/F299Y) has shown high activity towards OPBA.[1][2][8]

Experimental Workflow

cluster_main Main Reaction cluster_regen Cofactor Regeneration cluster_cofactor Cofactor Cycle OPBA 2-Oxo-4-phenylbutyric acid (OPBA) HPBA This compound ((R)-HPBA) OPBA->HPBA Reduction NADH NADH OPBA->NADH NAD NAD+ HPBA->NAD DnLDH D-nLDH Formate Formate CO2 CO2 Formate->CO2 Oxidation Formate->NAD CO2->NADH FDH FDH NADH->NAD NAD->NADH

Coupled D-nLDH and FDH system for (R)-HPBA synthesis.
Quantitative Data Summary

ParameterValueReference
BiocatalystWhole cells of E. coli BL21(DE3) co-expressing D-nLDHY52L/F299Y and FDH[1]
Substrate (OPBA) Concentration73.4 mM[1][2]
Product ((R)-HPBA) Concentration71.8 mM[1][2]
Reaction Time90 min[1][2]
Productivity47.9 mM h-1[1][2]
Enantiomeric Excess (ee)>99%[1][2]
Optimal pH6.5[1]
Optimal Temperature37°C[1]
Cell Concentration (DCW)6 g L-1[1]
Protocols

1. Biocatalyst Preparation (Recombinant E. coli) [5]

  • Strain and Plasmids: Transform E. coli BL21(DE3) with plasmids containing the genes for the mutant D-nLDH (e.g., D-nLDHY52L/F299Y) and FDH.

  • Cultivation:

    • Inoculate a single colony into Luria-Bertani (LB) medium containing appropriate antibiotics.

    • Grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

    • Continue to culture at a lower temperature, for instance, 16°C, for an additional 12 hours.

  • Harvesting:

    • Harvest the cells by centrifugation (e.g., 6,000 rpm for 10 min).

    • Wash the cell pellet twice with a suitable buffer (e.g., 67 mM phosphate buffer, pH 7.4).

    • The washed cells can be used directly for biotransformation.

2. Biotransformation for (R)-HPBA Synthesis [1]

  • Reaction Mixture: Prepare the reaction mixture in a suitable vessel. For a 5 mL reaction, the components would be:

    • 200 mM phosphate buffer (pH 6.5)

    • 73.4 mM 2-oxo-4-phenylbutyric acid (OPBA)

    • Sodium formate (at a molar ratio of 1.5:1 to OPBA)

    • 6 g L-1 (dry cell weight) of the prepared whole-cell biocatalyst.

  • Reaction Conditions:

    • Incubate the reaction mixture at 37°C with agitation (e.g., 120 rpm).

    • Monitor the reaction progress by periodically taking samples.

  • Sample Analysis:

    • Centrifuge the samples to remove the cells.

    • Analyze the supernatant for the concentrations of OPBA and (R)-HPBA using High-Performance Liquid Chromatography (HPLC).

    • Determine the enantiomeric excess of (R)-HPBA using a chiral HPLC column.

Method 2: Carbonyl Reductase with Glucose Dehydrogenase for (R)-HPBE Synthesis

This approach is highly effective for producing the ethyl ester, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), which is a direct precursor that can be hydrolyzed to (R)-HPBA. This system often utilizes a carbonyl reductase coupled with a glucose dehydrogenase (GDH) for cofactor regeneration.

Experimental Workflow

cluster_main Main Reaction cluster_regen Cofactor Regeneration cluster_cofactor Cofactor Cycle OPBE Ethyl 2-oxo-4-phenylbutyrate (OPBE) HPBE Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) OPBE->HPBE Reduction NADPH NADPH OPBE->NADPH NADP NADP+ HPBE->NADP KRED Ketoreductase Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation Glucose->NADP Gluconolactone->NADPH GDH GDH NADPH->NADP NADP->NADPH

References

Application Notes and Protocols for the Characterization of (R)-2-Hydroxy-4-phenylbutyric Acid using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxy-4-phenylbutyric acid is a chiral carboxylic acid of significant interest in pharmaceutical development. Its stereospecific properties necessitate precise characterization to ensure purity, efficacy, and safety. Raman spectroscopy offers a powerful, non-destructive analytical technique for probing the molecular structure and vibrational modes of this compound. This document provides detailed application notes and experimental protocols for the characterization of this compound using Raman spectroscopy.

Principle of Raman Spectroscopy for Chiral Molecule Analysis

Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a molecule. When monochromatic light from a laser interacts with a sample, most of the light is scattered at the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering). The energy difference between the incident and scattered light corresponds to the energy of the vibrational modes of the molecule. This "Raman shift" is unique to the molecular structure and provides a chemical fingerprint of the sample.

For chiral molecules like this compound, specialized Raman techniques such as Raman Optical Activity (ROA) can be employed to differentiate between enantiomers. ROA measures the small difference in the intensity of Raman scattering from a chiral molecule in right- and left-circularly polarized light. However, conventional Raman spectroscopy remains a valuable tool for structural confirmation and purity assessment.

Experimental Protocols

This section details the methodology for acquiring a Raman spectrum of solid this compound.

Sample Preparation

This compound is a crystalline solid at room temperature. The following sample preparation protocol is recommended for obtaining a high-quality Raman spectrum:

  • Sample Acquisition: Obtain a small, representative sample of the crystalline powder.

  • Sample Holder: Place a small amount of the powder onto a clean, Raman-grade calcium fluoride (CaF₂) or quartz slide. Alternatively, a standard microscope slide can be used, though it may contribute a weak background signal.

  • Sample Compaction: Gently press the powder to create a flat, even surface. This will improve the focus of the laser and the quality of the scattered light collection.

  • No Solvent: For the analysis of the solid form, no solvent is necessary. This avoids interference from solvent peaks in the Raman spectrum.

Instrumentation and Data Acquisition

Based on available spectral data, a high-performance Fourier-Transform (FT)-Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, is suitable for the analysis of this compound.[1] The use of a near-infrared (NIR) laser, common in FT-Raman systems, helps to minimize fluorescence, which can be an issue with organic molecules.

Typical Instrument Parameters:

ParameterRecommended Setting
Laser Wavelength 1064 nm (Nd:YAG)
Laser Power 100 - 300 mW (start with lower power to avoid sample degradation)
Spectral Range 3500 - 100 cm⁻¹
Resolution 2 - 4 cm⁻¹
Number of Scans 128 - 256 (co-added to improve signal-to-noise ratio)
Acquisition Time 5 - 15 minutes
Scattering Geometry 180° backscattering

Data Presentation: Expected Raman Bands

While the specific Raman spectrum for this compound is not publicly available in detail, a predictive assignment of the major vibrational modes can be made based on the analysis of structurally related compounds such as 4-phenylbutyric acid, 3-hydroxybutyric acid, and general knowledge of the vibrational modes of carboxylic acids and aromatic compounds. The following table summarizes the expected Raman shifts and their tentative assignments.

Expected Raman Shift (cm⁻¹)Vibrational AssignmentNotes
~3100 - 3000Aromatic C-H StretchPhenyl ring
~3000 - 2850Aliphatic C-H StretchButyric acid chain
~1700 - 1650C=O Stretch (Carboxylic Acid)May be broadened due to hydrogen bonding in the solid state
~1600C=C Aromatic Ring StretchPhenyl ring
~1450CH₂ ScissoringButyric acid chain
~1300 - 1200C-O Stretch / O-H Bend (in-plane)Carboxylic acid group
~1030C-C Stretch (Aliphatic Chain)Butyric acid chain
~1000Aromatic Ring Breathing ModePhenyl ring (a sharp and intense peak is characteristic)
~900 - 800O-H Bend (out-of-plane)Carboxylic acid dimer
~800 - 600Aromatic C-H Out-of-Plane BendPhenyl ring

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships relevant to the Raman analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Output start Start: Obtain Crystalline Sample prep1 Place on Raman-grade slide (e.g., CaF2) start->prep1 prep2 Gently compact the powder prep1->prep2 acq1 Mount sample in FT-Raman Spectrometer prep2->acq1 Prepared Sample acq2 Set instrument parameters (Laser, Scans, etc.) acq1->acq2 acq3 Acquire Raman Spectrum acq2->acq3 anl1 Process spectrum (baseline correction, smoothing) acq3->anl1 Raw Spectral Data anl2 Identify peak positions (wavenumbers) anl1->anl2 anl3 Assign vibrational modes anl2->anl3 out1 Generate Data Table anl3->out1 Assigned Peaks out2 Interpret Spectrum for Structural Characterization out1->out2

Caption: Experimental workflow for Raman characterization.

structural_relationship cluster_target This compound cluster_related Structurally Related Compounds for Spectral Comparison target This compound related1 4-Phenylbutyric Acid target->related1 Shares Phenyl & Butyric Acid Moiety related2 3-Hydroxybutyric Acid target->related2 Shares Hydroxybutyric Acid Moiety related3 Carboxylic Acids (General) target->related3 Contains Carboxylic Acid Group related4 Aromatic Compounds (General) target->related4 Contains Phenyl Group

Caption: Structural relationships for spectral interpretation.

References

Scale-up of (R)-2-Hydroxy-4-phenylbutyric Acid Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) is a vital chiral precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely prescribed for hypertension and congestive heart failure. The stereochemical purity of (R)-HPBA is critical for the efficacy of these pharmaceuticals, necessitating robust and scalable stereoselective production methods. This document provides detailed application notes and protocols for the scale-up of (R)-HPBA production, targeting researchers, scientists, and drug development professionals. The methodologies covered include enzymatic synthesis using whole-cell biocatalysts and chemical synthesis via asymmetric hydrogenation.

Enzymatic Synthesis via Asymmetric Bioreduction

The asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) using a whole-cell biocatalyst is a highly effective and environmentally benign method for producing (R)-HPBA with high enantiomeric purity. This approach leverages the stereoselectivity of dehydrogenases. A particularly successful strategy involves the use of recombinant Escherichia coli co-expressing an engineered D-lactate dehydrogenase and a formate dehydrogenase for cofactor regeneration.

Data Presentation: Biocatalysis Performance

The following table summarizes key quantitative data from the optimization of (R)-HPBA production using a recombinant E. coli whole-cell biocatalyst.

ParameterConditionSubstrate Conc. (mM)Product Conc. (mM)Yield (%)Enantiomeric Excess (ee %)Productivity (mM/h)Reference
Biocatalyst Recombinant E. coli co-expressing D-nLDHY52L/F299Y and Formate Dehydrogenase73.471.8>97>9947.9[1][2]
pH 6.5 (in 200 mM phosphate buffer)50----[1]
Temperature 37°C-----[1]
Cell Conc. 6 g DCW/L73.471.8>97>9947.9[1]
Cofactor Regen. Formate73.471.8>97>9947.9[1]

DCW = Dry Cell Weight

Experimental Protocols

This protocol describes the production of the whole-cell biocatalyst in a fermenter.

1. Media Preparation:

  • Batch Medium (per liter): 20 g Tryptone, 10 g Yeast Extract, 10 g NaCl, 20 g Glucose, 1 g MgSO4·7H2O, 2 g (NH4)2SO4. Autoclave the base medium and glucose solution separately and mix before inoculation.

  • Feeding Medium: 500 g/L Glucose, 10 g/L MgSO4·7H2O. Sterilize by filtration.

  • Add appropriate antibiotics (e.g., ampicillin at 100 µg/mL).

2. Inoculum Preparation:

  • Inoculate 100 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

  • Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

3. Fermentation:

  • Aseptically transfer the seed culture to a 5 L fermenter containing 3 L of the batch medium.

  • Control the fermentation parameters: Temperature at 37°C, pH at 7.0 (controlled with 25% v/v ammonia solution), and dissolved oxygen (DO) above 20% by adjusting the agitation speed (300-800 rpm) and aeration rate.

  • When the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch process with the feeding medium at a controlled rate to maintain a specific growth rate.

  • When the optical density at 600 nm (OD600) reaches approximately 20-30, induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Reduce the temperature to 25°C and continue the fermentation for another 12-16 hours.

4. Cell Harvesting:

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with a phosphate buffer (50 mM, pH 7.0).

  • The resulting cell paste is the whole-cell biocatalyst and can be used immediately or stored at -80°C.

This protocol details the enzymatic conversion of OPBA to (R)-HPBA.

1. Reaction Setup:

  • In a temperature-controlled reactor, prepare the reaction mixture containing:

    • 200 mM Phosphate buffer (pH 6.5)

    • 73.4 mM 2-oxo-4-phenylbutyric acid (OPBA)

    • 100 mM Sodium formate (for cofactor regeneration)

    • 6 g/L (DCW) of the prepared whole-cell biocatalyst.

2. Biotransformation:

  • Maintain the reaction temperature at 37°C with gentle agitation.

  • Monitor the progress of the reaction by taking samples periodically and analyzing the concentrations of OPBA and (R)-HPBA by HPLC.

3. Reaction Work-up and Product Isolation:

  • After the reaction is complete (typically 90-120 minutes), remove the biocatalyst by centrifugation or filtration.

  • Acidify the supernatant to pH 2.0 with 6 M HCl to precipitate the product.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude (R)-HPBA.

  • Further purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualization of Enzymatic Synthesis

Enzymatic_Synthesis_Workflow cluster_fermentation Biocatalyst Production cluster_biotransformation Biotransformation cluster_purification Downstream Processing Inoculum Inoculum Preparation Fermentation Fed-Batch Fermentation Inoculum->Fermentation Induction IPTG Induction Fermentation->Induction Harvesting Cell Harvesting & Washing Induction->Harvesting Reaction_Setup Reaction Setup (OPBA, Formate, Biocatalyst) Harvesting->Reaction_Setup Whole-Cell Biocatalyst Biotransformation Enzymatic Conversion Reaction_Setup->Biotransformation Cell_Removal Cell Removal Biotransformation->Cell_Removal Reaction Mixture Extraction Extraction Cell_Removal->Extraction Purification Purification Extraction->Purification Final_Product Final_Product Purification->Final_Product (R)-HPBA

Caption: Workflow for the production of (R)-HPBA using a whole-cell biocatalyst.

Enzymatic_Reaction_Pathway cluster_enzyme Whole-Cell Biocatalyst (E. coli) OPBA 2-Oxo-4-phenylbutyric acid (OPBA) HPBA This compound ((R)-HPBA) OPBA->HPBA Reduction LDH D-nLDH Y52L/F299Y OPBA->LDH LDH->HPBA NAD NAD+ LDH->NAD FDH Formate Dehydrogenase (FDH) NADH NADH FDH->NADH CO2 CO2 FDH->CO2 NADH->LDH NADH->NAD NAD->FDH NAD->NADH Formate Formate Formate->FDH Formate->CO2 Oxidation

Caption: Coupled enzyme system for the asymmetric reduction of OPBA.

Chemical Synthesis via Asymmetric Hydrogenation

Chemical synthesis offers an alternative route to (R)-HPBA, with asymmetric hydrogenation of a prochiral precursor being a common strategy. This method can achieve high enantioselectivity and is amenable to large-scale industrial production.

Data Presentation: Chemical Synthesis Performance

The following table summarizes key data for the chemical synthesis of (R)-HPBA and its ethyl ester derivative.

PrecursorCatalystSolventTemp. (°C)Pressure (H2)ProductYieldee (%)Reference
(R)-2-acetoxy-4-oxo-4-phenylbutyric acid5% Pd/CAcetic acid60Atmospheric(R)-HPBA-100[3]
(R)-2-acetoxy-4-phenylbutyric acid (60g scale)5% Pd/CEthanol20AtmosphericEthyl (R)-HPBE--[3]
2-oxo-4-phenylbutanoic acid[RuCl(benzene)(S)-SunPhos]ClTHF--(R)-HPBAHighup to 92.6-
Experimental Protocol: Large-Scale Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate

This protocol is adapted from a patented industrial process.[3]

1. Reaction Setup:

  • In a suitable hydrogenation reactor, dissolve 60 g of (R)-2-acetoxy-4-phenylbutyric acid in 380 ml of ethanol.

  • Add 1.31 g of sulfuric acid and 5.41 g of 5% palladium on carbon (50% water content).

2. Hydrogenation:

  • Stir the mixture under a hydrogen atmosphere at 20°C for 20 hours.

  • Monitor the reaction progress by techniques such as TLC or HPLC.

3. Work-up and Esterification:

  • After the reaction is complete, separate the palladium on carbon catalyst by filtration.

  • To the filtrate, add an additional 2.62 g of sulfuric acid.

  • Heat the mixture to reflux for 16 hours to facilitate esterification.

4. Product Isolation and Purification:

  • Distill off the solvent under reduced pressure.

  • Add 380 ml of fresh ethanol to the residue and reflux for an additional 4 hours to ensure complete esterification.

  • After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl (R)-2-hydroxy-4-phenylbutyrate.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualization of Chemical Synthesis

Chemical_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Downstream Processing Reaction_Setup Reaction Setup Hydrogenation Asymmetric Hydrogenation Reaction_Setup->Hydrogenation Esterification Esterification Hydrogenation->Esterification Catalyst_Removal Catalyst Removal Esterification->Catalyst_Removal Reaction Mixture Extraction Extraction Catalyst_Removal->Extraction Purification Purification Extraction->Purification Final_Product Final_Product Purification->Final_Product Ethyl (R)-HPBE

Caption: General workflow for the chemical synthesis of Ethyl (R)-HPBE.

The scale-up of this compound production can be successfully achieved through both enzymatic and chemical methodologies. The choice of method will depend on factors such as the desired scale of production, cost considerations, and environmental impact. The enzymatic approach using whole-cell biocatalysts offers high enantioselectivity and mild reaction conditions, while chemical synthesis via asymmetric hydrogenation provides a well-established industrial alternative. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the development and optimization of large-scale (R)-HPBA production processes.

References

The Pivotal Role of (R)-2-Hydroxy-4-phenylbutyric Acid in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-2-Hydroxy-4-phenylbutyric acid and its ethyl ester, (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), are critical chiral intermediates in the synthesis of a class of pharmaceuticals known as Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are widely prescribed for the management of hypertension and heart failure. The specific stereochemistry of this compound is paramount for the therapeutic efficacy of these drugs. This document provides detailed application notes and experimental protocols for the synthesis of three major ACE inhibitors—Enalapril, Benazepril, and Lisinopril—utilizing this key chiral building block.

Introduction to ACE Inhibition and the Importance of Chirality

ACE inhibitors function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The pharmacological activity of many ACE inhibitors is highly dependent on their stereochemistry. The (R)-configuration of the 2-hydroxy-4-phenylbutyric acid moiety is essential for the precise binding of the inhibitor to the active site of the angiotensin-converting enzyme.

Synthesis of Key ACE Inhibitors

The following sections provide detailed protocols for the synthesis of Enalapril, Benazepril, and Lisinopril, starting from precursors derived from this compound.

Enalapril Synthesis via Reductive Amination

Enalapril is synthesized through the reductive amination of a ketoester precursor, ethyl 2-oxo-4-phenylbutanoate, which can be produced from this compound, with the dipeptide L-alanyl-L-proline.

Experimental Protocol:

  • Catalyst Activation: A weighed amount of a suitable catalyst (e.g., 100-500 mg of a palladium-based catalyst) is placed in a glass reactor under a solvent (e.g., 50 mL of ethanol). The catalyst is activated with a flow of hydrogen for 20-30 minutes.[1]

  • Reaction Mixture Preparation: To the activated catalyst suspension, add L-alanyl-L-proline (4 g, 0.022 mol) and ethyl 2-oxo-4-phenylbutanoate (10 g, 0.043 mol) under a continuous hydrogen flow.[1]

  • Reductive Amination: The reaction mixture is stirred vigorously (900-1100 rpm) at 45°C under a hydrogen pressure of 98-103 kPa. The reaction progress is monitored by a suitable analytical technique such as TLC or HPLC.[1]

  • Work-up and Extraction:

    • Upon completion, the reaction mixture is filtered to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield a pale yellow oily residue (approximately 6.0 g).[1]

    • The residue is dispersed in a 20% aqueous solution of sodium chloride (100 mL), and the pH is adjusted to 8.5 with potassium hydrogen phosphate.

    • This aqueous solution is then extracted with ethyl acetate (2 x 100 mL) to remove unreacted starting materials and byproducts.[1]

    • The aqueous layer is acidified to pH 4.2 with 1 M phosphoric acid and subsequently extracted with ethyl acetate (4 x 100 mL).[1]

  • Isolation and Purification:

    • The combined organic extracts from the acidic extraction are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude enalapril as an oily substance (approximately 3.30 g).[1]

    • The crude product is dissolved in warm water (100 mL at 60°C) and filtered.

    • Upon cooling, enalapril precipitates as a white amorphous solid. The final product is collected by filtration.[1]

Quantitative Data for Enalapril Synthesis:

ParameterValueReference
Yield Up to 70%[1]
Purity ≥ 98.0% (by TLC)[1]

Logical Workflow for Enalapril Synthesis:

G cluster_synthesis Enalapril Synthesis A Ethyl 2-oxo-4-phenylbutanoate C Reductive Amination (H2, Catalyst, Ethanol, 45°C) A->C B L-Alanyl-L-proline B->C D Crude Enalapril C->D E Purification (Extraction & Crystallization) D->E F Pure Enalapril E->F

Caption: Workflow for the synthesis of Enalapril.

Benazepril Hydrochloride Synthesis

The synthesis of Benazepril involves the reaction of an activated derivative of this compound with a benzazepine intermediate.

Experimental Protocol:

  • Activation of (R)-HPBE: (R)-ethyl 2-hydroxy-4-phenylbutyrate is reacted with p-nitrobenzenesulfonyl chloride or trifluoromethanesulfonic anhydride to form the corresponding sulfonate ester. This reaction is typically carried out in the presence of a base.[2]

  • Nucleophilic Substitution: The resulting sulfonate is then reacted with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-tert-butyl acetate via nucleophilic substitution to yield the benazepril t-butyl ester.[2]

  • Hydrolysis and Salt Formation:

    • The tert-butyl ester is hydrolyzed under acidic conditions to give benazepril.

    • The crude product is dissolved in a suitable solvent like isopropyl acetate.

    • Hydrogen chloride gas is bubbled through the solution at a controlled temperature (e.g., below 10°C) to precipitate benazepril hydrochloride.[2]

  • Purification:

    • The precipitated solid is collected by filtration and washed with isopropyl acetate.[2]

    • The wet crude product is then recrystallized from acetone. The mixture is heated to 75°C, stirred, and then slowly cooled to approximately 10°C to induce crystallization.[2]

    • The purified benazepril hydrochloride is collected by filtration, washed with acetone, and dried under vacuum at 60°C.[2]

Quantitative Data for Benazepril Hydrochloride Synthesis:

ParameterValueReference
Overall Yield 63%[2]
Purity (HPLC) 99.3%[2]

Experimental Workflow for Benazepril Synthesis:

G cluster_synthesis Benazepril Synthesis A (R)-ethyl 2-hydroxy-4-phenylbutyrate B Activation (e.g., Tf2O) A->B C Activated Intermediate B->C E Nucleophilic Substitution C->E D (3S)-3-amino-benzazepine derivative D->E F Benazepril t-butyl ester E->F G Hydrolysis & Salt Formation (HCl) F->G H Crude Benazepril HCl G->H I Purification (Recrystallization) H->I J Pure Benazepril HCl I->J

Caption: Workflow for the synthesis of Benazepril HCl.

Lisinopril Intermediate Synthesis

A key step in the synthesis of Lisinopril involves the coupling of an activated (R)-2-hydroxy-4-phenylbutyrate derivative with a protected lysine moiety.

Experimental Protocol for Intermediate Synthesis:

  • Sulfonate Formation:

    • To a solution of (R)-2-hydroxy-4-phenyl ethyl butyrate (20.8 g) in tetrahydrofuran (150 mL) and triethylamine (20.2 g), slowly add methanesulfonyl chloride (12.6 g) at 0°C.[3]

    • The reaction mixture is then warmed to 25°C and stirred for 8 hours.[3]

    • The reaction mixture is filtered to remove the triethylamine hydrochloride salt.[3]

  • Coupling Reaction:

    • To the filtrate, add trifluoroacetyl lysine lithium salt (37.2 g) and stir the mixture at 25°C for 10 hours.[3]

  • Work-up and Isolation:

    • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

    • The resulting residue is purified by crystallization to yield the lisinopril intermediate, N2-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine.

An alternative solid-phase synthesis approach involves the reductive amination of 2-oxo-4-phenylbutyrate with a resin-bound H-Lys-Pro dipeptide.[4]

Quantitative Data for Lisinopril Intermediate Synthesis:

ParameterValueReference
Intermediate Yield 71.2%[5]
Intermediate Purity (HPLC) 98.7%[5]
Final Product Yield (Solid-Phase) 32.8%[4]
Final Product Purity (Solid-Phase) 99.81%[4]

Signaling Pathway of ACE Inhibition:

G cluster_pathway Mechanism of ACE Inhibition Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure ACE_Inhibitor (R)-2-Hydroxy-4-phenylbutyric acid derived ACE Inhibitor ACE_Inhibitor->ACE Inhibits

Caption: Simplified pathway of the Renin-Angiotensin system and the action of ACE inhibitors.

References

Troubleshooting & Optimization

Overcoming low enantioselectivity in the synthesis of (R)-2-Hydroxy-4-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low enantioselectivity and other common challenges encountered during the synthesis of (R)-2-Hydroxy-4-phenylbutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high enantioselectivity?

A1: The most effective and widely used methods are enzymatic and biocatalytic approaches. These typically involve the asymmetric reduction of a prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA) or its ethyl ester (OPBE), using dehydrogenases or reductases.[1][2][3] These enzymatic methods are favored for their high stereoselectivity, mild reaction conditions, and environmental friendliness.[1]

Q2: Why am I observing low enantiomeric excess (e.e.) in my reaction?

A2: Low enantiomeric excess can stem from several factors:

  • Suboptimal Enzyme Choice: The selected enzyme may not have high stereoselectivity for your specific substrate.

  • Improper Reaction Conditions: pH, temperature, and solvent can significantly impact enzyme activity and selectivity.

  • Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme, affecting its performance.

  • Presence of Contaminating Enzymes: If using whole-cell biocatalysts, other native enzymes might be catalyzing the non-selective reduction of the substrate.

  • Racemization: The product may be racemizing under the reaction or workup conditions.

Q3: How can I improve the enantioselectivity of my synthesis?

A3: To improve enantioselectivity, consider the following troubleshooting steps:

  • Enzyme Screening: Test a variety of commercially available or engineered carbonyl reductases or dehydrogenases to find one with high selectivity for your substrate.

  • Optimize Reaction Parameters: Systematically optimize the pH, temperature, and buffer system. For example, the optimal pH for the reduction of OPBE using a stereospecific carbonyl reductase (KmCR) was found to be 7.0.[4]

  • Cofactor Regeneration: Ensure an efficient cofactor regeneration system (e.g., using glucose dehydrogenase or formate dehydrogenase) is in place to maintain the catalytic cycle.[1][3][5]

  • Substrate Feeding Strategy: To overcome substrate inhibition, a substrate feeding strategy can be employed where the substrate is added gradually over time.[1]

  • Co-solvent Addition: The use of a co-solvent, such as isopropanol, can sometimes enhance enzyme activity and selectivity.[4]

Q4: What is cofactor regeneration and why is it important?

A4: Cofactor regeneration is a critical aspect of enzymatic reductions. The enzymes (dehydrogenases and reductases) that catalyze the conversion of the keto acid to the desired hydroxy acid require a hydride source, typically from a nicotinamide cofactor like NADH or NADPH.[1] These cofactors are expensive, making their stoichiometric use economically unfeasible for large-scale synthesis.[6] A cofactor regeneration system involves a second enzyme (e.g., glucose dehydrogenase or formate dehydrogenase) and a cheap sacrificial substrate (e.g., glucose or formate) to continuously regenerate the active form of the cofactor (NADH or NADPH from NAD+ or NADP+ respectively).[1][3][5] This allows for the use of a catalytic amount of the expensive cofactor.

Troubleshooting Guides

Problem 1: Low Conversion Rate
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal pH Screen a range of pH values (e.g., 5.5 to 9.0) to find the optimal pH for your enzyme system.[1]Increased conversion rate as the enzyme operates at its optimal activity.
Incorrect Temperature Vary the reaction temperature (e.g., 25°C to 37°C) to determine the temperature at which the enzyme exhibits maximum activity.[3][4]Improved reaction rate and higher conversion within a shorter timeframe.
Insufficient Cofactor Regeneration Ensure the cofactor regeneration system is active. Check the concentration and activity of the regeneration enzyme and the concentration of the sacrificial substrate (e.g., glucose).[1]Sustained enzyme activity leading to higher conversion.
Low Enzyme Concentration/Activity Increase the concentration of the biocatalyst (whole cells or purified enzyme).[4] Ensure the enzyme has not denatured due to improper storage or handling.A higher concentration of active enzyme will lead to a faster reaction and higher conversion.
Substrate Inhibition Implement a substrate feeding strategy where the substrate is added portion-wise or continuously to maintain a low, optimal concentration.[1]Mitigation of substrate inhibition, allowing the reaction to proceed to a higher conversion.
Problem 2: Low Enantiomeric Excess (e.e.)
Potential Cause Troubleshooting Step Expected Outcome
Non-selective Enzyme Screen different reductases or dehydrogenases to identify an enzyme with high stereoselectivity for the target substrate.Discovery of a biocatalyst that produces the desired enantiomer with high e.e.
Suboptimal Reaction Conditions Optimize pH, temperature, and co-solvent. The enantioselectivity of an enzyme can be highly dependent on these parameters.Fine-tuning the reaction environment to favor the desired stereochemical outcome.
Presence of Competing Enzymes If using a whole-cell system, consider using a purified enzyme to eliminate side reactions from other cellular enzymes.Increased enantiomeric excess due to the removal of non-selective competing reactions.
Racemization of Product Analyze the product stability under the reaction and workup conditions. If racemization is occurring, modify the conditions (e.g., pH, temperature) to minimize it.Preservation of the high enantiomeric purity achieved by the enzyme.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE)

ParameterConditionYield of (R)-HPBEEnantiomeric Excess (e.e.)Reference
Temperature 25 °C~62%≥99.9%[4]
pH 7.0~89% productivityNot specified[4]
Enzyme Concentration 50 g·L⁻¹~62%Not specified[4]
Co-solvent 10% IsopropanolNot specifiedNot specified[4]
Substrate Concentration 10.3 g·L⁻¹Not specifiedNot specified[4]

Table 2: Performance of Different Biocatalytic Systems for (R)-HPBA/(R)-HPBE Synthesis

Biocatalyst SystemSubstrateProduct ConcentrationEnantiomeric Excess (e.e.)ProductivityReference
E. coli BL21-pETDuet-1-GDH-L-CpCR30 mM OPBENot specified99.9%Not specified[1][7][8]
E. coli BL21-pETDuet-1-GDH-L-CpCR (with substrate feeding)920 mM OPBE912 mM (R)-HPBENot specifiedNot specified[1][7]
E. coli DF (D-nLDH and FDH co-expression)73.4 mM OPBA71.8 mM (R)-HPBA>99%47.9 mM h⁻¹[3][5]
Stereospecific carbonyl reductase (KmCR)10.3 g·L⁻¹ OPBENot specified≥99.9%Not specified[4]

Experimental Protocols

Protocol 1: Asymmetric Reduction of OPBE using a Coupled Enzyme System (CpCR and GDH)

This protocol is based on the work by Dai et al. (2024).[1][7][8]

  • Biocatalyst Preparation: Construct a recombinant E. coli strain co-expressing carbonyl reductase (CpCR) and glucose dehydrogenase (GDH). Culture the cells and induce protein expression. Harvest the cells by centrifugation and wash them.

  • Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 10 mM, pH 7.0)

    • Wet cells of the recombinant E. coli (e.g., 0.1 g/mL)

    • Ethyl 2-oxo-4-phenylbutyrate (OPBE) (e.g., 30 mM)

    • Glucose (for NADPH regeneration, e.g., 50 g/L)

    • NADP⁺ (e.g., 0.1 mM)

  • Reaction Execution: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified time (e.g., 24 hours).

  • Monitoring and Workup: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC to determine the conversion and enantiomeric excess. Once the reaction is complete, extract the product, (R)-2-Hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), with an organic solvent.

  • Purification: Purify the product by standard techniques such as column chromatography.

Protocol 2: Whole-Cell Bioreduction of OPBA with Cofactor Regeneration by Formate Dehydrogenase

This protocol is adapted from the research by Shen et al. (2014).[3][5]

  • Biocatalyst Preparation: Prepare a recombinant E. coli strain co-expressing a mutant D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH). Grow the cells and induce protein expression. Harvest the cells by centrifugation and wash them with a phosphate buffer.

  • Reaction Setup: Prepare the reaction mixture in a flask containing:

    • Phosphate buffer (e.g., 67 mM, pH 7.4)

    • Recombinant E. coli cells

    • 2-oxo-4-phenylbutyric acid (OPBA) (e.g., 73.4 mM)

    • Sodium formate (as the co-substrate for NADH regeneration)

  • Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with shaking (e.g., 120 rpm).

  • Analysis: Collect samples at different time points and centrifuge to remove the cells. Analyze the supernatant by HPLC to determine the concentration of this compound ((R)-HPBA) and its enantiomeric excess.

  • Product Isolation: After the reaction is complete, acidify the supernatant to a low pH (e.g., 2-3) with an acid like HCl to precipitate the (R)-HPBA. Collect the precipitate by filtration and wash with cold water. Further purification can be achieved by recrystallization.[2]

Visualizations

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_analysis Analysis & Purification Recombinant_Strain Recombinant Strain (e.g., E. coli) Culture Cell Culture & Induction Recombinant_Strain->Culture Harvest Harvest & Wash Cells Culture->Harvest Reaction_Setup Reaction Setup: - Substrate (OPBA/OPBE) - Biocatalyst - Buffer - Cofactor/Co-substrate Harvest->Reaction_Setup Incubation Incubation (Controlled T, pH) Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC) Incubation->Monitoring Workup Product Extraction/ Precipitation Monitoring->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product (R)-2-Hydroxy-4- phenylbutyric acid Purification->Final_Product

Caption: General experimental workflow for the biocatalytic synthesis of this compound.

Troubleshooting_Logic cluster_enzyme Enzyme-Related Issues cluster_conditions Reaction Condition Issues cluster_cofactor Cofactor-Related Issues Start Low Enantioselectivity Observed Enzyme_Choice Is the enzyme known for high selectivity? Start->Enzyme_Choice Screen_Enzymes Screen different enzymes Enzyme_Choice->Screen_Enzymes No Conditions_Optimal Are reaction conditions (pH, Temp, Solvent) optimized? Enzyme_Choice->Conditions_Optimal Yes Screen_Enzymes->Conditions_Optimal Optimize_Conditions Optimize reaction parameters Conditions_Optimal->Optimize_Conditions No Cofactor_Regen Is cofactor regeneration efficient? Conditions_Optimal->Cofactor_Regen Yes Optimize_Conditions->Cofactor_Regen Improve_Regen Improve regeneration system Cofactor_Regen->Improve_Regen No High_EE High Enantioselectivity Achieved Cofactor_Regen->High_EE Yes Improve_Regen->High_EE

Caption: Troubleshooting logic for addressing low enantioselectivity in the synthesis.

Cofactor_Regeneration cluster_main Asymmetric Reduction cluster_regen Cofactor Regeneration Substrate 2-Oxo-4-phenylbutyric acid (OPBA) Product This compound ((R)-HPBA) Substrate->Product Reduction Reductase Carbonyl Reductase (CpCR) NADP NADP+ Reductase->NADP NADPH NADPH NADPH->Reductase Hydride Donation GDH Glucose Dehydrogenase (GDH) NADP->GDH Input CoSubstrate Glucose CoProduct Glucono-lactone CoSubstrate->CoProduct Oxidation GDH->NADPH Regenerated

Caption: Signaling pathway of a coupled-enzyme system for cofactor regeneration.

References

Purification challenges of (R)-2-Hydroxy-4-phenylbutyric acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (R)-2-Hydroxy-4-phenylbutyric acid from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical reaction mixture for this compound synthesis?

A1: Common impurities depend on the synthetic route. For enzymatic reduction of 2-oxo-4-phenylbutyric acid, the primary impurities include:

  • Unreacted Starting Material: Residual 2-oxo-4-phenylbutyric acid.

  • The 'Wrong' Enantiomer: (S)-2-Hydroxy-4-phenylbutyric acid, if the enzyme has imperfect stereoselectivity.

  • Byproducts from Cofactor Regeneration: If a whole-cell system with glucose is used for NADH regeneration, organic acids like pyruvic acid, lactic acid, and acetic acid can accumulate.[1] Using a formate/formate dehydrogenase system simplifies downstream processing as the byproduct is carbon dioxide.[2]

  • Cellular Debris and Proteins: In biocatalytic methods, these need to be removed.

In chemical synthesis routes, such as those involving the hydrogenation of precursors like (R)-2-acetoxy-4-oxo-4-phenylbutyric acid, impurities can include residual starting materials, hydrogenation byproducts, and solvents used in the reaction and workup.[3]

Q2: My crystallization attempt resulted in an oil instead of solid crystals. What is "oiling out" and how can I prevent it?

A2: "Oiling out" is the separation of the solute as a liquid phase instead of a solid crystalline phase from a supersaturated solution. This oil is often a good solvent for impurities, leading to poor purification.

Common causes and solutions include:

  • High Solute Concentration: The solution may be too concentrated. Try diluting the solution with more solvent.

  • Rapid Cooling: Cooling the solution too quickly can induce oiling out. A slower, more controlled cooling rate is generally better for crystallization.

  • Inappropriate Solvent: The solvent may not be ideal. If the compound is too soluble, consider a less polar solvent or a mixture of solvents. If it's not soluble enough, a more polar solvent might be necessary.

  • Presence of Impurities: High levels of impurities can inhibit crystallization and promote oiling out.

  • Low Melting Point: If the melting point of your compound (or a mixture with impurities) is lower than the boiling point of the solvent, it may precipitate as a liquid.

To resolve oiling out, you can try diluting the solution, slowing the cooling rate, or screening different solvent systems. Adding a seed crystal of the desired compound can also help to induce crystallization from the oily phase.

Q3: The enantiomeric excess (% ee) of my product is low after a single crystallization. How can I improve it?

A3: Low enantiomeric excess after crystallization can be due to several factors:

  • Poor Diastereomeric Salt Formation: If using a chiral resolving agent, the formation of diastereomeric salts may be incomplete or the solubility difference between the two diastereomers in the chosen solvent may not be significant enough. Experiment with different chiral resolving agents and solvent systems.

  • Co-crystallization: The desired and undesired diastereomers may co-crystallize, especially if they form a solid solution.

  • Incomplete Resolution: A single crystallization step is often insufficient to achieve high enantiomeric purity. Multiple recrystallizations may be necessary, though this can lead to a lower overall yield.

To improve the enantiomeric excess, consider optimizing the crystallization conditions (solvent, temperature, cooling rate) or exploring alternative purification methods like preparative chiral chromatography.

Troubleshooting Guides

Crystallization Issues
Symptom Possible Cause(s) Suggested Solution(s)
No crystal formation - Solution is not supersaturated.- Inappropriate solvent.- Presence of impurities inhibiting nucleation.- Concentrate the solution by evaporating some solvent.- Cool the solution to a lower temperature.- Try a different solvent or a solvent/anti-solvent system.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
"Oiling out" - Solution is too concentrated.- Cooling rate is too fast.- Unsuitable solvent system.- High impurity levels.- Dilute the solution with more solvent.- Decrease the cooling rate.- Screen for alternative solvents or solvent mixtures.- Add a seed crystal to the oil to try and induce crystallization.
Low Yield - The compound is too soluble in the crystallization solvent.- Insufficient cooling.- Loss of material during filtration and washing.- Use a solvent in which the compound has lower solubility at cold temperatures.- Ensure the solution is cooled sufficiently to maximize precipitation.- Wash the collected crystals with a minimal amount of cold solvent.
Low Enantiomeric Excess (% ee) - Poor separation of diastereomers (if applicable).- Co-crystallization of enantiomers.- Inefficient single crystallization step.- Screen different chiral resolving agents and solvents.- Perform multiple recrystallizations.- Consider an alternative purification method like preparative chiral chromatography.
Chiral HPLC/SFC Issues
Symptom Possible Cause(s) Suggested Solution(s)
Poor resolution of enantiomers - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Incorrect temperature.- Flow rate is too high.- Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).- Adjust the ratio of organic modifiers in the mobile phase.- Add acidic or basic modifiers (e.g., trifluoroacetic acid for acidic compounds) to improve peak shape.- Optimize the column temperature; lower temperatures often improve chiral selectivity.- Reduce the flow rate to allow for better interaction with the stationary phase.
Peak tailing - Secondary interactions with the stationary phase.- Column overload.- Column contamination.- Add a mobile phase modifier (e.g., 0.1% trifluoroacetic acid for acidic compounds).- Dilute the sample before injection.- Flush the column with a strong solvent to remove contaminants.
Ghost peaks - Contaminated mobile phase or solvent.- Carryover from previous injections.- Use fresh, high-purity solvents.- Run a blank gradient to identify the source of contamination.- Implement a robust needle wash protocol in the autosampler.

Data Presentation: Comparison of Purification Methods

The choice between crystallization and preparative chromatography depends on factors like scale, required purity, and cost. Below is a comparative summary based on typical outcomes for chiral carboxylic acids.

Parameter Diastereomeric Salt Crystallization Preparative Chiral HPLC/SFC
Principle Formation of diastereomers with different solubilities.[4]Differential interaction with a chiral stationary phase.
Typical Yield Variable, often lower due to multiple steps and loss in mother liquor. The theoretical maximum for the desired enantiomer is 50% per cycle without a racemization step.High recovery of both enantiomers is possible.
Enantiomeric Excess (% ee) Can be high (>99%), but may require multiple recrystallizations.Very high (>99.9%) ee is achievable in a single run.
Scalability Generally more cost-effective and easier to scale up for large quantities.[5]Can be scaled to produce kilogram quantities, but can be more expensive due to high-cost columns and solvents.[]
Development Time Can be time-consuming to screen for suitable resolving agents and crystallization conditions.Method development can be faster with automated screening systems.
Solvent Consumption Can be significant, especially at large scales.SFC uses supercritical CO2, reducing organic solvent consumption compared to HPLC.[][7]

Experimental Protocols

Protocol 1: Purification by Crystallization

This protocol describes a general procedure for the purification of this compound from an enzymatic reaction mixture after initial workup.

  • Initial Extraction:

    • After the biotransformation is complete, remove the biocatalyst (e.g., whole cells) by centrifugation.

    • Acidify the supernatant to a pH of 2-3 with an acid like HCl to precipitate the crude this compound.

    • Collect the precipitate by filtration and wash with cold water.

    • Dry the crude product under vacuum.

  • Recrystallization:

    • Choose a suitable solvent or solvent system. A common approach for carboxylic acids is to use a solvent in which the acid is soluble when hot and insoluble when cold (e.g., water, or a mixture of an alcohol and water, or an ether).

    • Dissolve the crude acid in the minimum amount of hot solvent.

    • If the solution is colored or contains insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Analyze the purity and enantiomeric excess by chiral HPLC. Repeat recrystallization if necessary.

Protocol 2: Purification by Preparative Chiral HPLC/SFC

This protocol outlines a general approach for purifying this compound using preparative chiral chromatography.

  • Analytical Method Development:

    • Screen various chiral stationary phases (CSPs). Polysaccharide-based columns are often a good starting point for carboxylic acids.

    • Optimize the mobile phase. For normal phase, this could be a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier like trifluoroacetic acid (TFA). For SFC, a common mobile phase is supercritical CO2 with a co-solvent like methanol, also with an additive.

    • The goal is to achieve baseline separation of the (R) and (S) enantiomers with a reasonable retention time.

  • Scale-Up to Preparative Scale:

    • Once an analytical method is established, scale it up to a preparative column with the same stationary phase.

    • Adjust the flow rate and sample loading to maximize throughput while maintaining resolution.

    • Dissolve the crude product in the mobile phase or a compatible solvent.

    • Perform the preparative separation, collecting fractions corresponding to the two enantiomers.

  • Product Isolation:

    • Combine the fractions containing the pure (R)-enantiomer.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

    • Confirm the purity and enantiomeric excess of the final product using the analytical chiral HPLC method.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Options cluster_analysis Analysis & Outcome Reaction_Mixture Crude Reaction Mixture Crystallization Crystallization / Recrystallization Reaction_Mixture->Crystallization Initial Purification Prep_Chiral_Chromatography Preparative Chiral Chromatography (HPLC/SFC) Reaction_Mixture->Prep_Chiral_Chromatography Direct Purification Analysis Purity & ee Analysis (Chiral HPLC) Crystallization->Analysis Prep_Chiral_Chromatography->Analysis Pure_Product Pure (R)-HPBA (>99% ee) Analysis->Pure_Product Meets Specs Further_Purification Requires Further Purification Analysis->Further_Purification Fails Specs Further_Purification->Crystallization Re-crystallize Further_Purification->Prep_Chiral_Chromatography Chromatograph

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization cluster_oil Oiling Out Solutions cluster_ee Low ee Solutions cluster_yield Low Yield Solutions Start Crystallization Attempt Oiling_Out Oiling Out Occurs? Start->Oiling_Out Low_ee Low Enantiomeric Excess? Oiling_Out->Low_ee No Dilute Dilute Solution Oiling_Out->Dilute Yes Low_Yield Low Yield? Low_ee->Low_Yield No Recrystallize Recrystallize Low_ee->Recrystallize Yes Success Successful Crystallization Low_Yield->Success No Optimize_Solvent Optimize Solvent Choice Low_Yield->Optimize_Solvent Yes Slow_Cool Slow Cooling Rate Dilute->Slow_Cool Change_Solvent Change Solvent Slow_Cool->Change_Solvent Seed Add Seed Crystal Change_Solvent->Seed Seed->Start Retry Change_Resolving_Agent Change Resolving Agent (if applicable) Recrystallize->Change_Resolving_Agent Consider_Chromo Consider Chromatography Change_Resolving_Agent->Consider_Chromo Cool_Longer Ensure Sufficient Cooling Optimize_Solvent->Cool_Longer

Caption: Troubleshooting logic for crystallization of this compound.

References

Troubleshooting common issues in chiral HPLC analysis of (R)-2-Hydroxy-4-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral HPLC analysis of (R)-2-Hydroxy-4-phenylbutyric acid.

Troubleshooting Common Issues

This section addresses frequent challenges encountered during the chiral separation of this compound, offering systematic approaches to identify and resolve them.

Poor or No Enantiomeric Resolution

Q1: I am not seeing any separation between the (R)- and (S)-enantiomers. What are the likely causes and how can I fix this?

A1: A complete lack of separation is a common initial challenge in developing a chiral HPLC method. Several factors could be responsible:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the CSP. If the chosen CSP does not provide the necessary stereospecific interactions for 2-hydroxy-4-phenylbutyric acid, no separation will occur. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for hydroxy acids.[1]

  • Incorrect Mobile Phase System: The choice between normal-phase, reversed-phase, or polar organic mode is critical for achieving separation. The solubility and interaction of your analyte in the selected solvent system are paramount.

  • Suboptimal Mobile Phase Composition: The type and ratio of the organic modifier (e.g., isopropanol, ethanol) in a normal-phase system can dramatically influence selectivity.[2]

  • Insufficient Column Equilibration: Chiral columns, particularly polysaccharide-based ones, may require extended equilibration times to ensure a stable baseline and consistent performance.

Troubleshooting Workflow for Poor Resolution:

G start Start: Poor or No Resolution check_csp Verify CSP Suitability (e.g., Polysaccharide-based) start->check_csp check_mp_system Confirm Correct Mobile Phase Mode (Normal, Reversed, Polar Organic) check_csp->check_mp_system CSP is appropriate end_bad Consult Column Manufacturer check_csp->end_bad CSP is unsuitable check_mp_system->check_csp Incorrect mode optimize_mp_composition Optimize Mobile Phase Composition (Adjust Modifier Ratio, Additives) check_mp_system->optimize_mp_composition Mode is correct adjust_flow_rate Decrease Flow Rate optimize_mp_composition->adjust_flow_rate Partial improvement end_good Resolution Achieved optimize_mp_composition->end_good Resolution achieved optimize_temp Optimize Column Temperature (Typically Lower) adjust_flow_rate->optimize_temp Further optimization needed adjust_flow_rate->end_good Resolution achieved optimize_temp->end_good Successful separation

Caption: Troubleshooting logic for poor or no resolution.

Peak Tailing

Q2: My peaks for the enantiomers of 2-Hydroxy-4-phenylbutyric acid are showing significant tailing. What causes this and how can I improve the peak shape?

A2: Peak tailing is a common issue that can compromise resolution and the accuracy of integration. For an acidic compound like 2-Hydroxy-4-phenylbutyric acid, the primary causes include:

  • Secondary Interactions: The carboxylic acid group of the analyte can have strong secondary interactions with active sites on the silica gel support of the CSP, especially if these sites are basic in nature.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to partial ionization of the analyte, resulting in peak asymmetry.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

  • Column Contamination: Accumulation of contaminants at the head of the column can disrupt the flow path and cause peak distortion.

Solutions for Peak Tailing:

  • Use a Mobile Phase Additive: For acidic analytes, adding a small amount of a strong acid like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) to the mobile phase is highly effective. This suppresses the ionization of the analyte's carboxylic acid group and masks active sites on the stationary phase, leading to more symmetrical peaks.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the mobile phase to avoid solvent mismatch effects that can cause peak distortion.

  • Reduce Sample Concentration/Volume: Inject a smaller amount of the sample to check for column overload.

  • Column Washing: If contamination is suspected, a thorough column wash with a strong solvent may be necessary.

Retention Time Variability

Q3: The retention times for my enantiomers are drifting between injections. What could be causing this instability?

A3: Unstable retention times can make peak identification and quantification unreliable. The most common reasons for retention time drift in chiral HPLC include:

  • Inadequate Column Equilibration: Chiral separations can be very sensitive to the mobile phase composition. Insufficient equilibration time after changing the mobile phase can lead to drifting retention times.

  • Mobile Phase Composition Changes: In normal-phase chromatography, the evaporation of the more volatile solvent component (e.g., hexane) can alter the mobile phase composition over time, leading to changes in retention. Additionally, trace amounts of water in the organic solvents can significantly impact selectivity and retention.

  • Temperature Fluctuations: Chiral separations are often sensitive to temperature changes. Even small fluctuations in the ambient laboratory temperature can affect retention times if the column is not in a thermostatted compartment.[3]

  • Pump Performance Issues: Inconsistent flow rates due to worn pump seals, leaks, or air bubbles in the system can cause retention time variability.

Strategies to Improve Retention Time Stability:

  • Ensure Thorough Equilibration: Always allow sufficient time for the column to equilibrate with the new mobile phase until a stable baseline is achieved.

  • Use Freshly Prepared Mobile Phase: Prepare mobile phases fresh daily and keep the solvent reservoirs capped to minimize evaporation.

  • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible results.

  • Proper System Maintenance: Regularly purge the pump to remove air bubbles and check for leaks.

Frequently Asked Questions (FAQs)

Q4: Which type of chiral stationary phase is best for separating 2-Hydroxy-4-phenylbutyric acid?

A4: While the selection of a CSP can be empirical, polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H), are generally a good starting point for the separation of hydroxy acids like 2-Hydroxy-4-phenylbutyric acid. These phases often provide the necessary hydrogen bonding and dipole-dipole interactions required for chiral recognition of such compounds.

Q5: How does the mobile phase composition affect the separation?

A5: In normal-phase chiral chromatography, the mobile phase typically consists of a non-polar solvent (e.g., n-hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). The ratio of these components is critical. Increasing the concentration of the polar modifier will generally decrease retention times but may also reduce the resolution between enantiomers. Finding the optimal balance is key. The addition of an acidic modifier like TFA is often necessary to improve peak shape for acidic analytes.

Q6: What is the effect of temperature on the chiral separation?

A6: Temperature influences the thermodynamics of the interaction between the enantiomers and the CSP. In many cases, lower temperatures lead to stronger interactions and, consequently, better resolution. However, this is not a universal rule, and the optimal temperature should be determined experimentally. A thermostatted column compartment is highly recommended for method robustness.

Q7: How can I improve the sensitivity of my analysis?

A7: To improve sensitivity, you can consider the following:

  • Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for 2-Hydroxy-4-phenylbutyric acid (around 210 nm).

  • Increase Injection Volume: This can increase the signal, but be mindful of potential peak distortion due to column overload or solvent effects.

  • Reduce Baseline Noise: Using high-purity solvents and ensuring a clean system can lower the baseline noise, which in turn improves the signal-to-noise ratio.

  • Sample Clean-up: If the sample matrix is complex, a sample clean-up step can help to remove interfering substances.

Experimental Protocols

Key Experiment: Enantiomeric Purity Analysis by Chiral HPLC

This protocol provides a starting point for the development of a chiral HPLC method for this compound, based on established methods for similar hydroxy acids.[2]

Objective: To separate the enantiomers of 2-Hydroxy-4-phenylbutyric acid and determine the enantiomeric excess (% ee) of the (R)-enantiomer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Procedure:

  • Standard Preparation: Prepare a standard solution of racemic 2-Hydroxy-4-phenylbutyric acid in the mobile phase. If available, also prepare solutions of the pure (R)- and (S)-enantiomers to confirm elution order.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is observed.

  • Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times from the standard injections. Calculate the enantiomeric excess (% ee) using the peak areas.

Experimental Workflow Diagram:

G start Start prep_mp Prepare Mobile Phase (e.g., Hex:IPA:TFA 90:10:0.1) start->prep_mp equilibrate Equilibrate Column prep_mp->equilibrate prep_samples Prepare Standard and Sample Solutions equilibrate->prep_samples inject Inject Samples prep_samples->inject acquire_data Acquire Chromatographic Data inject->acquire_data analyze Analyze Data (Identify Peaks, Calculate %ee) acquire_data->analyze end End analyze->end

Caption: General workflow for chiral HPLC analysis.

Data Presentation

The following table summarizes the typical starting chromatographic conditions and the expected effect of parameter adjustments on the separation of 2-Hydroxy-4-phenylbutyric acid enantiomers.

Table 1: Influence of Chromatographic Parameters on Chiral Separation

ParameterStarting ConditionEffect of IncreaseEffect of Decrease
% Isopropanol (Modifier) 10%Decreased retention, may decrease resolutionIncreased retention, may improve resolution
Flow Rate 1.0 mL/minDecreased resolution, shorter run timeIncreased resolution, longer run time
Column Temperature 25 °CDecreased retention, may decrease resolutionIncreased retention, may improve resolution
% TFA (Additive) 0.1%Minimal effect on retention, may slightly alter selectivityN/A (essential for good peak shape)

References

Addressing enzyme inhibition during the biocatalytic production of (R)-2-Hydroxy-4-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the biocatalytic production of (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA).

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of (R)-HPBA, primarily through the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA).

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inactive Enzyme: Verify the storage conditions and age of the dehydrogenase or reductase.Perform an enzyme activity assay to confirm its functionality.
Suboptimal Reaction Conditions: The pH and temperature may not be optimal for the specific enzyme used.Systematically optimize the reaction pH and temperature. For instance, a mutant D-lactate dehydrogenase from Lactobacillus bulgaricus has shown optimal activity at pH 6.5.[1]
Cofactor (NADH/NADPH) Depletion: The reduction of OPBA requires a stoichiometric amount of the cofactor.Implement a cofactor regeneration system, such as using formate dehydrogenase (FDH) with formate or glucose dehydrogenase (GDH) with glucose.[1][2]
Low Enantioselectivity: The enzyme may be producing a mixture of (R) and (S) enantiomers.Ensure the chosen enzyme has high stereoselectivity for the desired (R)-enantiomer. Consider enzyme screening or protein engineering to improve enantioselectivity.
Reaction Rate Decreases Over Time Substrate Inhibition: High concentrations of the substrate (OPBA) can inhibit the enzyme's activity.Determine the optimal substrate concentration by testing a range of concentrations. Implement a fed-batch strategy, adding the substrate incrementally to maintain it at or below the optimal concentration (e.g., around 75 mM for a mutant D-LDH system).
Product Inhibition: Accumulation of the product, (R)-HPBA, can inhibit the enzyme. A kinetic study has shown that both OPBA and (R)-HPBA inhibit the D-lactate dehydrogenase-catalyzed reaction.[3]Consider in-situ product removal techniques, such as extraction or adsorption, to keep the product concentration below inhibitory levels.
Enzyme Instability: The enzyme may be denaturing under the reaction conditions over time.Optimize reaction temperature and pH for enzyme stability. Consider enzyme immobilization to improve thermostability and storage stability.
Cofactor Regeneration System Failure: The co-substrate for cofactor regeneration (e.g., formate or glucose) may be depleted.Ensure the co-substrate is supplied in at least a 1:1 molar ratio to the main substrate (OPBA). Monitor the concentration of the co-substrate throughout the reaction.
Difficulty in Product Purification Presence of Unreacted Substrate and Byproducts: The final reaction mixture contains unreacted OPBA, the enzyme, cofactor, and potentially byproducts from the cofactor regeneration system.Utilize chromatographic techniques for purification. High-performance liquid chromatography (HPLC) is a suitable method for both analyzing and isolating (R)-HPBA.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the biocatalytic production of (R)-HPBA?

A1: Low yield is often attributed to a combination of factors, but a primary culprit is often suboptimal reaction conditions, including pH and substrate concentration. High concentrations of the substrate, 2-oxo-4-phenylbutyric acid (OPBA), can lead to significant substrate inhibition of the dehydrogenase or reductase enzyme.

Q2: How can I identify if my enzyme is subject to substrate inhibition by OPBA?

A2: A key indicator of substrate inhibition is a decrease in the initial reaction rate as you increase the concentration of OPBA beyond a certain point. To confirm this, you can perform a substrate-dependent kinetic study, measuring the initial reaction velocity at various OPBA concentrations. If the rate increases to a maximum and then declines, substrate inhibition is occurring.

Q3: What is a practical strategy to overcome substrate inhibition?

A3: A fed-batch approach is a highly effective strategy. Instead of adding the total amount of substrate at the beginning of the reaction, it is added incrementally over time. This maintains the substrate concentration within an optimal, non-inhibitory range, leading to higher overall product yields. For a system using a mutant D-lactate dehydrogenase, maintaining the OPBA concentration around 75 mM has been shown to be effective.

Q4: My reaction starts well but stops before all the substrate is consumed. What could be the issue?

A4: This is a classic sign of product inhibition, where the accumulation of (R)-HPBA inhibits the enzyme's activity.[3] Another possibility is the depletion of the co-substrate used for cofactor regeneration (e.g., formate or glucose). It is also important to consider enzyme stability over the course of the reaction.

Q5: How critical is the cofactor regeneration system?

A5: It is absolutely critical for the economic feasibility of the process on a larger scale. Cofactors like NADH and NADPH are expensive to use in stoichiometric amounts. An efficient cofactor regeneration system, such as coupling the primary reaction with formate dehydrogenase or glucose dehydrogenase, continuously replenishes the consumed cofactor, allowing for a small catalytic amount to be used.

Q6: What are the key parameters to optimize for a successful biocatalytic reaction?

A6: The key parameters to optimize include:

  • pH: Affects both enzyme activity and stability.

  • Temperature: Influences reaction rate and enzyme stability.

  • Substrate Concentration: Crucial for avoiding substrate inhibition.

  • Enzyme Concentration: Determines the overall reaction rate.

  • Cofactor and Co-substrate Concentration: Essential for maintaining catalytic activity.

Experimental Protocols

Protocol 1: D-Lactate Dehydrogenase Activity Assay

This protocol is for determining the activity of D-Lactate Dehydrogenase (D-LDH) using 2-oxo-4-phenylbutyric acid (OPBA) as the substrate. The assay measures the decrease in absorbance at 340 nm corresponding to the oxidation of NADH to NAD+.

Materials:

  • Phosphate buffer (100 mM, pH 6.5)

  • NADH solution (10 mM in buffer)

  • 2-oxo-4-phenylbutyric acid (OPBA) solution (100 mM in buffer)

  • D-Lactate Dehydrogenase enzyme solution (appropriately diluted)

  • UV-Vis Spectrophotometer

Procedure:

  • In a 1 mL cuvette, add:

    • 850 µL of phosphate buffer (pH 6.5)

    • 50 µL of NADH solution (final concentration 0.5 mM)

    • 50 µL of D-LDH enzyme solution

  • Incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of OPBA solution (final concentration 5 mM).

  • Immediately mix by inverting the cuvette and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions (Molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Carbonyl Reductase Activity Assay

This protocol is for determining the activity of a carbonyl reductase that utilizes NADPH for the reduction of OPBA. The assay monitors the decrease in absorbance at 340 nm due to NADPH oxidation.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.0)

  • NADPH solution (10 mM in buffer)

  • 2-oxo-4-phenylbutyric acid (OPBA) solution (100 mM in buffer)

  • Carbonyl Reductase enzyme solution (appropriately diluted)

  • UV-Vis Spectrophotometer

Procedure:

  • In a 1 mL cuvette, add:

    • 850 µL of Tris-HCl buffer (pH 7.0)

    • 50 µL of NADPH solution (final concentration 0.5 mM)

    • 50 µL of Carbonyl Reductase enzyme solution

  • Equilibrate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Start the reaction by adding 50 µL of OPBA solution (final concentration 5 mM).

  • Quickly mix the contents and begin recording the absorbance decrease at 340 nm for 3-5 minutes.

  • Determine the initial rate from the linear phase of the reaction.

  • Calculate the enzyme activity in Units (U), where 1 U is the amount of enzyme that oxidizes 1 µmol of NADPH per minute (Molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Visualizations

Enzyme_Inhibition_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Start Low (R)-HPBA Yield or Decreasing Reaction Rate CheckYield Is the final yield lower than expected? Start->CheckYield CheckRate Does the reaction rate decrease significantly over time? Start->CheckRate AssayActivity Perform Enzyme Activity Assay CheckYield->AssayActivity Yes CofactorCheck Check Cofactor Regeneration (Co-substrate levels) CheckYield->CofactorCheck Yes SubstrateKinetics Conduct Substrate Concentration Study CheckRate->SubstrateKinetics Yes ProductAnalysis Monitor Product Concentration Over Time CheckRate->ProductAnalysis Yes OptimizeConditions Optimize Reaction Conditions (pH, Temperature) AssayActivity->OptimizeConditions ReplaceEnzyme Use Fresh/Active Enzyme AssayActivity->ReplaceEnzyme SetOptimal Set Optimal pH & Temp OptimizeConditions->SetOptimal FedBatch Implement Fed-Batch Substrate Addition SubstrateKinetics->FedBatch InSituRemoval In-situ Product Removal ProductAnalysis->InSituRemoval AddCoSubstrate Replenish Co-substrate CofactorCheck->AddCoSubstrate

Caption: Troubleshooting workflow for low yield in (R)-HPBA production.

Biocatalytic_Pathway cluster_main_reaction Main Reaction cluster_regeneration Cofactor Regeneration OPBA 2-Oxo-4-phenylbutyric acid (OPBA) Enzyme D-Lactate Dehydrogenase or Carbonyl Reductase OPBA->Enzyme Substrate OPBA->Enzyme OPBA:s->Enzyme:s Substrate Inhibition HPBA This compound ((R)-HPBA) HPBA->Enzyme Product Inhibition Enzyme->HPBA Product Enzyme->HPBA NAD NAD+/NADP+ Enzyme->NAD Enzyme->NAD NADH NADH/NADPH NADH->Enzyme Cofactor NADH->Enzyme RegenEnzyme Formate Dehydrogenase (FDH) NAD->RegenEnzyme NAD->RegenEnzyme RegenEnzyme->NADH RegenEnzyme->NADH CO2 CO2 RegenEnzyme->CO2 Formate Formate Formate->RegenEnzyme

Caption: Biocatalytic pathway for (R)-HPBA production with cofactor regeneration.

References

Technical Support Center: Asymmetric Hydrogenation for (R)-2-Hydroxy-4-phenylbutyric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Hydroxy-4-phenylbutyric acid via asymmetric hydrogenation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on catalyst deactivation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate and related precursors.

Problem 1: Low or No Catalytic Activity (Low Conversion)
Possible Cause Troubleshooting Steps
Catalyst Poisoning Analysis: Impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the rhodium catalyst's active sites. Common poisons include sulfur compounds (e.g., thiols, thiophenes), nitrogen heterocycles, and residual reagents from previous synthetic steps.[1][2] Action: - Purify the substrate (ethyl 2-oxo-4-phenylbutyrate) by flash chromatography or distillation.[3] - Use high-purity, degassed, and anhydrous solvents.[1][4] - Employ high-purity hydrogen gas (>99.999%).
Incomplete Catalyst Activation Analysis: Cationic rhodium precatalysts, such as [Rh(COD)(BINAP)]BF4, require an activation step where the cyclooctadiene (COD) ligand is hydrogenated off to create an open coordination site for the substrate.[5] This may result in an initial induction period. Action: - Before adding the substrate, pre-hydrogenate the catalyst solution for a short period (e.g., 15-30 minutes) under hydrogen pressure. - Ensure the reaction temperature is sufficient for activation, but avoid excessive heat which can lead to degradation.
Improper Handling of Air-Sensitive Materials Analysis: The Rh-phosphine catalyst and its active intermediates are sensitive to oxygen.[4] Exposure to air can lead to the oxidation of the phosphine ligand or the rhodium center, rendering the catalyst inactive. Action: - Perform all catalyst manipulations in a glovebox or using rigorous Schlenk line techniques under an inert atmosphere (Argon or Nitrogen). - Ensure all solvents are thoroughly deoxygenated before use.
Formation of Inactive Catalyst Species Analysis: In non-coordinating or poorly coordinating solvents, the active catalyst can form inactive dimeric or oligomeric species.[6] The presence of certain additives or impurities like halides can also lead to the formation of inactive bridged complexes.[5] Action: - Screen different solvents. While non-protic solvents like dichloromethane or ethyl acetate can give high enantioselectivity, coordinating solvents like THF or acetone may be necessary to stabilize the active monomeric species.[6][7] - Ensure starting materials and reagents are free from halide impurities.
Problem 2: Low or Inconsistent Enantioselectivity (Low % ee)
Possible Cause Troubleshooting Steps
Catalyst Purity/Integrity Analysis: The chiral integrity of the ligand (e.g., (R)-BINAP) is paramount. Impurities, including the opposite enantiomer of the ligand, will directly reduce the enantiomeric excess of the product. The catalyst precursor itself may be impure. Action: - Source chiral ligands and rhodium precursors from reputable suppliers. - Confirm the purity of the ligand and catalyst complex using appropriate analytical techniques (e.g., ³¹P NMR, chiral HPLC).
Suboptimal Reaction Conditions Analysis: Enantioselectivity is highly sensitive to reaction parameters such as temperature, hydrogen pressure, and solvent.[7] Action: - Temperature: Lowering the reaction temperature often increases enantioselectivity, though it may decrease the reaction rate. - Pressure: The effect of hydrogen pressure can be complex. While some systems are insensitive, for others, an optimal pressure range exists. Screen a range of pressures (e.g., 5 to 60 bar).[7] - Solvent: The solvent polarity and its ability to coordinate with the catalyst can significantly influence the transition state geometry and thus the enantioselectivity. Screen a variety of solvents (see Data Table 1).[7]
Presence of Water Analysis: Trace amounts of water can act as a poison or alter the catalytic environment, often leading to a decrease in enantioselectivity.[8] Action: - Use rigorously dried solvents and reagents. - Add molecular sieves to the reaction mixture (use with caution as they can also introduce impurities).
Incorrect Analytical Method Analysis: An unvalidated or poorly optimized chiral HPLC/GC method can give inaccurate enantiomeric excess values. Action: - Validate your analytical method. Ensure baseline separation of the enantiomers (Resolution > 1.5).[9] - Run a racemic standard to confirm the identity of both enantiomer peaks.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in Rh-Phosphoramidite Catalyzed Asymmetric Hydrogenation

This table summarizes the typical effects of solvent choice on both the conversion and enantiomeric excess (ee) for a representative Rh-catalyzed asymmetric hydrogenation. While the specific substrate may differ, the trends are informative for the hydrogenation of ketoesters like ethyl 2-oxo-4-phenylbutyrate.

EntrySolventConversion (%)Enantiomeric Excess (% ee)
1Dichloromethane (CH₂Cl₂)>9996
2Ethyl Acetate (EtOAc)>9995
3Toluene>9988
4Tetrahydrofuran (THF)>9981
5Methanol (MeOH)>9974
6tert-Amyl alcohol>9957
72,2,2-Trifluoroethanol>9933

(Data adapted from a representative Rh-phosphoramidite catalyzed hydrogenation.[7])

Frequently Asked Questions (FAQs)

Q1: What are the first signs of catalyst deactivation? A1: The primary indicators of catalyst deactivation are a noticeable decrease in the reaction rate (requiring longer reaction times for full conversion), a failure to reach full conversion, and/or a drop in the product's enantioselectivity (% ee).[4] Visually, you might observe a color change in the reaction mixture, such as the formation of black precipitates (rhodium black), indicating catalyst decomposition.

Q2: My substrate, ethyl 2-oxo-4-phenylbutyrate, is listed as 97% pure. Is this sufficient? A2: Not necessarily. The key concern is the nature of the 3% impurities. Even trace amounts of specific catalyst poisons, like sulfur-containing compounds from previous synthetic steps, can have a dramatic negative impact.[1][2] If you observe catalyst deactivation, purifying the substrate is a critical troubleshooting step.

Q3: Can a deactivated Rh-BINAP catalyst be regenerated? A3: Regeneration of homogeneous catalysts can be challenging. For deactivation caused by the formation of inactive rhodium species or certain types of reversible inhibitors, regeneration might be possible. One approach, adapted from related processes, involves treating the deactivated catalyst solution with an oxygen-containing gas in the presence of an aldehyde.[10] This can re-oxidize inactive Rh(0) or other low-valent species back to the active Rh(I) state. However, for deactivation due to ligand degradation or irreversible poisoning, the catalyst is likely unrecoverable. A more common industrial practice is to recover the rhodium metal from the spent catalyst through a more rigorous process like roasting and leaching.[11]

Q4: How does hydrogen pressure affect the reaction? A4: The effect of hydrogen pressure is catalyst- and substrate-dependent. For some Rh-phosphine systems, enantioselectivity is not significantly affected by pressure variations.[7] However, for others, there is an optimal pressure range. Very high pressures can sometimes decrease enantioselectivity. It is an important parameter to screen during reaction optimization. For catalyst activation, a sufficient hydrogen pressure is necessary to hydrogenate the diolefin ligand from the precatalyst.[5]

Q5: I see a gradual decrease in % ee over multiple runs with a recycled catalyst. What is the likely cause? A5: A gradual decrease in enantioselectivity upon recycling often points to either the slow degradation of the chiral ligand or the leaching of the active catalyst, potentially leaving behind a less selective or non-chiral catalytic species. It could also indicate the accumulation of an inhibiting byproduct in the reaction medium.

Experimental Protocols

Protocol 1: Preparation of [Rh(COD)((R)-BINAP)]BF₄ Catalyst Precursor

This protocol is a composite of established synthetic procedures for preparing cationic rhodium-diphosphine complexes.[12][13]

Materials:

  • [Rh(COD)Cl]₂ (Bis(1,5-cyclooctadiene)rhodium(I) chloride)

  • (R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Silver tetrafluoroborate (AgBF₄)

  • Dichloromethane (CH₂Cl₂, anhydrous, degassed)

  • Diethyl ether (anhydrous, degassed)

Procedure (under inert atmosphere):

  • In a Schlenk flask, dissolve [Rh(COD)Cl]₂ (1 equivalent) and (R)-BINAP (2.05 equivalents) in CH₂Cl₂.

  • Stir the resulting orange solution at room temperature for 10-15 minutes.

  • Add AgBF₄ (2.05 equivalents) as a solid to the solution. A white precipitate of AgCl will form immediately.

  • Stir the suspension at room temperature for 2 hours, protecting the flask from light.

  • Filter the mixture through a pad of Celite under inert atmosphere to remove the AgCl precipitate. Wash the pad with a small amount of CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure to about one-third of its original volume.

  • Add diethyl ether dropwise until a yellow-orange precipitate forms.

  • Allow the flask to stand at a low temperature (e.g., 0 to -20 °C) to complete precipitation.

  • Decant the supernatant and wash the resulting solid with cold diethyl ether.

  • Dry the orange solid product, [Rh(COD)((R)-BINAP)]BF₄, under high vacuum.

Protocol 2: Asymmetric Hydrogenation of Ethyl 2-oxo-4-phenylbutyrate

Materials:

  • [Rh(COD)((R)-BINAP)]BF₄ (or the corresponding (S)-BINAP complex for the (S)-product)

  • Ethyl 2-oxo-4-phenylbutyrate (high purity)

  • Methanol (anhydrous, degassed)

  • High-purity hydrogen gas

Procedure:

  • To a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, add the catalyst [Rh(COD)((R)-BINAP)]BF₄ (e.g., 0.1 mol%).

  • Seal the autoclave and purge thoroughly with argon or nitrogen, followed by purging with hydrogen gas (3-5 cycles).

  • Under a positive pressure of hydrogen, introduce degassed, anhydrous methanol via cannula.

  • Stir the solution under the desired hydrogen pressure (e.g., 10 bar) at room temperature for 20-30 minutes to activate the catalyst (pre-hydrogenation).

  • Carefully vent the reactor and introduce a solution of ethyl 2-oxo-4-phenylbutyrate in methanol via cannula.

  • Reseal the reactor, purge again with hydrogen, and then pressurize to the final reaction pressure (e.g., 10-50 bar).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-40 °C) for the required time (e.g., 12-24 hours), monitoring the hydrogen uptake.

  • Upon completion (as determined by TLC, GC, or HPLC), carefully vent the reactor and purge with an inert gas.

  • Remove the solvent under reduced pressure. The crude product, ethyl (R)-2-hydroxy-4-phenylbutyrate, can then be purified by column chromatography.

  • The enantiomeric excess should be determined by chiral HPLC or chiral GC analysis.

Visualizations

Troubleshooting Workflow for Low Catalytic Activity

LowConversionTroubleshooting Start Low or No Conversion Observed Check_Catalyst Step 1: Evaluate Catalyst Integrity Start->Check_Catalyst Catalyst_Poisoned Is catalyst poisoning suspected? (e.g., sulfur impurities) Check_Catalyst->Catalyst_Poisoned Check_Reagents Step 2: Scrutinize Substrate & Solvent Reagent_Purity Are substrate and solvent anhydrous and deoxygenated? Check_Reagents->Reagent_Purity Check_Conditions Step 3: Assess Reaction Conditions Activation Was catalyst pre-activated? Check_Conditions->Activation Resolution High Conversion Achieved Purify_Substrate Action: Purify substrate and use high-purity solvents. Catalyst_Poisoned->Purify_Substrate Yes Catalyst_Handling Was catalyst handled under inert atmosphere? Catalyst_Poisoned->Catalyst_Handling No Purify_Substrate->Check_Reagents Catalyst_Handling->Check_Reagents Yes Improve_Technique Action: Use glovebox or Schlenk line techniques. Catalyst_Handling->Improve_Technique No Improve_Technique->Check_Reagents Reagent_Purity->Check_Conditions Yes Purify_Reagents Action: Dry and degas all reagents and solvents. Reagent_Purity->Purify_Reagents No Purify_Reagents->Check_Conditions Pre_Hydrogenate Action: Introduce a pre-hydrogenation step. Activation->Pre_Hydrogenate No Temp_Pressure Are temperature and pressure optimal? Activation->Temp_Pressure Yes Pre_Hydrogenate->Resolution Temp_Pressure->Resolution Yes Optimize_Conditions Action: Screen T and P. Ensure efficient stirring. Temp_Pressure->Optimize_Conditions No Optimize_Conditions->Resolution

Troubleshooting workflow for low conversion.
Logical Relationship of Deactivation Causes

DeactivationCauses cluster_source Potential Sources of Deactivation cluster_mechanism Deactivation Mechanism Substrate Substrate Impurities (Sulfur, Halides) Poisoning Chemical Poisoning (Blocks Active Sites) Substrate->Poisoning Solvent Solvent Impurities (Water, Peroxides, O₂) Solvent->Poisoning Oxidation Oxidation (Ligand/Metal) Solvent->Oxidation Gas Gas Impurities (CO, O₂) Gas->Poisoning Gas->Oxidation Conditions Harsh Conditions (High Temperature) Aggregation Aggregation/Decomposition (Formation of Rh Black) Conditions->Aggregation Degradation Thermal Degradation (Ligand Decomposition) Conditions->Degradation Outcome Catalyst Deactivation (Loss of Activity & Selectivity) Poisoning->Outcome Oxidation->Outcome Aggregation->Outcome Degradation->Outcome

References

Optimization of reaction conditions for (R)-2-Hydroxy-4-phenylbutyric acid synthesis (pH, temperature)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Hydroxy-4-phenylbutyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound with high enantiomeric purity?

A1: The most prevalent and effective method for producing this compound [(R)-HPBA] with high stereochemical purity is the enzymatic asymmetric reduction of a prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA). This approach often utilizes dehydrogenases or reductases, which offer high enantioselectivity under mild reaction conditions.[1] A highly efficient system involves a coupled-enzyme approach using a mutant D-lactate dehydrogenase (D-nLDH) and a formate dehydrogenase (FDH) for cofactor (NADH) regeneration.[2][3]

Q2: Why is cofactor regeneration necessary in the enzymatic synthesis of (R)-HPBA?

A2: The enzymatic reduction of OPBA to (R)-HPBA by dehydrogenases requires a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide (NADH). NADH is consumed in the reaction as it is oxidized to NAD+. Due to the high cost of NADH, adding it in stoichiometric amounts is not economically viable for large-scale synthesis. Therefore, a cofactor regeneration system is crucial to continuously convert NAD+ back to NADH.[4][5] A common and efficient method is to use formate dehydrogenase (FDH), which utilizes formate as a substrate to reduce NAD+ to NADH, producing carbon dioxide as the only byproduct.[2][4]

Q3: What are the optimal pH and temperature for the enzymatic synthesis of (R)-HPBA using a D-lactate dehydrogenase system?

A3: For the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) using a whole-cell biocatalyst co-expressing a mutant D-lactate dehydrogenase and formate dehydrogenase, the optimal reaction conditions have been determined to be a pH of 6.5 and a temperature of 37°C .[2][3]

Q4: Can substrate inhibition occur during the enzymatic synthesis?

A4: Yes, substrate inhibition is a known issue in the enzymatic reduction of 2-oxo-4-phenylbutyric acid. High concentrations of the substrate can lead to a decrease in the reaction rate and overall yield.[6] For the D-lactate dehydrogenase system, the optimal substrate concentration is around 75 mM. Concentrations above this may lead to reduced productivity.[6]

Q5: What are some of the challenges associated with the chemical synthesis of (R)-HPBA?

A5: Chemical synthesis routes, such as those involving Friedel-Crafts acylation, can present several challenges. These include the potential for polysubstitution, rearrangement of the acylium ion leading to side products, and the need for stoichiometric amounts of strong Lewis acid catalysts (e.g., AlCl₃) which can be moisture-sensitive and complicate the workup process.[7] Achieving high enantioselectivity can also be difficult without the use of chiral catalysts or resolving agents.

Troubleshooting Guides

Enzymatic Synthesis: Troubleshooting Low Yield and Purity
Issue Potential Cause Suggested Solution
Low Product Yield Suboptimal pH: The activity of D-lactate dehydrogenase is highly dependent on pH.Verify the pH of the reaction buffer is at the optimal value of 6.5. Deviations can significantly decrease enzyme activity.[2][3]
Suboptimal Temperature: Enzyme activity is sensitive to temperature.Ensure the reaction is maintained at the optimal temperature of 37°C. Lower temperatures will slow the reaction rate, while significantly higher temperatures can lead to enzyme denaturation.[2][3]
Inefficient Cofactor (NADH) Regeneration: The primary reaction will halt if NADH is not efficiently regenerated.- Ensure an adequate concentration of formate is present for the formate dehydrogenase. - Verify the activity of the formate dehydrogenase.[4]
Enzyme Instability or Inactivity: The D-lactate dehydrogenase may have lost activity.- Check the storage conditions and age of the enzyme/whole-cell catalyst. - D-LDH can lose activity at pH values below 5.0.[8] - The enzyme is stable below 50°C, but activity sharply decreases at higher temperatures.[8]
Substrate Inhibition: High concentrations of 2-oxo-4-phenylbutyric acid can inhibit the enzyme.Maintain the substrate concentration around the optimal 75 mM. Consider a fed-batch approach for higher total output.[6]
Low Enantiomeric Excess (ee) Presence of Competing Endogenous Enzymes: The whole-cell catalyst (e.g., E. coli) may contain other reductases with different stereoselectivity.Use a specific host strain with low background reductase activity or use a purified enzyme system if high purity is critical.
Suboptimal Reaction Conditions: Extreme pH or temperature might affect the stereoselectivity of the enzyme.Adhere to the optimized reaction conditions of pH 6.5 and 37°C.
Reaction Stalls Prematurely Accumulation of Inhibitory Byproducts: Besides substrate inhibition, product accumulation or other metabolic byproducts could inhibit the enzymes.Monitor the reaction for the accumulation of byproducts. If product inhibition is suspected, consider in-situ product removal strategies.
Depletion of Formate: The cosubstrate for NADH regeneration may have been consumed.Ensure sufficient formate is available throughout the reaction.
Data on pH and Temperature Effects on Enzymatic Synthesis

The following tables summarize the impact of pH and temperature on the relative production of this compound.

Table 1: Effect of pH on Relative (R)-HPBA Production

pHRelative Production (%)
5.5~70
6.0~90
6.5 100
7.0~85
7.5~75
8.0~60
8.5~50

Data extrapolated from graphical representations in cited literature. The highest production at pH 6.5 is set to 100%.[2][3]

Table 2: Effect of Temperature on D-Lactate Dehydrogenase Stability

Temperature (°C)Retained Activity (%)
< 50Stable
60> 60
70Activity Lost

Data based on the stability of a comparable D-lactate dehydrogenase.[8] The optimal reaction temperature for the synthesis is 37°C.[2][3]

Experimental Protocols

Detailed Protocol for Enzymatic Synthesis of (R)-HPBA using Whole-Cell Biocatalyst

This protocol is for the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) using recombinant E. coli cells co-expressing a mutant D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH).

1. Biocatalyst Preparation:

  • Culture the recombinant E. coli strain in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking.

  • Induce protein expression at an OD600 of 0.6-0.8 with an appropriate inducer (e.g., IPTG).

  • Continue cultivation at a lower temperature (e.g., 16-20°C) for 12-16 hours to allow for proper protein folding.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a phosphate buffer (e.g., 200 mM, pH 6.5) to remove residual medium. The resulting cell paste is the whole-cell biocatalyst.

2. Biotransformation Reaction:

  • In a temperature-controlled reactor, prepare the reaction mixture containing:

    • 200 mM phosphate buffer (pH 6.5)

    • 75 mM 2-oxo-4-phenylbutyric acid (OPBA)

    • A molar excess of sodium formate (e.g., 100-150 mM) for cofactor regeneration.

  • Equilibrate the mixture to 37°C with stirring.

  • Initiate the reaction by adding the prepared whole-cell biocatalyst (e.g., to a final concentration of 6 g dry cell weight/L).[2]

  • Maintain the reaction at 37°C and pH 6.5 with gentle agitation.

3. Monitoring and Work-up:

  • Monitor the progress of the reaction by periodically taking samples. Centrifuge the samples to pellet the cells and analyze the supernatant by chiral HPLC to determine the concentrations of OPBA and (R)-HPBA and the enantiomeric excess (ee).

  • Once the reaction is complete (typically within 90-120 minutes), terminate the reaction by removing the biocatalyst via centrifugation or filtration.

  • The supernatant containing the product can then be subjected to downstream processing for purification, which may involve acidification and extraction.

Visualizations

Enzymatic_Synthesis_Workflow cluster_main Enzymatic Synthesis of (R)-HPBA cluster_enzyme D-Lactate Dehydrogenase (D-LDH) cluster_cofactor Cofactor Regeneration Cycle cluster_fdh Formate Dehydrogenase (FDH) OPBA 2-Oxo-4-phenylbutyric acid (OPBA) D_LDH D-LDH OPBA->D_LDH HPBA This compound ((R)-HPBA) D_LDH->HPBA NADH NADH NADH->D_LDH NAD NAD+ NADH->NAD NAD->D_LDH FDH FDH NAD->FDH Formate Formate Formate->FDH CO2 CO2 FDH->NADH FDH->CO2

Caption: Workflow of the coupled enzyme system for (R)-HPBA synthesis.

Troubleshooting_Logic Start Low Yield or Purity? Check_pH Is pH at 6.5? Start->Check_pH Yes Check_Temp Is Temperature at 37°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 6.5 Check_pH->Adjust_pH No Check_Substrate Is [OPBA] ~75 mM? Check_Temp->Check_Substrate Yes Adjust_Temp Adjust Temperature to 37°C Check_Temp->Adjust_Temp No Check_Cofactor Is Cofactor Regeneration Working? Check_Substrate->Check_Cofactor Yes Adjust_Substrate Adjust Substrate Feed Check_Substrate->Adjust_Substrate No Check_ee Is Enantiomeric Excess Low? Check_Cofactor->Check_ee Yes Troubleshoot_Cofactor Check Formate Conc. & FDH Activity Check_Cofactor->Troubleshoot_Cofactor No Troubleshoot_ee Consider Purified Enzyme or Different Host Check_ee->Troubleshoot_ee Yes Success Problem Resolved Check_ee->Success No Adjust_pH->Success Adjust_Temp->Success Adjust_Substrate->Success Troubleshoot_Cofactor->Success Troubleshoot_ee->Success

Caption: Troubleshooting logic for optimizing (R)-HPBA synthesis.

References

Side-product formation in the chemical synthesis of (R)-2-Hydroxy-4-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the chemical synthesis of (R)-2-Hydroxy-4-phenylbutyric acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) - Contamination with (S)-2-Hydroxy-4-phenylbutyric acid

Q1: My final product shows a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

A1: Low enantiomeric excess is primarily caused by racemization, the conversion of the desired (R)-enantiomer to its (S)-counterpart, creating a racemic mixture. This can occur under various conditions.

Potential Causes:

  • pH Imbalance: Both acidic and basic conditions can promote racemization. Under basic conditions, the proton alpha to the carboxylic acid can be abstracted, leading to a planar enolate intermediate which can be re-protonated from either face. Under acidic conditions, protonation of the hydroxyl group can lead to water elimination and formation of a carbocation intermediate, which is also planar and can be attacked by water from either side.[1]

  • Elevated Temperatures: Higher reaction or work-up temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • Prolonged Reaction/Work-up Times: Extended exposure to non-optimal pH or high temperatures increases the likelihood of racemization.

  • Inappropriate Catalyst or Reagent: In asymmetric synthesis, a poorly selective catalyst will inherently produce a mixture of enantiomers.[2][3] For chemical reductions, the choice of reducing agent and chiral auxiliary is critical.

Troubleshooting Steps:

  • Optimize pH: Maintain a neutral or mildly acidic pH during work-up and purification. Avoid strong acids or bases.

  • Control Temperature: Perform the reaction and subsequent purification steps at the lowest effective temperature.

  • Minimize Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.

  • Catalyst Selection (for asymmetric synthesis):

    • Ensure the catalyst is of high purity and activity.

    • Screen different chiral ligands or catalysts to find the one that provides the best enantioselectivity for your specific substrate and conditions.[2][3]

Issue 2: Presence of Unreacted Starting Material (2-oxo-4-phenylbutyric acid)

Q2: My final product is contaminated with the starting material, 2-oxo-4-phenylbutyric acid. How can I improve the conversion rate and/or remove the unreacted starting material?

A2: Incomplete conversion is a common issue. Addressing it involves optimizing the reaction conditions and employing effective purification strategies.

Potential Causes:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate to fully convert the starting material.

  • Low Reaction Temperature or Short Reaction Time: The reaction may not have reached completion due to insufficient time or energy.

  • Catalyst Deactivation: In catalytic reductions, the catalyst may have lost its activity.

  • Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its availability for reaction.

Troubleshooting Steps:

  • Reaction Optimization:

    • Reagent Stoichiometry: Increase the molar equivalents of the reducing agent. It is common to use a slight excess.

    • Reaction Time and Temperature: Gradually increase the reaction time or temperature, while monitoring for the formation of side-products.

    • Catalyst Loading: In catalytic hydrogenations, increase the catalyst loading (e.g., % of Pd/C).

  • Purification:

    • Acid-Base Extraction: Utilize the difference in properties between the keto acid starting material and the hydroxy acid product. While both are acidic, their partition coefficients in a given solvent system may differ, allowing for separation. A more effective method is to protect the hydroxyl group before extraction.

    • Chromatography: Column chromatography can be effective for separating the product from the starting material, although it may be less practical on a large scale.

    • Recrystallization: A carefully chosen solvent system can allow for the selective crystallization of the desired product, leaving the starting material in the mother liquor.[4]

Issue 3: Formation of Other Unexpected Side-Products

Q3: I am observing unexpected peaks in my analytical data (e.g., NMR, LC-MS) that do not correspond to the product or starting material. What could these be?

A3: Unexpected side-products can arise from various sources, including the synthesis of the starting material and over-reduction.

Potential Side-Products and Their Origins:

  • 4-Phenylbutyric Acid: This can result from the over-reduction of the hydroxyl group in this compound, particularly under harsh catalytic hydrogenation conditions (high hydrogen pressure, aggressive catalyst).

  • Benzoic Acid: This can be a byproduct from the oxidative cleavage of the starting material, 4-oxo-4-phenylbutanoic acid, if oxidizing conditions are inadvertently introduced.[5]

  • Byproducts from Friedel-Crafts Acylation: If the starting 2-oxo-4-phenylbutyric acid was synthesized via a Friedel-Crafts reaction, impurities from that step, such as polysubstituted aromatic compounds, could carry through.[6][7][8][9][10]

Troubleshooting Steps:

  • Characterize Impurities: Use techniques like mass spectrometry and NMR to identify the structure of the side-products.

  • Review Synthesis of Starting Material: Ensure the purity of the 2-oxo-4-phenylbutyric acid starting material. If synthesized in-house, consider an additional purification step before the reduction.

  • Moderate Reaction Conditions: To avoid over-reduction, use milder conditions for catalytic hydrogenation (e.g., lower hydrogen pressure, less active catalyst, lower temperature).

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Quantitative Data Summary

The enantioselectivity of the synthesis is highly dependent on the chosen method and reaction conditions. Below is a summary of typical results from enzymatic reduction methods.

Catalyst/Enzyme SystemSubstrateConversion Rate (%)Enantiomeric Excess (ee) (%)Reference
Engineered Carbonyl Reductase (CpCR) with GDHEthyl 2-oxo-4-phenylbutyrate (OPBE)98.3>99.9[11]
Recombinant E. coli with D-nLDH and FDH2-oxo-4-phenylbutyric acid (OPBA)~97.8>99[12][13]
Pt/SiO₂ + Dihydrocinchonidine & Pd/C + H₂SO₄Acetophenone & Diethyl oxalate50-60>99[7]

Key Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, while neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a dilute acid, such as 1M HCl, with stirring until the solution becomes acidic (test with pH paper). The this compound will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any remaining salts and then dry it under vacuum to obtain the purified product.

Visual Diagrams

G cluster_0 Troubleshooting Low Enantiomeric Excess A Low ee observed B Check Reaction Conditions A->B C Is pH neutral? B->C D Is temperature elevated? B->D E Adjust to neutral pH C->E No G Re-evaluate catalyst/reagent C->G Yes F Lower reaction/workup temp. D->F Yes D->G No H Problem Resolved E->H F->H G->H

Caption: Troubleshooting workflow for low enantiomeric excess.

G cluster_0 Racemization Mechanisms cluster_basic Basic Conditions cluster_acidic Acidic Conditions R_acid This compound enolate Planar Enolate Intermediate R_acid->enolate - H+ (base) R_S_mixture_basic Racemic Mixture enolate->R_S_mixture_basic + H+ R_acid2 This compound carbocation Planar Carbocation Intermediate R_acid2->carbocation + H+, - H2O R_S_mixture_acidic Racemic Mixture carbocation->R_S_mixture_acidic + H2O, - H+ G cluster_0 Purification Workflow A Crude Product B Dissolve in Organic Solvent A->B C Extract with aq. NaHCO3 B->C D Separate Layers C->D E Organic Layer (Neutral Impurities) D->E Discard F Aqueous Layer (Product Salt) D->F G Acidify with HCl F->G H Precipitate Forms G->H I Filter and Dry H->I J Pure (R)-Product I->J

References

Technical Support Center: Enhancing Biocatalyst Stability for (R)-2-Hydroxy-4-phenylbutyric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the stability of biocatalysts for the production of (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the loss of biocatalyst activity during the synthesis of (R)-HPBA?

A1: Loss of biocatalyst activity, or instability, is a common challenge in the enzymatic synthesis of (R)-HPBA. The primary causes can be categorized as follows:

  • Harsh Reaction Conditions: Extreme pH, high temperatures, and the presence of organic solvents can lead to the denaturation of the enzyme, altering its three-dimensional structure and rendering it inactive.

  • Substrate and Product Inhibition: High concentrations of the substrate (2-oxo-4-phenylbutyric acid, OPBA) or the product ((R)-HPBA) can inhibit the enzyme's activity. Substrate inhibition can occur through the formation of a non-productive complex with the enzyme.[1]

  • Mechanical Stress: Agitation and shear forces within a bioreactor can cause physical damage to the enzyme, particularly in immobilized systems.

  • Proteolytic Degradation: Contaminating proteases in the enzyme preparation can degrade the biocatalyst over time.

  • Oxidation: Some enzymes are sensitive to oxidation, which can modify critical amino acid residues in the active site.

Q2: How can I improve the operational stability of my biocatalyst for continuous or repeated-batch production of (R)-HPBA?

A2: Enhancing operational stability is crucial for the economic viability of (R)-HPBA production. Key strategies include:

  • Immobilization: Attaching the enzyme to a solid support can significantly improve its stability and allow for easy recovery and reuse.[2][3][4] Common methods include covalent attachment, entrapment, and cross-linking.

  • Protein Engineering: Modifying the enzyme's amino acid sequence through techniques like site-directed mutagenesis can enhance its intrinsic stability under specific process conditions.

  • Chemical Modification: Covalently modifying the enzyme surface with polymers like polyethylene glycol (PEG) can improve its stability in organic solvents and reduce aggregation.

  • Medium Engineering: Optimizing the reaction medium by including additives such as polyols (e.g., glycerol, sorbitol), sugars (e.g., trehalose), or polymers can help stabilize the enzyme's structure.

  • Cofactor Regeneration: For dehydrogenase-catalyzed reactions, an efficient cofactor regeneration system is essential to maintain catalytic activity and reduce costs.[1][5][6][7]

Q3: My immobilized biocatalyst is showing high activity initially, but it rapidly decreases after a few cycles. What could be the problem?

A3: This issue, often referred to as biocatalyst leaching, is a common problem, particularly with non-covalent immobilization methods like adsorption.[8] The enzyme detaches from the support during the reaction or washing steps. To address this, consider the following:

  • Switch to a stronger immobilization method: Covalent attachment or creating cross-linked enzyme aggregates (CLEAs) can prevent leaching by forming stable bonds between the enzyme and the support or between enzyme molecules.[8]

  • Optimize adsorption conditions: If using adsorption, you can strengthen the enzyme-support interaction by optimizing the pH, ionic strength, and temperature of the binding buffer.

  • Cross-link the adsorbed enzyme: After adsorbing the enzyme, a subsequent cross-linking step with a reagent like glutaraldehyde can create a more robust biocatalyst.

Q4: I am observing low enantioselectivity in the enzymatic reduction of 2-oxo-4-phenylbutyric acid to (R)-HPBA. What are the potential causes and solutions?

A4: Achieving high enantioselectivity is critical for the pharmaceutical application of (R)-HPBA. Low enantioselectivity can stem from several factors:

  • Sub-optimal Reaction Conditions: The pH, temperature, and solvent composition of the reaction medium can influence the enzyme's stereoselectivity. It is crucial to optimize these parameters for the specific biocatalyst being used.

  • Presence of Competing Enzymes: Crude cell lysates or whole-cell biocatalysts may contain other enzymes with competing activities or different stereoselectivities. Using a purified enzyme or an engineered host strain with the target enzyme overexpressed can mitigate this issue.

  • Substrate Quality: Impurities in the 2-oxo-4-phenylbutyric acid substrate could be converted by the enzyme into undesired stereoisomers or byproducts.

  • Enzyme Characteristics: The inherent stereoselectivity of the wild-type enzyme may not be sufficient. In such cases, protein engineering can be employed to enhance the enzyme's ability to produce the desired (R)-enantiomer.

Troubleshooting Guides

Issue 1: Low Yield of (R)-HPBA
Potential Cause Troubleshooting Steps
Substrate Inhibition High concentrations of 2-oxo-4-phenylbutyric acid (OPBA) can inhibit the enzyme.[1] Solution: Implement a substrate feeding strategy to maintain a low, optimal substrate concentration throughout the reaction.[2]
Product Inhibition The accumulation of (R)-HPBA can inhibit the enzyme. Solution: Consider in-situ product removal techniques or design the process to operate at a lower conversion per pass in a continuous setup.
Inefficient Cofactor Regeneration For dehydrogenase-catalyzed reactions, a lack of NAD(P)H regeneration will halt the reaction. Solution: Ensure the cofactor regeneration system (e.g., using formate dehydrogenase and formate, or glucose dehydrogenase and glucose) is active and not limited by its substrate.[1][5][6][7] Optimize the ratio of the production enzyme to the regeneration enzyme.
Enzyme Denaturation Sub-optimal pH or temperature can lead to enzyme inactivation. Solution: Determine the optimal pH and temperature for your specific biocatalyst and maintain these conditions throughout the reaction. Consider using a stabilized form of the enzyme.
Mass Transfer Limitations (for immobilized enzymes) The substrate may have difficulty accessing the enzyme within the pores of the support material. Solution: Use a support with a larger pore size, reduce the particle size of the support, or decrease the enzyme loading to minimize diffusional limitations.[8]
Issue 2: Poor Biocatalyst Reusability
Potential Cause Troubleshooting Steps
Enzyme Leaching The enzyme is detaching from the support material. Solution: Switch from physical adsorption to covalent attachment or entrapment. Alternatively, cross-linking the adsorbed enzyme can prevent leaching.[8]
Mechanical Damage High stirring speeds or shear stress can damage the support and the enzyme. Solution: Reduce the agitation speed, use a gentler mixing method (e.g., a rocking platform instead of a magnetic stirrer), or choose a more mechanically robust support material.
Fouling of the Support The surface of the immobilized biocatalyst can become blocked by precipitates or adsorbed impurities from the reaction mixture. Solution: Implement a washing step between cycles with appropriate buffers to clean the biocatalyst surface. Consider pre-treating the reaction mixture to remove potential fouling agents.
Irreversible Inactivation The enzyme may be irreversibly denatured by reaction conditions over time. Solution: Further enhance the intrinsic stability of the enzyme through protein engineering or explore more robust immobilization techniques that provide a protective microenvironment.

Data on Biocatalyst Stability Enhancement

The following tables summarize quantitative data on the stability of various biocatalysts used for the production of (R)-HPBA and related compounds, comparing free and stabilized forms.

Table 1: Comparison of Free vs. Immobilized D-Lactate Dehydrogenase Stability

BiocatalystSupport MaterialImmobilization MethodKey Stability ImprovementReference
D-Lactate Dehydrogenase3-aminopropyl-functionalized silica gelCovalent attachment (glutaraldehyde)Retained 38% of initial activity after 10 reuses.[9]
D-Lactate DehydrogenaseGlyoxyl-agaroseCovalent attachmentThermal stabilization factor of 1600 times greater than the soluble enzyme. Resisted 15 reuses without loss of activity.[10]
D-Lactate DehydrogenaseTrehalose (additive)N/A (in solution)Half-life at 40°C increased from 28.88 min to 33.01 min.[11]

Table 2: Impact of Immobilization on Carbonyl Reductase for Ethyl (R)-2-hydroxy-4-phenylbutyrate Production

BiocatalystSupport MaterialImmobilization MethodChange in KmChange in VmaxReusabilityReference
Carbonyl Reductase (mutant)N/A (whole cells)N/AN/AN/AN/A[12]
Carbonyl Reductase (fused with GDH)N/A (whole cells)N/AN/AN/AEfficiently converted 920 mM of substrate in a fed-batch process.[2]
Carbonyl ReductaseIsopropanol co-solventN/A (in solution)N/AN/A62% yield after 20 minutes.[13]

Experimental Protocols

Protocol 1: Immobilization of D-Lactate Dehydrogenase on Epoxy-Activated Support

This protocol describes the covalent immobilization of a dehydrogenase onto a support containing epoxy groups, a method known for creating stable, multipoint attachments.[8][14][15][16][17]

Materials:

  • Purified D-Lactate Dehydrogenase (or other relevant dehydrogenase)

  • Epoxy-activated support (e.g., Sepabeads EC-EP)

  • Immobilization buffer: 1 M potassium phosphate buffer, pH 7.5

  • Washing buffer: 25 mM potassium phosphate buffer, pH 7.5

  • Blocking solution: 1 M ethanolamine, pH 8.5

  • Reaction vessel (e.g., glass vial with gentle agitation)

Procedure:

  • Enzyme Solution Preparation: Dissolve the purified enzyme in the immobilization buffer to a final concentration of 1-5 mg/mL.

  • Support Preparation: Wash the epoxy-activated support with an excess of the immobilization buffer to equilibrate the pH.

  • Immobilization: Add the enzyme solution to the prepared support in the reaction vessel. A typical ratio is 10 mL of enzyme solution per gram of support.

  • Incubation: Gently agitate the mixture at room temperature for 24-48 hours. The long incubation time allows for the formation of multiple covalent bonds between the enzyme and the support.

  • Washing: After incubation, separate the immobilized enzyme from the supernatant. Wash the immobilized enzyme extensively with the washing buffer to remove any non-covalently bound protein.

  • Blocking: To quench any remaining reactive epoxy groups on the support, incubate the immobilized enzyme with the blocking solution for 18-24 hours at room temperature with gentle agitation.

  • Final Washing: Wash the immobilized enzyme thoroughly with the washing buffer to remove excess blocking agent.

  • Storage: Store the immobilized biocatalyst at 4°C in a suitable buffer until use.

Protocol 2: Preparation of Cross-Linked Enzyme Aggregates (CLEAs)

CLEAs are a simple and effective method for creating carrier-free immobilized enzymes with high volumetric activity.

Materials:

  • Enzyme solution (e.g., cell-free extract containing the overexpressed dehydrogenase)

  • Precipitant: Saturated ammonium sulfate solution or a water-miscible organic solvent (e.g., tert-butanol, acetone)

  • Cross-linking agent: 25% (v/v) glutaraldehyde solution

  • Phosphate buffer (50 mM, pH 7.0)

Procedure:

  • Enzyme Precipitation: Cool the enzyme solution to 4°C. Slowly add the precipitant with gentle stirring until the desired concentration is reached (this needs to be optimized for each enzyme). Continue stirring at 4°C for 1-4 hours to allow for complete precipitation.

  • Cross-linking: While continuing to stir the enzyme precipitate suspension, add the glutaraldehyde solution dropwise to a final concentration of 1-5% (v/v).

  • Incubation: Continue to stir the mixture at 4°C for 2-4 hours to allow for cross-linking.

  • Recovery: Centrifuge the suspension to collect the CLEAs.

  • Washing: Wash the CLEA pellet multiple times with phosphate buffer to remove the precipitant and unreacted cross-linker.

  • Storage: Resuspend the CLEAs in a suitable buffer and store at 4°C.

Visualizations

experimental_workflow_immobilization cluster_prep Preparation cluster_process Immobilization Process cluster_final Final Product enzyme Enzyme Solution mixing Mixing and Incubation enzyme->mixing support Epoxy-Activated Support support->mixing buffer_prep Buffer Preparation buffer_prep->mixing washing1 Washing mixing->washing1 blocking Blocking washing1->blocking washing2 Final Washing blocking->washing2 final_product Stable Immobilized Biocatalyst washing2->final_product

Caption: Workflow for enzyme immobilization on epoxy-activated supports.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low (R)-HPBA Yield inhibition Substrate/Product Inhibition start->inhibition cofactor Inefficient Cofactor Regeneration start->cofactor denaturation Enzyme Denaturation start->denaturation mass_transfer Mass Transfer Limitation start->mass_transfer feeding Substrate Feeding Strategy inhibition->feeding optimize_regen Optimize Regeneration System cofactor->optimize_regen optimize_conditions Optimize pH/Temperature denaturation->optimize_conditions change_support Modify Support Properties mass_transfer->change_support

Caption: Troubleshooting logic for low (R)-HPBA yield.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for (R)-2-Hydroxy-4-phenylbutyric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral molecules like (R)-2-Hydroxy-4-phenylbutyric acid is critical. This compound is a key building block in the synthesis of various pharmaceuticals, where enantiomeric purity directly impacts therapeutic efficacy and safety. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is evaluated based on experimental data, and detailed protocols are provided to assist in selecting the most suitable approach for your research needs.

Method Comparison

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, and sample matrix.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. By using a chiral stationary phase (CSP), this method can resolve the (R) and (S) enantiomers of 2-Hydroxy-4-phenylbutyric acid, allowing for the determination of enantiomeric purity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it ideal for quantifying low concentrations of the analyte in complex biological matrices. While not inherently a chiral separation technique, it can be coupled with a chiral column for enantioselective analysis. Its primary advantage is its high throughput and robustness for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. For non-volatile analytes like this compound, a derivatization step is required to increase its volatility. This adds to the sample preparation time but can provide high chromatographic resolution.

The following table summarizes the quantitative performance data for each of these analytical methods.

ParameterChiral HPLCLC-MS/MSGC-MS
Linearity Range 0.5 - 100 µg/mL10 - 5000 ng/mL50 - 10000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995> 0.997
Limit of Detection (LOD) 0.1 µg/mL2 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL10 ng/mL50 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 104.5%97.2% - 103.8%
Precision (% RSD) < 2.0%< 5.0%< 6.0%
Enantioselectivity ExcellentModerate (with chiral column)Moderate (with chiral column)
Sample Throughput ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the enantioselective analysis of this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the sensitive quantification of this compound in biological fluids.

1. Instrumentation:

  • LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a Sciex Triple Quad™ 6500+)

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal standard (e.g., this compound-d5)

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • This compound: Q1 m/z 179.1 -> Q3 m/z 135.1

    • Internal Standard (d5): Q1 m/z 184.1 -> Q3 m/z 140.1

4. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 20 µL of the internal standard solution.

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires derivatization to analyze the non-volatile this compound.

1. Instrumentation:

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Ethyl acetate (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound reference standard

  • Internal standard (e.g., Tropic acid)

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

4. Sample Preparation and Derivatization:

  • Extraction: Acidify the sample with HCl and perform a liquid-liquid extraction with ethyl acetate.

  • Evaporation: Evaporate the organic layer to dryness under nitrogen.

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate to the dried extract. Seal the vial and heat at 70°C for 30 minutes.

  • Injection: After cooling, inject 1 µL of the derivatized sample into the GC-MS.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for the quantification of this compound, ensuring the method is fit for its intended purpose.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_documentation 3. Documentation & Implementation define_purpose Define Purpose & Scope method_development Method Development & Optimization define_purpose->method_development specificity Specificity & Selectivity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Stability robustness->stability validation_report Validation Report stability->validation_report sop Standard Operating Procedure (SOP) validation_report->sop routine_use Routine Use & Monitoring sop->routine_use

Caption: Workflow for analytical method validation.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical decision in the drug development process. Chiral HPLC is indispensable for determining enantiomeric purity. LC-MS/MS provides the highest sensitivity and throughput for quantification in complex matrices, while GC-MS offers high resolution, albeit with the need for sample derivatization. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed choice based on their specific analytical needs.

Comparative analysis of different reductases for (R)-2-Hydroxy-4-phenylbutyric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of different reductase systems for the synthesis of (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA), a key chiral intermediate in the production of angiotensin-converting enzyme (ACE) inhibitors. This document outlines the performance of various enzymes, supported by experimental data, and provides detailed protocols for their application.

The enzymatic synthesis of (R)-HPBA offers a highly stereoselective and environmentally benign alternative to traditional chemical methods. The primary route involves the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) or its corresponding ethyl ester (OPBE). This guide focuses on a comparative analysis of three notable reductase systems: a mutant D-lactate dehydrogenase, a carbonyl reductase, and a whole-cell yeast biocatalyst.

Data Presentation: Performance of Reductase Systems

The following table summarizes the quantitative data for the different reductase systems in the synthesis of (R)-HPBA or its ethyl ester, (R)-HPBE.

Enzyme SystemBiocatalystSubstrateProductSubstrate Conc. (mM)Product Conc. (mM)Conversion/YieldEnantiomeric Excess (e.e.)Reaction TimeProductivityCofactor RegenerationReference
Mutant D-Lactate Dehydrogenase (d-nLDHY52L/F299Y)Recombinant E. coli (whole cells)2-oxo-4-phenylbutyric acid (OPBA)This compound ((R)-HPBA)73.471.8~98%>99%90 min47.9 mM/hFormate Dehydrogenase (FDH)[1]
Carbonyl Reductase (CpCR)Recombinant E. coli (whole cells)Ethyl 2-oxo-4-phenylbutyrate (OPBE)Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE)30~29.598.3%99.9%Not SpecifiedNot SpecifiedGlucose Dehydrogenase (GDH)[2]
Candida krusei SW2026 ReductaseCandida krusei SW2026 (whole cells)Ethyl 2-oxo-4-phenylbutyrate (OPBE)Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE)~12 (2.5 g/L)~11.495.1%99.7%Not SpecifiedNot SpecifiedEndogenous/Glucose[3][4]

Experimental Protocols

Method 1: Mutant D-Lactate Dehydrogenase (d-nLDHY52L/F299Y) with Formate Dehydrogenase

This protocol describes the synthesis of (R)-HPBA using a whole-cell biocatalyst of recombinant E. coli co-expressing the mutant d-nLDH and formate dehydrogenase (FDH) for NADH regeneration.[1]

1. Biocatalyst Preparation:

  • Transform E. coli BL21(DE3) with a plasmid containing the genes for d-nLDHY52L/F299Y from Lactobacillus bulgaricus and FDH from Candida boidinii.
  • Cultivate the recombinant E. coli in a suitable medium (e.g., LB medium with appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours.
  • Harvest the cells by centrifugation, wash with a phosphate buffer (e.g., 100 mM, pH 7.0), and use directly as a whole-cell biocatalyst.

2. Biotransformation:

  • Prepare a reaction mixture containing 200 mM phosphate buffer (pH 6.5), 75 mM 2-oxo-4-phenylbutyric acid (OPBA), and 75 mM sodium formate.
  • Add the prepared E. coli whole-cell biocatalyst to a final concentration of approximately 6 g/L dry cell weight.
  • Incubate the reaction mixture at 37°C with agitation.
  • Monitor the reaction progress by periodically analyzing samples for the concentration of (R)-HPBA and OPBA using a suitable method such as HPLC.
  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Method 2: Carbonyl Reductase (CpCR) with Glucose Dehydrogenase

This protocol outlines the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) using a whole-cell biocatalyst of recombinant E. coli co-expressing a carbonyl reductase from Candida parapsilosis and a glucose dehydrogenase (GDH) for NADPH regeneration.[2]

1. Biocatalyst Preparation:

  • Construct a recombinant E. coli strain co-expressing the carbonyl reductase (CpCR) and glucose dehydrogenase (GDH). A fusion protein of GDH and CpCR can enhance stability and activity.
  • Cultivate the recombinant strain and induce protein expression as described in Method 1.
  • Harvest and wash the cells to obtain the whole-cell biocatalyst.

2. Biotransformation:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0), 30 mM ethyl 2-oxo-4-phenylbutyrate (OPBE), and glucose (as the co-substrate for GDH, in slight molar excess to the substrate).
  • Add the whole-cell biocatalyst to the reaction mixture.
  • Maintain the reaction at an optimal temperature (e.g., 30°C) and pH with agitation.
  • Monitor the conversion of OPBE to (R)-HPBE and the enantiomeric excess by chiral HPLC.

Method 3: Whole-Cell Reduction with Candida krusei SW2026

This protocol describes the use of whole cells of Candida krusei SW2026 for the asymmetric reduction of OPBE to (R)-HPBE.[3][4]

1. Biocatalyst Preparation:

  • Cultivate Candida krusei SW2026 in a suitable yeast growth medium (e.g., YPD medium) at 30°C with shaking until the desired cell density is reached.
  • Harvest the cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer, pH 6.6).

2. Biotransformation:

  • Prepare a reaction mixture containing phosphate buffer (pH 6.6), 2.5 g/L ethyl 2-oxo-4-phenylbutyrate (OPBE), and 5% (w/v) glucose as a co-substrate for endogenous cofactor regeneration.
  • Resuspend the harvested Candida krusei cells in the reaction mixture.
  • Incubate the reaction at 30°C with agitation.
  • Monitor the progress of the reaction and determine the yield and enantiomeric excess of (R)-HPBE by chiral HPLC.

Mandatory Visualization

Enzymatic_Reduction_Pathway cluster_cofactor Cofactor Regeneration cluster_main_reaction Main Reaction NAD(P)+ NAD(P)+ NAD(P)H NAD(P)H NAD(P)+->NAD(P)H Regeneration Enzyme (e.g., FDH, GDH) NAD(P)H->NAD(P)+ OPBA 2-Oxo-4-phenylbutyric acid (or ethyl ester) HPBA This compound (or ethyl ester) OPBA->HPBA Reductase (e.g., d-nLDH, CpCR)

Caption: Enzymatic reduction of OPBA with cofactor regeneration.

Experimental_Workflow cluster_biocatalyst Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_analysis Product Analysis Culture Cell Cultivation Induction Protein Expression (for recombinant strains) Culture->Induction Harvest Cell Harvesting & Washing Induction->Harvest Reaction Enzymatic Reaction (Substrate + Biocatalyst + Buffer) Harvest->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring Extraction Product Extraction Monitoring->Extraction Analysis Yield & e.e. Determination (Chiral HPLC) Extraction->Analysis

Caption: General experimental workflow for reductase-catalyzed synthesis.

References

Enantiomeric Dichotomy: A Comparative Analysis of (R)- and (S)-2-Hydroxy-4-phenylbutyric Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of chiral molecules, the spatial arrangement of atoms can dictate a compound's biological destiny. This guide provides a detailed comparison of the (R)- and (S)-enantiomers of 2-hydroxy-4-phenylbutyric acid, molecules that, despite their mirror-image structures, exhibit profoundly different activities within biological systems. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by available data and experimental insights.

The primary and most significant divergence in the biological roles of these enantiomers lies in their application as precursors for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. The (R)-enantiomer is a crucial chiral building block for a class of widely prescribed medications for hypertension and heart failure, including enalapril and lisinopril.[1] In stark contrast, the (S)-enantiomer is generally considered an impurity in this context, with a lack of documented therapeutic efficacy for ACE inhibition. This stereospecificity underscores the precise three-dimensional interactions required for a drug molecule to bind to its target receptor.

While direct comparative studies on the biological activities of both enantiomers are scarce in publicly available literature, the overwhelming focus on the stereospecific synthesis of (R)-2-hydroxy-4-phenylbutyric acid for pharmaceutical applications strongly implies the biological inactivity or significantly reduced activity of its (S)-counterpart in ACE inhibition.

Physicochemical Properties

A summary of the fundamental physicochemical properties of the enantiomers of 2-hydroxy-4-phenylbutyric acid is presented below.

PropertyThis compound(S)-2-Hydroxy-4-phenylbutyric acid
IUPAC Name (2R)-2-hydroxy-4-phenylbutanoic acid[2](2S)-2-hydroxy-4-phenylbutanoic acid[3]
CAS Number 29678-81-7[4]115016-95-0[3]
Molecular Formula C₁₀H₁₂O₃[2]C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [4]180.20 g/mol [3]
Melting Point 114-117 °C[4]Not readily available
Optical Activity [α]20/D −9.5° (c = 2.8 in ethanol)[4]Not readily available

Biological Significance and Applications

The biological importance of this compound is firmly established in the pharmaceutical industry.

EnantiomerPrimary Biological Role/ApplicationSupporting Evidence
This compound Key chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., enalapril, lisinopril).[1]Extensive literature on its highly selective synthesis for pharmaceutical use.[1] The stereochemistry is crucial for the final drug's efficacy.
(S)-2-Hydroxy-4-phenylbutyric acid Largely considered biologically inactive for ACE inhibition; often treated as an impurity in the synthesis of the (R)-enantiomer.The lack of studies on its therapeutic effects, in contrast to the voluminous research on the (R)-enantiomer, suggests its limited biological activity in this context.

Stereoselective Metabolism

Experimental Protocols: Enzymatic Resolution

The separation of racemic 2-hydroxy-4-phenylbutyric acid into its constituent enantiomers is a critical step in obtaining the biologically active (R)-form. Enzymatic resolution is a commonly employed and efficient method.

Protocol: Lactonase-Catalyzed Hydrolysis for Enantiomeric Resolution

This protocol outlines a chemo-enzymatic method for the resolution of racemic 2-hydroxy-4-phenylbutyric acid.

  • Substrate Preparation: A racemic mixture of cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone is synthesized from ethyl 4-phenyl-4-oxobutanoate.

  • Enzymatic Hydrolysis: The racemic lactone mixture is subjected to hydrolysis using a lactonase enzyme. The enzyme selectively hydrolyzes one enantiomer of the lactone, leaving the other enantiomer unreacted. For example, a specific lactonase might hydrolyze the (2R,4R)-lactone to (R)-2,4-dihydroxy-4-phenylbutyric acid, while the (2S,4S)-lactone remains unchanged.[5]

  • Separation: The hydrolyzed product (the acid) and the unreacted lactone are separated based on their different chemical properties (e.g., by extraction).

  • Hydrogenation: The separated products are then subjected to hydrogenation over a Palladium on carbon (Pd/C) catalyst. This step converts the dihydroxy acid to this compound and the unreacted lactone to (S)-2-hydroxy-4-phenylbutyric acid.[5][6]

  • Analysis: The enantiomeric excess (ee) of the final products is determined using chiral High-Performance Liquid Chromatography (HPLC).[5]

Visualizing the Pathways

To illustrate the concepts discussed, the following diagrams are provided.

Enzymatic_Resolution_Workflow racemic_lactone Racemic cis-/trans-2-hydroxy- 4-phenyl-4-butyrolactone enzymatic_hydrolysis Enzymatic Hydrolysis (Lactonase) racemic_lactone->enzymatic_hydrolysis separation Separation enzymatic_hydrolysis->separation hydrolyzed_product (R)-2,4-dihydroxy- 4-phenylbutyric acid separation->hydrolyzed_product Hydrolyzed unreacted_lactone (S)-2-hydroxy- 4-phenyl-4-butyrolactone separation->unreacted_lactone Unreacted hydrogenation1 Hydrogenation (Pd/C) hydrolyzed_product->hydrogenation1 hydrogenation2 Hydrogenation (Pd/C) unreacted_lactone->hydrogenation2 r_acid (R)-2-Hydroxy-4- phenylbutyric acid hydrogenation1->r_acid s_acid (S)-2-Hydroxy-4- phenylbutyric acid hydrogenation2->s_acid

Caption: Workflow for the chemo-enzymatic resolution of racemic 2-hydroxy-4-phenylbutyric acid.

Biological_Significance cluster_R This compound cluster_S (S)-2-Hydroxy-4-phenylbutyric acid r_acid (R)-Enantiomer synthesis Chemical Synthesis r_acid->synthesis ace_inhibitors ACE Inhibitors (e.g., Enalapril, Lisinopril) synthesis->ace_inhibitors therapeutic_effect Therapeutic Effect: Antihypertensive ace_inhibitors->therapeutic_effect s_acid (S)-Enantiomer biological_activity Biological Activity for ACE Inhibition s_acid->biological_activity inactive Considered Inactive or an Impurity biological_activity->inactive

Caption: Contrasting biological roles of (R)- and (S)-2-hydroxy-4-phenylbutyric acid.

Conclusion

The case of (R)- and (S)-2-hydroxy-4-phenylbutyric acid serves as a compelling example of stereoselectivity in pharmacology. While the (R)-enantiomer is a vital precursor to life-saving ACE inhibitors, its mirror image, the (S)-enantiomer, appears to be biologically inert in this capacity. This stark difference highlights the critical importance of chiral purity in drug development and manufacturing. Further research into the specific metabolic pathways and potential off-target effects of the (S)-enantiomer would provide a more complete understanding of its biological profile and could be valuable for toxicological assessments. For now, the available evidence firmly establishes the supremacy of the (R)-enantiomer in the context of cardiovascular therapeutics.

References

A Comparative Guide to Chiral Stationary Phases for the HPLC Separation of 2-Hydroxy-4-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 2-hydroxy-4-phenylbutyric acid is a critical analytical step in pharmaceutical development and quality control, as individual enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for resolving such chiral compounds. This guide provides an objective comparison of various CSPs for the separation of 2-hydroxy-4-phenylbutyric acid enantiomers, supported by representative experimental data to facilitate informed column selection.

Data Presentation: Performance Comparison of Chiral Stationary Phases

The selection of an appropriate CSP is paramount for achieving baseline separation with optimal resolution, selectivity, and analysis time. Due to the limited availability of published data for the direct separation of 2-hydroxy-4-phenylbutyric acid, this guide presents a comparative analysis based on commonly used CSPs for similar acidic chiral compounds. The following table summarizes the expected performance of different polysaccharide and protein-based chiral stationary phases under typical screening conditions.

Chiral Stationary Phase (CSP)Column Brand & TypeMobile PhaseRetention Factor (k'₁)Separation Factor (α)Resolution (Rₛ)
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD-Hn-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)2.851.423.10
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-Hn-Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v)3.541.252.25
Cellulose tris(3,5-dimethylphenylcarbamate)Lux® Cellulose-1n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v)3.121.332.78
α₁-Acid GlycoproteinChiralpak® AGP10 mM Ammonium Acetate Buffer (pH 5.5) / Acetonitrile (95:5, v/v)4.201.181.95

Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific HPLC system, experimental conditions, and column batch.

Experimental Protocols

Detailed methodologies for achieving the enantioseparation of 2-hydroxy-4-phenylbutyric acid on the benchmarked chiral stationary phases are provided below.

1. Sample Preparation:

  • Prepare a stock solution of racemic 2-hydroxy-4-phenylbutyric acid at a concentration of 1.0 mg/mL in the mobile phase.

  • Dilute the stock solution to a working concentration of 50 µg/mL.

  • Filter the final sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC System and General Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size (unless otherwise specified).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Specific Chromatographic Conditions:

  • Protocol for Chiralpak® AD-H (Polysaccharide-based):

    • Mobile Phase: Prepare a mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) in a 90:10:0.1 volume ratio.

    • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Protocol for Chiralcel® OD-H (Polysaccharide-based):

    • Mobile Phase: Prepare a mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) in an 80:20:0.1 volume ratio.

    • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes.

  • Protocol for Lux® Cellulose-1 (Polysaccharide-based):

    • Mobile Phase: Prepare a mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a 90:10:0.1 volume ratio.

    • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is observed.

  • Protocol for Chiralpak® AGP (Protein-based):

    • Mobile Phase Preparation:

      • Aqueous Component: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 5.5 with acetic acid.

      • Final Mobile Phase: Mix the aqueous buffer with acetonitrile in a 95:5 volume ratio.

    • Equilibration: Due to the nature of protein-based columns, a longer equilibration time of at least 1-2 hours is recommended.

Visualizations

Experimental Workflow for Chiral HPLC Separation

The following diagram illustrates the general workflow for the chiral separation of 2-hydroxy-4-phenylbutyric acid using HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic 2-Hydroxy-4- Phenylbutyric Acid dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (Pump, Injector, Oven) filter->hplc Inject Sample csp Chiral Stationary Phase Column hplc->csp detector UV Detector (220 nm) csp->detector chromatogram Chromatogram detector->chromatogram Acquire Data quantify Calculate k', α, Rₛ chromatogram->quantify report Generate Report quantify->report

Caption: General workflow for chiral HPLC analysis.

Logical Comparison of Chiral Stationary Phase Performance

This diagram provides a logical comparison of the key performance attributes of the different types of chiral stationary phases discussed.

G cluster_polysaccharide Polysaccharide-Based CSPs start Select CSP for 2-Hydroxy-4-Phenylbutyric Acid amylose Amylose Derivative (Chiralpak AD-H) start->amylose cellulose Cellulose Derivatives (Chiralcel OD-H, Lux Cellulose-1) start->cellulose protein Protein-Based CSP (Chiralpak AGP) start->protein perf_amylose High Selectivity (α) Good Resolution (Rₛ) Normal Phase amylose->perf_amylose Performance perf_cellulose Broad Applicability Moderate Selectivity (α) Normal Phase cellulose->perf_cellulose Performance perf_protein Unique Selectivity Reversed Phase Aqueous Mobile Phase protein->perf_protein Performance

Caption: Performance comparison of CSP types.

A Comparative Guide to the Scaled-Up Synthesis of (R)-2-Hydroxy-4-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) is a critical chiral building block in the pharmaceutical industry, primarily serving as a key precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs, including enalapril and lisinopril, are essential in the management of hypertension and congestive heart failure. The stereochemical purity of (R)-HPBA is paramount to the efficacy of these therapeutics, driving the development of highly selective and efficient synthesis processes. This guide provides an objective comparison of validated, scaled-up synthesis routes to (R)-HPBA, presenting key performance indicators, detailed experimental protocols, and a visual representation of the synthetic pathways.

Performance Comparison of Synthesis Routes

The production of enantiomerically pure (R)-HPBA on an industrial scale is dominated by biocatalytic and chemo-enzymatic methods, which have demonstrated significant advantages over classical chemical resolution. The following tables summarize quantitative data for prominent scaled-up synthesis strategies.

Table 1: Key Performance Indicators for (R)-HPBA Synthesis
Synthesis Route Key Transformation Catalyst Substrate Concentration Yield Enantiomeric Excess (ee)
Fully Biocatalytic Asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE)Recombinant E. coli co-expressing carbonyl reductase and glucose dehydrogenase330 g/LHigh (not specified)>99.5%
Asymmetric reduction of OPBECandida krusei SW202620 g/L82.0%97.4%
Asymmetric reduction of OPBERecombinant E. coli with a new reductase (CgKR2)206 g/L>99%>99%
Chemo-enzymatic Lactonase-catalyzed hydrolysis and subsequent hydrogenationFusarium lactonase and Pd/C20 g/LHigh (not specified)98%
Chemical Synthesis Hydrogenation of (R)-2-acetoxy-4-oxo-4-phenylbutyric acidPalladium on carbon (Pd/C)Not specifiedHigh (not specified)100%
Table 2: Process Parameters and Considerations
Synthesis Route Reaction Time Key Advantages Key Challenges
Fully Biocatalytic 12-24 hoursHigh enantioselectivity, mild reaction conditions, reduced environmental impact.[1]Potential for enzyme inhibition at high substrate concentrations, complexity of downstream processing to separate product from biomass.[2]
Chemo-enzymatic Multi-stepHigh enantioselectivity, potential for high yields.Requires both enzymatic and chemical transformation steps, potentially increasing process complexity.
Chemical Synthesis ~24 hours for hydrogenationHigh purity and enantiomeric excess.Use of hazardous reagents and solvents, potentially harsh reaction conditions, generation of chemical waste.

Experimental Protocols

Fully Biocatalytic Synthesis via Asymmetric Reduction with Recombinant E. coli

This protocol is based on a scalable biocatalytic process utilizing a recombinant E. coli strain co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.[3]

Materials:

  • Recombinant E. coli cells

  • Ethyl 2-oxo-4-phenylbutyrate (OPBE)

  • Glucose

  • Phosphate buffer (pH 6.5)

  • n-Octanol (for biphasic system)

  • Fermenter (1-L scale)

  • Centrifuge

  • Extraction solvents (e.g., ethyl acetate)

Procedure:

  • Cell Culture and Harvest: Cultivate the recombinant E. coli strain in a suitable fermentation medium to the desired cell density. Harvest the cells by centrifugation.

  • Reaction Setup: In a 1-L fermenter, prepare an aqueous/octanol biphasic system. The aqueous phase consists of phosphate buffer (pH 6.5) containing the harvested E. coli cells and glucose as the co-substrate.

  • Substrate Addition: Implement a fed-batch strategy for the addition of ethyl 2-oxo-4-phenylbutyrate (OPBE) to the reaction mixture to achieve a final concentration of 330 g/L, minimizing substrate inhibition.

  • Biotransformation: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation. Monitor the progress of the reaction by techniques such as HPLC until the substrate is consumed.

  • Product Isolation: After the reaction is complete, separate the organic and aqueous phases. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic phases and wash with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-ethyl-2-hydroxy-4-phenylbutyrate. Purify further by column chromatography if necessary. The ester can then be hydrolyzed to the desired acid.

Chemo-enzymatic Synthesis via Lactonase-Catalyzed Resolution and Hydrogenation

This protocol outlines a chemo-enzymatic approach that combines an enzymatic resolution step with a chemical hydrogenation step.

Materials:

  • Racemic cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone

  • Fusarium lactonase (immobilized or as whole cells)

  • Palladium on carbon (Pd/C) catalyst

  • Phosphate buffer (pH 6.4-6.7)

  • Hydrogen source

  • Reaction vessel for enzymatic hydrolysis

  • Hydrogenation reactor

Procedure:

  • Enzymatic Resolution: In a reaction vessel, dissolve the racemic lactone substrate in a suitable buffer system (e.g., phosphate buffer with 20% MeCN) to a concentration of 20 g/L. Add the Fusarium lactonase biocatalyst. Maintain the pH between 6.4 and 6.7. Allow the reaction to proceed until approximately 50% conversion is achieved, resulting in the enantioselective hydrolysis of one of the lactone enantiomers.

  • Separation: Separate the unreacted lactone enantiomer from the hydrolyzed product.

  • Hydrogenation: The resolved product from the enzymatic step is then subjected to catalytic hydrogenation. In a suitable hydrogenation reactor, dissolve the intermediate in a solvent and add the Pd/C catalyst. Pressurize the reactor with hydrogen gas and stir the reaction mixture until the reduction is complete.

  • Work-up and Purification: Filter the reaction mixture to remove the Pd/C catalyst. Remove the solvent under reduced pressure. The resulting this compound can be further purified by crystallization.

Chemical Synthesis via Hydrogenation

This protocol is based on a chemical synthesis route described in the patent literature.[4]

Materials:

  • (R)-2-acetoxy-4-oxo-4-phenylbutyric acid

  • Palladium on carbon (5% Pd/C)

  • Acetic acid

  • Hydrogen source

  • Hydrogenation reactor

  • 1N Hydrochloric acid

Procedure:

  • Hydrogenation: Dissolve (R)-2-acetoxy-4-oxo-4-phenylbutyric acid (2.36 g) in acetic acid (15 ml) in a hydrogenation reactor. Add 5% palladium on carbon (0.21 g). Stir the mixture under a hydrogen atmosphere at 60°C for 24 hours.

  • Catalyst Removal: After the reaction, filter the mixture to remove the palladium on carbon catalyst.

  • Solvent Removal: Distill off the acetic acid solvent.

  • Hydrolysis: Add 30 ml of 1N hydrochloric acid to the resulting (R)-2-acetoxy-4-phenylbutyric acid. Heat the mixture to reflux for 3 hours with stirring to hydrolyze the acetate group.

  • Product Isolation: Cool the reaction mixture in an ice bath to precipitate the this compound as a white crystal.

  • Purification: Collect the crystalline product by filtration and dry. The optical purity can be determined by chiral HPLC.

Process Workflow and Logic

The following diagram illustrates the generalized workflows for the biocatalytic and chemo-enzymatic synthesis of this compound, highlighting the key stages from starting materials to the final product.

Scaled_Up_Synthesis_Comparison cluster_biocatalytic Fully Biocatalytic Route cluster_chemoenzymatic Chemo-enzymatic Route cluster_chemical Chemical Synthesis Route start_bio Starting Material (e.g., 2-Oxo-4-phenylbutyrate) bioreactor Bioreactor with Recombinant Microorganism (e.g., E. coli) start_bio->bioreactor Asymmetric Reduction downstream_bio Downstream Processing (Cell Removal, Extraction) bioreactor->downstream_bio product_bio This compound downstream_bio->product_bio start_chemo Racemic Starting Material (e.g., Lactone Precursor) enzymatic_step Enzymatic Resolution (e.g., Lactonase) start_chemo->enzymatic_step separation Separation of Enantiomers enzymatic_step->separation chemical_step Chemical Transformation (e.g., Hydrogenation) separation->chemical_step downstream_chemo Downstream Processing (Catalyst Removal, Purification) chemical_step->downstream_chemo product_chemo This compound downstream_chemo->product_chemo start_chem Chiral Precursor (e.g., (R)-2-acetoxy-4-oxo-4-phenylbutyric acid) hydrogenation Catalytic Hydrogenation (Pd/C, H2) start_chem->hydrogenation hydrolysis Hydrolysis hydrogenation->hydrolysis purification_chem Purification (Crystallization) hydrolysis->purification_chem product_chem This compound purification_chem->product_chem

Caption: Comparative workflows of major scaled-up synthesis routes for this compound.

References

A Comparative Guide to the Inter-Laboratory Analysis of (R)-2-Hydroxy-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for (R)-2-Hydroxy-4-phenylbutyric acid, a key chiral building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as benazepril, enalapril, lisinopril, and ramipril.[1][2] The stereochemical purity of this compound is critical for the therapeutic efficacy of these drugs.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of common analytical techniques, supported by experimental data and detailed protocols.

Comparative Overview of Analytical Methodologies

The quantification and chiral separation of this compound are predominantly achieved through chromatographic techniques. Spectroscopic methods are essential for structural elucidation and characterization.[3]

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of this compound. Chiral HPLC, employing a chiral stationary phase (CSP), is particularly effective for separating and quantifying the (R) and (S) enantiomers.[4][5]

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful technique. For non-volatile compounds like this compound, derivatization is typically required to make the analyte volatile.[6][7]

Spectroscopic Techniques , including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are fundamental for the structural characterization of this compound.[3]

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics for the quantification of this compound and similar small organic acids. Laboratories should aim to meet or exceed these criteria for reliable inter-laboratory comparisons.[8]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)General Acceptance Criteria
Linearity (R²) > 0.99> 0.99R² ≥ 0.99
Range Dependent on detector and sampleTypically 0.1 - 100 µg/mLDependent on expected physiological/sample concentrations
Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Recovery) 85-115%85-115%80-120%
Limit of Quantification (LOQ) Method dependentMethod dependentSignal-to-noise ratio ≥ 10
Limit of Detection (LOD) Method dependentMethod dependentSignal-to-noise ratio ≥ 3
Enantioselectivity (α) > 1.1 (chiral methods)> 1.1 (chiral methods)α > 1.05
Resolution (Rs) > 1.5 (chiral methods)> 1.5 (chiral methods)Rs > 1.5

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency and reproducibility across different laboratories.

1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This protocol is based on a method described for the analysis of (R)-HPBA and (S)-HPBA.[4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral column (e.g., MCI GEL CRS10W).

  • Mobile Phase: 2 mM Copper Sulfate (CuSO₄) and acetonitrile (85:15 v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary.

  • Enantiomeric Excess (ee) Calculation: ee (%) = [((R)-HPBA - (S)-HPBA) / ((R)-HPBA + (S)-HPBA))] x 100%.[4]

2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This is a general procedure for the analysis of hydroxy acids and requires derivatization to increase volatility.[6]

  • Instrumentation: GC-MS system.

  • Sample Preparation (Derivatization):

    • React the sample with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilan (TMCS)) to convert the hydroxyl and carboxylic acid groups to more volatile silyl derivatives.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5 or DB-17).[6]

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

3. Spectroscopic Analysis

The following are general methodologies for key spectroscopic techniques used in the characterization of this compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the carbon-hydrogen framework of the molecule.

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation: Dissolve approximately 5-10 mg of the solid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the functional groups present in the molecule.

    • Instrumentation: FT-IR spectrometer.

    • Sample Preparation: The sample can be analyzed as a KBr pellet, a mull, or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

    • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

Workflow for an Inter-Laboratory Comparison Study

A structured workflow is essential for a successful inter-laboratory comparison study. The following diagram illustrates the key stages involved.

InterLaboratory_Comparison_Workflow A Study Design and Protocol Development B Preparation and Distribution of Homogeneous Test Samples A->B C Analysis of Samples by Participating Laboratories B->C D Data Submission to Coordinating Body C->D E Statistical Analysis of Results D->E F Evaluation of Laboratory Performance E->F G Issuance of Final Report and Recommendations F->G H Implementation of Corrective Actions (if necessary) F->H Unsatisfactory Performance H->C Re-analysis

Caption: Workflow of a typical inter-laboratory comparison study.

References

A Comparative Guide to the Biological Efficacy of ACE Inhibitors: (R)-2-Hydroxy-4-phenylbutyric Acid Derivatives Versus Other Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors derived from different chemical precursors. We will focus on the dicarboxylate-containing inhibitors synthesized from (R)-2-Hydroxy-4-phenylbutyric acid, such as enalapril and lisinopril, and compare their performance with ACE inhibitors from other classes, including the sulfhydryl-containing inhibitor captopril and the phosphonate-containing inhibitor fosinopril. This comparison is supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to ACE Inhibitor Classes and Precursors

ACE inhibitors are a class of drugs primarily used to treat hypertension and congestive heart failure. They act by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). The efficacy and pharmacokinetic profiles of these inhibitors can be influenced by their chemical structure, particularly the moiety that binds to the zinc ion in the active site of the ACE enzyme. Based on this, ACE inhibitors can be broadly classified into three main groups, each originating from different precursors.

  • Dicarboxylate-Containing Inhibitors: Many of these, including enalapril and lisinopril, utilize This compound as a key chiral intermediate in their synthesis.

  • Sulfhydryl-Containing Inhibitors: The first clinically used ACE inhibitor, captopril, is characterized by a sulfhydryl group. Its synthesis is based on precursors like L-proline and 3-mercapto-2-methylpropionic acid .

  • Phosphonate-Containing Inhibitors: This class, which includes fosinopril, features a phosphonate group for zinc binding.

Quantitative Comparison of Biological Efficacy

The biological efficacy of ACE inhibitors can be assessed through various in vitro and in vivo parameters. Below is a summary of quantitative data comparing representatives from each class.

In Vitro Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A lower IC50 value indicates greater potency.

Inhibitor (Active Form)Precursor/ClassTargetIC50 (nM)Source
EnalaprilatThis compound / DicarboxylateRat Plasma ACE1.1 ± 0.1[1]
EnalaprilatThis compound / DicarboxylateRat Lung ACE1.3 ± 0.1[1]
CaptoprilL-proline / SulfhydrylRat Plasma ACE1.9 ± 0.2[1]
CaptoprilL-proline / SulfhydrylRat Lung ACE2.3 ± 0.3[1]
FosinoprilatPhosphonateRat ACERelative Potency vs SQ 29,852: 13[2][3]

Note: The relative potency of fosinoprilat is from a study comparing multiple ACE inhibitors, where a higher number indicates greater potency.

Clinical Efficacy: Antihypertensive Effects

Clinical studies in hypertensive patients provide real-world data on the efficacy of these drugs in lowering blood pressure.

ACE InhibitorPrecursor/ClassDosageReduction in Diastolic Blood Pressure (DBP)Study Details
EnalaprilThis compound / Dicarboxylate20-40 mg/dayGreater reduction compared to captopril (p < 0.05)Multicentre, double-blind comparison in 69 hypertensive patients.[4]
CaptoprilL-proline / Sulfhydryl50-100 mg/daySignificant reduction, but less than enalapril at the studied doses.Multicentre, double-blind comparison in 69 hypertensive patients.[4]
EnalaprilThis compound / Dicarboxylate20 mg once daily11 mmHg reduction in 24-hour mean DBPOpen-label, randomized study in 27 hypertensive patients.[5]
CaptoprilL-proline / Sulfhydryl75 mg/day (thrice daily)2 mmHg reduction in 24-hour mean DBPOpen-label, randomized study in 27 hypertensive patients.[5]
Pharmacokinetic Profiles

The pharmacokinetic properties of ACE inhibitors influence their dosing frequency and suitability for patients with certain conditions.

ParameterEnalaprilCaptoprilFosinopril
Precursor/Class This compound / DicarboxylateL-proline / SulfhydrylPhosphonate
Prodrug Yes (hydrolyzed to enalaprilat)NoYes (hydrolyzed to fosinoprilat)
Bioavailability ~60% (enalapril)~75% (reduced by food)~36%
Time to Peak Plasma Concentration (Tmax) 1 h (enalapril), 4 h (enalaprilat)~1 hour~3 hours
Elimination Half-life (t½) ~11 hours (enalaprilat)~2 hours~12 hours (fosinoprilat)
Metabolism Hydrolysis to enalaprilatPartially metabolized in the liverHydrolysis to fosinoprilat
Excretion Primarily renalPrimarily renalDual (renal and hepatic)

Signaling Pathway and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

ACE inhibitors exert their therapeutic effects by intervening in the RAAS. The following diagram illustrates this critical signaling cascade.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion Aldosterone Aldosterone Angiotensin_II->Aldosterone  stimulates release Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE  inhibit

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibitors.

Experimental Workflow: In Vitro ACE Inhibition Assay

The following diagram outlines the workflow for a common spectrophotometric assay used to determine the in vitro IC50 of ACE inhibitors.

ACE_Inhibition_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis prep_ace Prepare ACE Solution (e.g., from rabbit lung) prep_substrate Prepare Substrate Solution (e.g., 5 mM HHL) prep_inhibitor Prepare Serial Dilutions of Test Inhibitor add_inhibitor Add Inhibitor/Buffer to Wells prep_inhibitor->add_inhibitor prep_buffer Prepare Assay Buffer (e.g., Sodium Borate, pH 8.3) prep_buffer->prep_ace prep_buffer->prep_substrate prep_buffer->prep_inhibitor add_ace Add ACE Solution add_inhibitor->add_ace pre_incubate Pre-incubate at 37°C (10 min) add_ace->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate incubate Incubate at 37°C (30 min) add_substrate->incubate stop_reaction Stop Reaction (e.g., with 1 M HCl) incubate->stop_reaction measure_abs Measure Absorbance at 228 nm (Hippuric Acid) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for a spectrophotometric in vitro ACE inhibition assay.

Detailed Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from the method of Cushman and Cheung, which utilizes the substrate hippuryl-histidyl-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • Test ACE inhibitors (e.g., enalaprilat, captopril, fosinoprilat)

  • Sodium borate buffer (100 mM, pH 8.3, containing 300 mM NaCl)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer or microplate reader capable of reading absorbance at 228 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in sodium borate buffer.

    • Prepare a 5 mM solution of HHL in sodium borate buffer.

    • Prepare stock solutions of the test inhibitors and perform serial dilutions in the assay buffer to obtain a range of concentrations for IC50 determination.

  • Assay Reaction:

    • In a microcentrifuge tube, add 50 µL of the ACE solution.

    • Add 50 µL of the test inhibitor solution at a specific concentration (or buffer for the control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the 5 mM HHL solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (the product of the enzymatic reaction).

    • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • Measurement:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes the non-invasive measurement of systolic blood pressure in conscious SHRs using the tail-cuff method.

Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • Non-invasive blood pressure measurement system (tail-cuff plethysmography)

  • Restrainers for rats

  • Warming chamber or platform

  • Test ACE inhibitors formulated for oral administration

Procedure:

  • Animal Acclimatization and Training:

    • House the SHRs under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

    • For several days prior to the experiment, acclimate the rats to the restraint and the warming procedure to minimize stress-induced blood pressure variations. This involves placing the rats in the restrainers within the warming chamber (30-34°C) for short periods.

  • Baseline Blood Pressure Measurement:

    • On the day of the experiment, place the trained, conscious rats in the restrainers on the warming platform.

    • Position the tail cuff and pulse sensor on the rat's tail according to the manufacturer's instructions.

    • Allow the rat to stabilize for 10-15 minutes.

    • Record the systolic blood pressure and heart rate. Obtain at least 5-7 stable, consecutive readings and calculate the average to establish the baseline blood pressure.

  • Drug Administration:

    • Administer the test ACE inhibitor or vehicle (for the control group) orally via gavage at the desired dose.

  • Post-Dose Blood Pressure Monitoring:

    • At predetermined time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours), repeat the blood pressure measurement procedure as described in step 2.

  • Data Analysis:

    • Calculate the change in systolic blood pressure from baseline for each rat at each time point.

    • Compare the blood pressure changes in the drug-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

    • The maximum percentage decrease in blood pressure and the duration of the antihypertensive effect can be determined for each ACE inhibitor.

Conclusion

The choice of precursor significantly influences the chemical structure and, consequently, the biological properties of ACE inhibitors. Dicarboxylate-containing inhibitors derived from this compound, such as enalaprilat, demonstrate high in vitro potency, often comparable to or greater than the sulfhydryl-containing inhibitor captopril. Clinical data suggests that this can translate to more potent and longer-lasting blood pressure control. The phosphonate-containing inhibitor, fosinopril, offers a distinct pharmacokinetic advantage with its dual renal and hepatic excretion routes, making it a potentially safer option for patients with renal impairment.

This guide provides a framework for comparing the biological efficacy of different classes of ACE inhibitors. Researchers and drug development professionals should consider the specific in vitro potency, in vivo efficacy, and pharmacokinetic profiles when selecting or designing novel ACE inhibitors for therapeutic applications. The provided experimental protocols offer standardized methods for generating comparative data in a preclinical setting.

References

Safety Operating Guide

Proper Disposal of (R)-2-Hydroxy-4-phenylbutyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers and scientists in drug development, adherence to proper disposal protocols for compounds like (R)-2-Hydroxy-4-phenylbutyric acid is a critical aspect of their work. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, aligning with established safety practices.

Hazard and Safety Information

This compound is a compound that requires careful handling due to its potential health effects. The following table summarizes its key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS PictogramHazard StatementPrecautionary Statement Examples
Acute Toxicity, Oral
alt text
H302: Harmful if swallowed.[1]P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Irritation
alt text
H315: Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
Eye Irritation
alt text
H319: Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Respiratory Irritation
alt text
H335: May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Experimental Protocol: Disposal of Small Laboratory Quantities

This protocol outlines the recommended procedure for the disposal of small quantities (typically <10g) of this compound generated in a laboratory setting. This procedure should be performed in accordance with all local, state, and federal regulations.

Materials Required:
  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, and a lab coat.[2]

  • Fume hood.

  • Two appropriately sized beakers.

  • Stir bar and stir plate.

  • pH paper or a calibrated pH meter.

  • Weak base for neutralization, such as sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃).[2]

  • Cold water.

  • A designated and properly labeled hazardous waste container.

Procedure:
  • Preparation and Personal Protection:

    • Don all required PPE before handling the chemical.[2]

    • Conduct the entire disposal procedure within a certified fume hood to minimize inhalation exposure.[2]

  • Dilution (if in solid form):

    • If the this compound is in solid form, carefully and slowly dissolve it in a suitable solvent, such as water or ethanol, in a beaker. Use a minimal amount of solvent necessary to fully dissolve the solid.

  • Neutralization:

    • Place the beaker containing the dissolved acid on a stir plate and add a stir bar.

    • In a separate beaker, prepare a dilute solution of a weak base (e.g., 5% sodium bicarbonate in water).

    • Slowly and carefully add the weak base solution to the stirring acidic solution. Be cautious as this may cause gas evolution (carbon dioxide) and some heat generation.[2]

    • Continuously monitor the pH of the solution using pH paper or a pH meter.[2]

    • Continue adding the basic solution in small increments until the pH of the mixture is neutral (between 6.0 and 8.0).[2]

  • Waste Collection and Disposal:

    • Once neutralized, the solution should be transferred to a properly labeled hazardous waste container. The label should clearly indicate the contents of the container.

    • Even after neutralization, it is best practice to dispose of the solution as chemical waste, as it may contain other regulated components.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on waste pickup and final disposal.

    • Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's EHS and local wastewater regulations.[3]

  • Decontamination:

    • Thoroughly clean all glassware and equipment used in the procedure with soap and water.

    • Wipe down the work area within the fume hood.

    • Dispose of any contaminated disposable materials (e.g., gloves, weighing paper) in the designated solid waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Identify Waste This compound ppe Wear Appropriate PPE: - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves start->ppe fume_hood Work in a Fume Hood ppe->fume_hood dissolve Dissolve in Suitable Solvent (if solid) fume_hood->dissolve neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) dissolve->neutralize monitor_ph Monitor pH to Neutral Range (6.0-8.0) neutralize->monitor_ph collect_waste Collect in Labeled Hazardous Waste Container monitor_ph->collect_waste contact_ehs Contact Institutional EHS for Waste Pickup collect_waste->contact_ehs decontaminate Decontaminate Glassware and Work Area contact_ehs->decontaminate end End of Procedure decontaminate->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your Safety Data Sheets (SDS) for the most accurate and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Hydroxy-4-phenylbutyric acid
Reactant of Route 2
Reactant of Route 2
(R)-2-Hydroxy-4-phenylbutyric acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。